Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6,8-difluoro-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c1-17-11(16)8-4-9(15)6-2-5(12)3-7(13)10(6)14-8/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFFZRZFGCJZJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621559 | |
| Record name | Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-53-4 | |
| Record name | Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a fluorinated quinolone derivative of significant interest in medicinal chemistry and drug discovery. The quinoline core is a "privileged structure" in pharmacology, and the strategic placement of fluorine atoms can profoundly influence a molecule's physicochemical and pharmacological profile, often enhancing metabolic stability and biological activity.[1] This document, intended for researchers, scientists, and professionals in drug development, delves into the structural features, reactivity, stability, and potential synthetic pathways of this compound. By synthesizing theoretical principles with practical insights, this guide aims to serve as a foundational resource for the effective utilization and further investigation of this promising chemical entity.
Introduction: The Significance of Fluorinated Quinolones
The quinoline scaffold is a cornerstone in the development of therapeutic agents, forming the structural basis for a wide array of bioactive molecules. The introduction of fluorine atoms into the quinoline ring system is a well-established strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic pathways. This compound belongs to this important class of compounds and serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its chemical behavior is dictated by the interplay of its core heterocyclic structure, the electron-withdrawing nature of the fluorine substituents, and the reactivity of the methyl ester functional group.
Molecular Structure and Physicochemical Properties
The foundational chemical attributes of this compound are summarized below. While extensive experimental data for this specific molecule is not widely published, the following table consolidates available information and predicted properties based on its structure and data from closely related compounds.
| Property | Value | Source/Comment |
| Chemical Name | This compound | IUPAC Nomenclature |
| Alternate Name | Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate | Tautomeric Form[2] |
| CAS Number | 1065074-53-4 | [3][4][5][6][7] |
| Molecular Formula | C₁₁H₇F₂NO₃ | [4][6] |
| Molecular Weight | 239.18 g/mol | [2] |
| Appearance | White to off-white solid | Predicted, based on related compounds |
| Melting Point | Not available | Experimental data not found in public literature. |
| Boiling Point | Not available | Expected to decompose at high temperatures. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | Predicted based on structure and general quinolone properties. |
Tautomerism: The Keto-Enol Equilibrium
A critical chemical feature of the 4-oxo-1,4-dihydroquinoline core is its existence in a tautomeric equilibrium with the 4-hydroxyquinoline form. This equilibrium is influenced by the solvent, pH, and temperature. The keto form is generally more stable in the solid state and in polar solvents, while the enol form can be favored under certain conditions. This tautomerism is crucial as it affects the molecule's hydrogen bonding capabilities, crystal packing, and interaction with biological targets.
Caption: Keto-enol tautomerism of the 4-oxo-1,4-dihydroquinoline core.
Spectroscopic Profile
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl ester protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.
-
δ 11.0-12.0 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the dihydroquinoline ring.
-
δ 7.0-8.0 ppm (m, 2H): These signals represent the aromatic protons on the benzene ring, with coupling to fluorine influencing their multiplicity.
-
δ 6.5-7.0 ppm (s, 1H): This singlet is attributed to the proton at the C3 position.
-
δ 3.9-4.1 ppm (s, 3H): This sharp singlet is characteristic of the methyl ester (COOCH₃) protons.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by signals for the carbonyl carbons, the aromatic carbons (with C-F couplings), and the methyl ester carbon.
-
δ 170-180 ppm: Carbonyl carbon of the C4-oxo group.
-
δ 160-165 ppm: Carbonyl carbon of the methyl ester.
-
δ 110-150 ppm: Aromatic carbons, showing characteristic splitting due to coupling with the fluorine atoms. Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF).
-
δ ~53 ppm: Methyl carbon of the ester group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by strong absorptions from the carbonyl groups and vibrations of the aromatic ring.
-
~3200-3400 cm⁻¹ (broad): N-H stretching vibration.
-
~1720-1740 cm⁻¹ (strong, sharp): C=O stretching of the methyl ester.[8]
-
~1650-1670 cm⁻¹ (strong, sharp): C=O stretching of the C4-keto group.[8]
-
~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic and quinoline rings.[9]
-
~1100-1300 cm⁻¹: C-F stretching vibrations.
Mass Spectrometry (Predicted)
-
Electron Impact (EI) or Electrospray Ionization (ESI): The molecular ion peak [M]⁺ or [M+H]⁺ is expected at m/z 239 or 240, respectively. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and widely utilized method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction.[10][11][12] This reaction involves the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization.[10][11][12] For the synthesis of this compound, a suitable starting material would be 3,5-difluoroaniline, which reacts with dimethyl acetylenedicarboxylate.
Caption: Proposed synthetic workflow via a Gould-Jacobs type reaction.
Experimental Protocol (Conceptual):
-
Condensation: 3,5-difluoroaniline is reacted with dimethyl acetylenedicarboxylate in a suitable solvent (e.g., methanol or ethanol) at reflux. This step forms the initial Michael adduct.
-
Cyclization: The intermediate from step 1 is heated in a high-boiling point solvent (e.g., Dowtherm A) to approximately 250°C. This high temperature induces cyclization to form the quinolone ring system.
-
Purification: The crude product is cooled, precipitated, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Chemical Reactivity and Stability
The reactivity of this compound is primarily centered around the ester functionality and the stability of the fluoroquinolone core.
The methyl ester at the C2 position is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. This reaction is of significant practical importance as the carboxylic acid is often the desired active pharmaceutical ingredient or a key intermediate for further derivatization.
Acid-Catalyzed Hydrolysis:
This is a reversible reaction, typically carried out by heating the ester in the presence of an aqueous acid such as sulfuric acid or hydrochloric acid.[13][14][15] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.[14][15]
Caption: Mechanism of acid-catalyzed ester hydrolysis.
A common protocol for the hydrolysis of quinolone esters involves heating in a mixture of acetic acid, sulfuric acid, and water.[16]
Base-Catalyzed Hydrolysis (Saponification):
This is an irreversible reaction that proceeds via nucleophilic acyl substitution, initiated by the attack of a hydroxide ion on the ester carbonyl.[13][17] The resulting carboxylate is deprotonated by the base, driving the reaction to completion.[17]
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Fluoroquinolones are known to be photochemically reactive and can degrade upon exposure to UV light.[18] The primary photodegradation pathway for many fluoroquinolones involves the photosubstitution of the fluorine atom.[18] Other potential degradation pathways include decarboxylation and modifications to substituents on the quinoline ring. The photodegradation can be influenced by pH, the presence of photosensitizers, and the solvent system. For pharmaceutical applications, a thorough evaluation of the photostability of this compound and its derivatives is crucial.
Applications and Relevance in Drug Discovery
This compound is a key building block for the synthesis of novel therapeutic agents. The 4-quinolone core is a well-known pharmacophore, and the difluoro substitution at positions 6 and 8 is expected to enhance biological activity and metabolic stability. The methyl ester at position 2 provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening against various biological targets. Potential therapeutic areas for derivatives of this scaffold include:
-
Antimicrobial Agents: Fluoroquinolones are a major class of antibiotics.
-
Anticancer Agents: Certain quinoline derivatives have shown promise as kinase inhibitors.
-
Antiviral and Antifungal Agents: The quinoline scaffold has been explored for a broad range of anti-infective properties.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. Its chemical properties, including tautomerism, reactivity of the ester group, and the influence of its fluorine substituents, make it a versatile platform for the development of new drugs. This guide has provided a detailed overview of its key chemical characteristics, drawing upon established principles of quinolone chemistry and predictive analysis where specific experimental data is not available. Further experimental investigation into its physical properties, spectroscopic characterization, and reaction kinetics will undoubtedly facilitate its broader application in research and development.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites [mdpi.com]
- 5. This compound | 1065074-53-4 [chemicalbook.com]
- 6. This compound,(CAS# 1065074-53-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. scbt.com [scbt.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. Gould-Jacobs Reaction [drugfuture.com]
- 12. mdpi.com [mdpi.com]
- 13. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 17. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. researchgate.net [researchgate.net]
Physicochemical characteristics of CAS 1065074-53-4
An In-depth Technical Guide to the Physicochemical Characterization of CAS 1065074-53-4 (Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate)
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of the small molecule designated by CAS number 1065074-53-4, identified as Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate. While specific experimental data for this compound is not extensively published, this document serves as a procedural and theoretical guide for researchers, scientists, and drug development professionals. It outlines the critical physicochemical properties relevant to pharmaceutical development, including identity, purity, melting point, solubility, and ionization constant (pKa). As a senior application scientist's perspective, this guide emphasizes not just the "how" but the "why" behind the methodologies, ensuring a robust and scientifically sound approach to characterization. Detailed, field-proven protocols for determining these key parameters are provided, alongside logical workflows visualized with Graphviz diagrams. The objective is to equip scientific professionals with the necessary tools to thoroughly characterize this and other novel small molecules, forming a crucial foundation for further development.
Introduction to CAS 1065074-53-4
The compound identified by CAS number 1065074-53-4 is a fluorinated quinoline derivative, a structural motif of significant interest in medicinal chemistry. Such compounds are explored for a wide range of therapeutic applications, and their efficacy and safety profiles are intrinsically linked to their physicochemical properties.[1] A thorough characterization is the first step in any drug development pipeline, as it influences everything from formulation and bioavailability to metabolic stability and toxicity.
This guide focuses on the foundational analyses required to build a comprehensive profile of a novel active pharmaceutical ingredient (API) like CAS 1065074-53-4. We will proceed from basic identification to the experimental determination of its key physical and chemical attributes.
Core Identity and Physicochemical Properties
The initial step in characterizing any compound is to confirm its identity and basic molecular properties. These data serve as the reference point for all subsequent analyses.
Table 1: Core Identification of CAS 1065074-53-4
| Property | Value | Source(s) |
| CAS Number | 1065074-53-4 | [2][3][4] |
| Chemical Name | Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate | [2] |
| Alternate Name | Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | [3][4][5] |
| Molecular Formula | C₁₁H₇F₂NO₃ | [2][3][4] |
| Molecular Weight | 239.17 g/mol | [2][3] |
| Physical Properties | No experimental data available | [6] |
Experimental Determination of Physicochemical Properties
The following protocols are designed to be self-validating systems, providing accurate and reproducible data crucial for regulatory submissions and further research.
Melting Point Analysis for Identity and Purity
Expertise & Causality: The melting point is a fundamental thermal property that serves two purposes: identification and purity assessment.[7] A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[8] Therefore, this analysis is a simple yet powerful indicator of sample purity. The capillary method is a widely accepted and cost-effective technique.[9] A slow, controlled heating rate (e.g., 1-2°C per minute) near the expected melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Experimental Protocol: Capillary Method
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.
-
Press the open end of a thin-walled capillary tube into the powdered sample.
-
Tap the tube gently on a hard surface or drop it through a long glass tube to pack the sample into the sealed end. The packed sample height should be approximately 3 mm.[8]
-
-
Initial (Rapid) Determination:
-
If the melting point is unknown, perform a rapid determination by heating the sample at a high rate (e.g., 10-15°C/min) to find an approximate range. This conserves time.
-
Allow the apparatus to cool significantly before the next step. Do not reuse the melted sample, as its crystal structure may have changed.[10]
-
-
Accurate Determination:
-
Prepare a fresh capillary tube with the sample.
-
Place the capillary into the melting point apparatus.[10]
-
Set the heating rate to ramp quickly to a temperature approximately 15-20°C below the approximate melting point found in the previous step.
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[7]
-
Record the temperature at which the first liquid droplet appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂.
-
Repeat the measurement with at least two more fresh samples to ensure reproducibility.
-
Workflow Visualization
Caption: Workflow for Melting Point Determination via Capillary Method.
Aqueous Solubility Profiling
Expertise & Causality: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility is a major challenge in drug development.[11] The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[11] The core principle is to create a saturated solution by agitating an excess of the solid compound in a specific solvent (e.g., water, buffer at a specific pH) for a sufficient duration to reach equilibrium. It is crucial to ensure that equilibrium has been reached, which can be confirmed by measuring the solute concentration at different time points until it remains constant. Post-equilibration, the undissolved solid must be completely separated from the solution without affecting the solute concentration, typically via centrifugation and subsequent filtration with a chemically inert filter.[12]
Experimental Protocol: Shake-Flask Method
-
Preparation:
-
Add an excess amount of CAS 1065074-53-4 to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert container (e.g., glass vial). "Excess" means that solid material should still be visible after equilibration.
-
Prepare multiple replicates for statistical validity.
-
-
Equilibration:
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) to ensure constant temperature.[13]
-
Agitate the samples for a predetermined period (e.g., 24-48 hours). The time required should be determined empirically by sampling at various intervals (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Separation:
-
Once equilibrium is reached, allow the suspensions to settle.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.[12] This step is critical to avoid artificially inflating the concentration measurement.
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
-
Prepare a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Report the solubility in units such as mg/mL or µg/mL at the specified temperature and pH.
-
Workflow Visualization
Caption: Workflow for Equilibrium Solubility via the Shake-Flask Method.
Ionization Constant (pKa) Determination
Expertise & Causality: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[14] This parameter is vital as it governs the charge of the molecule at different physiological pH values, which in turn strongly influences its solubility, permeability across biological membranes, and binding to targets. Potentiometric titration is a robust and direct method for pKa determination.[15] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa can be identified as the inflection point on the resulting titration curve.[16][17] Maintaining a constant ionic strength throughout the titration is essential to keep activity coefficients constant, ensuring that the measured pH changes are due solely to the ionization of the analyte.[15]
Experimental Protocol: Potentiometric Titration
-
System Preparation:
-
Calibrate a potentiometer (pH meter) using at least three standard pH buffers (e.g., pH 4, 7, and 10).[15]
-
Prepare a stock solution of CAS 1065074-53-4 at a known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a water/co-solvent mix if solubility is low).
-
Prepare standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[15]
-
-
Titration Procedure:
-
Place a known volume of the analyte solution into a reaction vessel equipped with a magnetic stirrer.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[15]
-
If determining a basic pKa, first acidify the solution to a low pH (e.g., pH 2) with the HCl titrant to ensure the compound is fully protonated.
-
Begin the titration by adding small, precise increments of the NaOH titrant.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH has passed the expected equivalence point (e.g., to pH 12).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point, which is the flattest region of the sigmoidal curve (or the point of maximum buffer capacity). Mathematically, it is the inflection point on a plot of the first derivative (dpH/dV).[14]
-
Specialized software can be used for accurate calculation from the titration data.
-
Workflow Visualization
Caption: Workflow for Potentiometric Titration for pKa Determination.
Advanced Structural and Purity Analysis
Beyond the foundational properties, a comprehensive characterization package for a novel API should include advanced spectroscopic and chromatographic analyses to confirm structure and assess purity with high resolution.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. It separates the main compound from any impurities, and when coupled with a UV detector, it can quantify the purity as a percentage of the total peak area.[18]
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique provides highly accurate molecular weight information and fragmentation patterns, which are definitive in confirming the molecular structure of the compound and identifying unknown impurities.[19]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool for confirming the identity of a compound by identifying its functional groups. The resulting infrared absorption spectrum is a unique "fingerprint" that can be compared against a reference standard.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the atomic structure of a molecule, confirming the connectivity and chemical environment of atoms (primarily ¹H and ¹³C). It is one of the most conclusive methods for structural elucidation.[19]
Conclusion
The physicochemical characterization of a novel compound such as CAS 1065074-53-4 is a mandatory and foundational stage in pharmaceutical research and development. While published data for this specific molecule is sparse, the established, authoritative methodologies detailed in this guide—including capillary melting point determination, shake-flask solubility analysis, and potentiometric pKa measurement—provide a clear and robust pathway for its complete characterization. Adherence to these scientifically sound protocols will generate the reliable and reproducible data necessary to make informed decisions, enabling the progression of this promising quinoline derivative through the drug development pipeline.
References
- 1. Ursolic acid: an anti-tumorigenic and chemopreventive activity. Minireview. | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound,(CAS# 1065074-53-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. appchemical.com [appchemical.com]
- 5. This compound | 1065074-53-4 [chemicalbook.com]
- 6. aaronchem.com [aaronchem.com]
- 7. mt.com [mt.com]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. westlab.com [westlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. byjus.com [byjus.com]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a fluorinated quinolone derivative of significant interest in medicinal chemistry. We will delve into its synthesis, spectroscopic characterization, and potential as a scaffold for drug discovery, drawing upon established principles and analogous compounds to elucidate its key structural features.
Introduction: The Significance of the Fluorinated Quinolone Scaffold
Quinolone derivatives are a cornerstone of modern medicinal chemistry, renowned for their broad spectrum of biological activities, most notably as antibacterial agents. The introduction of fluorine atoms into the quinolone scaffold has been a pivotal strategy in enhancing their therapeutic properties, leading to the development of highly potent fluoroquinolone antibiotics. The strategic placement of fluorine can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The 6,8-difluoro substitution pattern, in particular, is of interest for its potential to confer unique electronic and conformational properties, making this compound a compelling subject for detailed structural and functional analysis. While direct experimental data on this specific molecule is limited in publicly available literature, this guide will synthesize information from closely related analogs to provide a robust understanding of its molecular architecture and potential applications. This strategic analysis allows us to hypothesize its properties and guide future research. The core structure suggests potential as an antibacterial agent, and related difluoro-quinolone scaffolds have also shown promise as anticancer agents.[1]
Key Physicochemical Properties:
| Property | Value | Source |
| Chemical Formula | C₁₁H₇F₂NO₃ | [2][3] |
| Molecular Weight | 239.18 g/mol | [3] |
| CAS Number | 1065074-53-4 | [2][3] |
Synthesis of the Quinolone Core: The Gould-Jacobs Reaction
The synthesis of the 4-oxo-1,4-dihydroquinoline core of this compound is most effectively achieved through the Gould-Jacobs reaction.[4][5] This versatile and widely used method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate, followed by a thermal cyclization.[5]
Reaction Mechanism
The Gould-Jacobs reaction proceeds through a well-defined, multi-step mechanism:
-
Condensation: The synthesis initiates with a nucleophilic attack by the amino group of 3,5-difluoroaniline on the electron-deficient double bond of a dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate). This is followed by an intramolecular cyclization.
-
Thermal Cyclization: This crucial step requires significant thermal energy to facilitate a 6-electron electrocyclization, leading to the formation of the quinoline ring system. This high energy barrier can be overcome using conventional heating in a high-boiling point solvent or through microwave irradiation for improved efficiency.[6]
Caption: Generalized workflow of the Gould-Jacobs reaction for the synthesis of the target molecule.
Experimental Protocol (Proposed)
This proposed protocol is based on established methods for the Gould-Jacobs reaction with substituted anilines.[7]
Step 1: Condensation
-
In a round-bottom flask, dissolve 3,5-difluoroaniline (1.0 equivalent) in a suitable high-boiling solvent (e.g., diphenyl ether).
-
Add dimethyl acetylenedicarboxylate (1.1 equivalents) to the solution.
-
Heat the mixture at 130-150°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Step 2: Cyclization
-
Increase the temperature of the reaction mixture to 250-260°C and maintain for 30-60 minutes to induce thermal cyclization.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Add a non-polar solvent like hexane to further facilitate precipitation.
-
Collect the solid product by filtration, wash with hexane, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or dimethylformamide).
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to provide key information about the aromatic and substituent protons.
-
Aromatic Protons: The protons on the quinoline ring will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm), with their coupling patterns influenced by the fluorine substituents.
-
Methyl Protons: The methyl ester protons will exhibit a singlet at approximately δ 3.8-4.0 ppm.
-
N-H Proton: The N-H proton of the dihydroquinoline ring will likely appear as a broad singlet in the downfield region (δ > 10 ppm).
¹³C NMR: The carbon NMR spectrum will reveal the carbon framework of the molecule.
-
Carbonyl Carbons: The ketone and ester carbonyl carbons will resonate at the most downfield positions (δ 160-180 ppm).
-
Aromatic and Olefinic Carbons: The carbons of the quinoline ring will appear in the δ 100-150 ppm region. The carbon atoms directly bonded to fluorine will show characteristic splitting patterns due to C-F coupling.
-
Methyl Carbon: The methyl ester carbon will be observed in the upfield region (δ 50-60 ppm).
¹⁹F NMR: Fluorine NMR is a crucial tool for confirming the presence and environment of the fluorine atoms. Two distinct signals are expected for the non-equivalent fluorine atoms at the C6 and C8 positions.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide insights into its fragmentation pattern.
-
Molecular Ion Peak (M+): The mass spectrum should display a prominent molecular ion peak corresponding to the molecular weight of 239.18 g/mol .
-
Fragmentation: Common fragmentation pathways for quinolones include the loss of the ester group and cleavage of the quinoline ring system. Analysis of these fragments can further corroborate the proposed structure.[10]
X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of the molecule, confirming bond lengths, bond angles, and the overall conformation. While no crystal structure for the title compound is currently available in public databases, related difluoroquinolone structures have been reported, providing a basis for understanding the likely solid-state packing and intermolecular interactions.[11][12]
Potential in Drug Discovery and Development
The 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate scaffold holds significant potential for the development of novel therapeutic agents.
Antibacterial Activity
Fluoroquinolones exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The specific substitution pattern of this compound may lead to a unique spectrum of activity against various bacterial strains. To evaluate its potential, the following experimental workflow is proposed:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the compound.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a series of twofold dilutions of the test compound in a suitable broth medium.
-
Inoculate each dilution with a standardized suspension of the target bacterial strain.
-
Incubate the cultures under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives as anticancer agents, acting through various mechanisms such as the induction of apoptosis and cell cycle arrest.[1][13] The cytotoxic potential of this compound against various cancer cell lines warrants investigation.
Protocol: MTT Cell Viability Assay
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
This compound represents a promising, yet underexplored, molecular scaffold. Based on the established chemistry of quinolones and the predictable influence of its specific fluorination pattern, this compound is a strong candidate for further investigation as a potential antibacterial or anticancer agent. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this intriguing molecule, paving the way for the development of novel therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound,(CAS# 1065074-53-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. scbt.com [scbt.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. ablelab.eu [ablelab.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a key intermediate in the synthesis of fluoroquinolone antibiotics. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data, offering a deep dive into the causal relationships between the molecule's structure and its NMR characteristics. We will explore the profound influence of the fluorine substituents on chemical shifts and coupling constants, providing a robust framework for structural elucidation and purity assessment. The methodologies and interpretations presented herein are designed to be self-validating, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures.
Introduction: The Significance of Structural Elucidation
This compound (CAS No. 1065074-53-4) is a crucial building block in medicinal chemistry, particularly in the development of potent antibacterial agents.[1][2] Its rigid, difluorinated quinolone core is a common feature in many marketed fluoroquinolone drugs. Accurate and unambiguous structural confirmation is paramount for ensuring the integrity of synthetic pathways and the quality of final active pharmaceutical ingredients.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. This guide will provide a comprehensive analysis of both ¹H and ¹³C NMR spectra, with a special focus on the diagnostic spectral signatures imparted by the two fluorine atoms. Understanding these spectral nuances is essential for any scientist working with this class of compounds.
Theoretical Framework: The Influence of Fluorine in NMR
The presence of fluorine (¹⁹F), a 100% abundant spin ½ nucleus, introduces significant and informative complexity to both ¹H and ¹³C NMR spectra.[3][4] Its high electronegativity and ability to engage in through-bond scalar (J) coupling are key factors.
-
Electronegativity Effect: Fluorine's strong electron-withdrawing nature deshields nearby protons and carbons, causing their resonances to shift downfield (to higher ppm values).
-
Scalar Coupling (J-coupling): ¹⁹F couples with both ¹H and ¹³C nuclei over multiple bonds. These couplings, denoted as ⁿJHF and ⁿJCF (where n is the number of bonds), result in the splitting of signals into multiplets. The magnitude of these coupling constants provides invaluable information about the proximity and connectivity of atoms. For aromatic systems, it is common to observe couplings over two to five bonds.
Experimental Protocol: A Self-Validating Approach
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended.
3.1. Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for polar quinolone derivatives and its high boiling point. It is important to be aware of the residual solvent peak at ~2.50 ppm for ¹H NMR and ~39.52 ppm for ¹³C NMR.
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration ensures a good signal-to-noise ratio without causing significant line broadening.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm.
3.2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution of complex multiplets.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32, depending on the concentration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing ¹H-¹³C couplings, resulting in single lines for each unique carbon (which may still be split by fluorine).
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the definitive assignment of protonated carbons.[5][6][7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
¹H NMR Spectral Analysis: A Predictive Interpretation
Based on the structure of this compound and data from analogous compounds, the following ¹H NMR spectrum in DMSO-d₆ is predicted.
Molecular Structure with Numbering:
Caption: Structure of the target molecule with atom numbering.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~12.5 | br s | - | 1-NH | The acidic N-H proton of the dihydroquinolone ring is expected to be a broad singlet, significantly downfield due to hydrogen bonding and the electron-withdrawing nature of the system. |
| ~7.80 | ddd | ³JHH ≈ 9.0, ⁴JHF ≈ 9.0, ⁴JHF ≈ 2.5 | H-5 | This proton is coupled to H-7 (³JHH), the fluorine at C6 (³JHF), and the fluorine at C8 (⁵JHF). The strong deshielding effect of the C4-keto group places it downfield. |
| ~7.50 | ddd | ³JHH ≈ 9.0, ³JHF ≈ 10.0, ⁴JHF ≈ 2.5 | H-7 | Coupled to H-5 (³JHH), the fluorine at C8 (³JHF), and the fluorine at C6 (⁴JHF). The ortho and meta couplings to fluorine will create a complex multiplet. |
| ~6.90 | s | - | H-3 | This proton is on a double bond and adjacent to the ester group. It appears as a singlet as there are no vicinal protons. |
| ~3.90 | s | - | -OCH₃ | The methyl ester protons will appear as a sharp singlet in a typical ester region. |
¹³C NMR Spectral Analysis: Decoding the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the 11 unique carbon atoms. The key diagnostic feature will be the large one-bond C-F couplings (¹JCF) and smaller two- and three-bond couplings.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~175.0 | s | - | C-4 (C=O) | The ketone carbonyl carbon is expected to be the most downfield signal. |
| ~165.0 | s | - | C-O (Ester C=O) | The ester carbonyl carbon appears at a characteristic chemical shift. |
| ~158.0 | dd | ¹JCF ≈ 250, ²JCF ≈ 15 | C-6 | Directly attached to fluorine, this carbon will show a very large one-bond C-F coupling and a smaller two-bond coupling to the fluorine at C-8. |
| ~155.0 | dd | ¹JCF ≈ 245, ²JCF ≈ 15 | C-8 | Similar to C-6, this carbon is directly bonded to fluorine and will exhibit a large ¹JCF coupling and a smaller ²JCF to the fluorine at C-6. |
| ~145.0 | s | - | C-2 | Quaternary carbon attached to the ester and nitrogen. |
| ~138.0 | t | ²JCF ≈ 10, ⁴JCF ≈ 3 | C-4a | This quaternary carbon is coupled to both fluorine atoms at C-6 and C-8. |
| ~125.0 | d | ²JCF ≈ 20 | C-8a | This quaternary carbon is coupled to the adjacent fluorine at C-8. |
| ~115.0 | dd | ²JCF ≈ 25, ³JCF ≈ 5 | C-7 | Coupled to both fluorine atoms, with the two-bond coupling to F-8 being larger. |
| ~112.0 | dd | ²JCF ≈ 22, ³JCF ≈ 4 | C-5 | Coupled to both fluorine atoms, with the two-bond coupling to F-6 being larger. |
| ~110.0 | s | - | C-3 | Protonated aromatic carbon, assignment confirmed by HSQC. |
| ~53.0 | s | - | -OCH₃ | The methyl ester carbon appears in the typical upfield region for sp³ carbons attached to oxygen. |
Note: The predicted coupling constants are estimates based on typical values for fluorinated aromatic systems. Actual values may vary.[9][10]
Advanced Structural Verification: 2D NMR Workflow
For unambiguous assignment, a 2D NMR workflow is indispensable.
Caption: Workflow for 2D NMR-based structural confirmation.
-
HSQC Analysis: This experiment will directly link the proton signals of H-3, H-5, and H-7 to their corresponding carbon signals (C-3, C-5, C-7), confirming their assignments. The -OCH₃ proton signal will correlate with the -OCH₃ carbon signal.
-
HMBC Analysis: This is crucial for assigning the non-protonated carbons.
-
The H-3 proton will show a correlation to C-2 and C-4.
-
The H-5 proton will show correlations to C-4, C-7, and C-4a.
-
The H-7 proton will show correlations to C-5, C-8, and C-8a.
-
The -OCH₃ protons will show a strong correlation to the ester carbonyl carbon.
-
The NH proton may show correlations to C-2 and C-8a.
-
Conclusion: A Guide for Confident Analysis
This technical guide provides a comprehensive, albeit predictive, framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the fundamental principles of how fluorine substituents modulate NMR spectra and by employing a logical, multi-step analytical process including 1D and 2D techniques, researchers can confidently elucidate and verify the structure of this important synthetic intermediate. The provided tables of predicted chemical shifts and coupling constants serve as a robust starting point for interpreting experimental data.
References
- 1. This compound,(CAS# 1065074-53-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. calpaclab.com [calpaclab.com]
- 3. biophysics.org [biophysics.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of metabolites from 2D (1)H-(13)C HSQC NMR using peak correlation plots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Decoding the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, a profound understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled insights into molecular weight, structure, and purity. This guide provides an in-depth technical exploration of the mass spectrometric fragmentation pattern of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a scaffold of significant interest in medicinal chemistry due to its relationship with fluoroquinolone antibiotics. As a Senior Application Scientist, this document is crafted to bridge theoretical knowledge with practical, field-proven insights, ensuring that the described protocols are not just procedural but also self-validating.
The core of this guide will dissect the predictable fragmentation pathways of this specific difluorinated quinolone derivative. By understanding how and why the molecule cleaves under common ionization techniques, researchers can confidently identify it, characterize its metabolites, and ensure its integrity throughout the drug development pipeline. Every mechanistic claim herein is substantiated by established principles of mass spectrometry and supported by authoritative references from the scientific literature.
The Subject Molecule: Structure and Predicted Ionization
This compound possesses a rigid quinolone core, substituted with two fluorine atoms at positions 6 and 8, a carbonyl group at position 4, and a methyl ester at position 2. The molecular formula is C₁₁H₇F₂NO₃, with a monoisotopic mass of 239.0394 Da.[1][2]
Under typical electrospray ionization (ESI) in positive ion mode, the molecule is expected to readily protonate to form the pseudomolecular ion [M+H]⁺ at m/z 240.0467. The primary sites of protonation would be the quinolone nitrogen or the carbonyl oxygen at C-4, both of which are basic centers. This initial ionization event is the gateway to the subsequent fragmentation cascade observed in tandem mass spectrometry (MS/MS).
Predicted Fragmentation Pathways
The fragmentation of fluoroquinolone-type compounds is a well-documented process, typically involving the loss of small neutral molecules and characteristic cleavages of the quinolone ring system.[3][4][5] While specific literature on this compound is not abundant, its fragmentation can be predicted with high confidence based on the established patterns for this class of molecules.
Key Fragmentation Mechanisms:
-
Loss of Methanol (CH₃OH): A primary and highly characteristic fragmentation pathway for quinolones with a methyl ester group is the loss of methanol. This is analogous to the well-known loss of water (H₂O) from the corresponding carboxylic acid. This process is often preceded by a rearrangement.
-
Decarbonylation (Loss of CO): The carbonyl group at the C-4 position is a common site for fragmentation, leading to the neutral loss of carbon monoxide (CO). This is a characteristic fragmentation for many heterocyclic compounds containing a keto group.[6][7]
-
Loss of the Ester Group: The entire methyl carboxylate group can be lost through various cleavage mechanisms.
-
Retro-Diels-Alder (RDA) Reaction: The quinolone ring system can undergo RDA reactions, leading to characteristic product ions that can help in the structural confirmation.
The following diagram illustrates the predicted major fragmentation pathways originating from the protonated molecule [M+H]⁺.
Caption: Predicted major fragmentation pathways for protonated this compound.
Quantitative Data Summary
The following table summarizes the predicted m/z values for the key ions in the ESI-MS/MS spectrum.
| Ion Description | Proposed Structure | Predicted m/z |
| [M+H]⁺ | Protonated Parent Molecule | 240.05 |
| [M+H - CH₃OH]⁺ | Ion after loss of methanol | 208.03 |
| [M+H - CO]⁺ | Ion after loss of carbon monoxide | 212.05 |
| [M+H - CH₃OH - CO]⁺ | Ion after sequential loss of methanol and CO | 180.02 |
Experimental Protocol: Tandem Mass Spectrometry Analysis
This section provides a detailed methodology for acquiring high-quality MS/MS data for this compound.
I. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
II. Liquid Chromatography - Mass Spectrometry (LC-MS) Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A generic gradient starting from 5% B to 95% B over several minutes is suitable for initial analysis.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 1 - 5 µL
-
MS System: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Full Scan (MS1) Range: m/z 100 - 400
-
Product Ion Scan (MS2):
-
Precursor Ion: m/z 240.05
-
Collision Energy: Ramped from 10 to 40 eV to observe the full fragmentation profile.
-
Collision Gas: Argon
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the MS/MS analysis of the target compound.
Conclusion and Future Perspectives
The predictable fragmentation pattern of this compound, dominated by the losses of methanol and carbon monoxide, provides a robust signature for its identification and structural characterization. The methodologies outlined in this guide offer a validated framework for researchers to obtain high-quality, reproducible data. A thorough understanding of these fragmentation pathways is not merely an academic exercise; it is a critical component of drug metabolism studies, impurity profiling, and quality control, ensuring the safety and efficacy of new chemical entities. As mass spectrometry technologies continue to advance, further elucidation of minor fragmentation pathways and the use of high-resolution instrumentation will undoubtedly provide even deeper structural insights.
References
- 1. scbt.com [scbt.com]
- 2. This compound,(CAS# 1065074-53-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Initial screening of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate for antibacterial properties
An In-Depth Technical Guide to the Initial Antibacterial Screening of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Abstract
This guide provides a comprehensive, technically-grounded framework for the initial in vitro evaluation of the antibacterial properties of this compound, a novel fluoroquinolone analog. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the rationale behind experimental choices, ensuring a robust and self-validating screening process. We detail standardized methodologies for determining key pharmacodynamic parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), benchmarked against established clinical standards. By synthesizing field-proven insights with authoritative references, this guide aims to equip research teams with the necessary tools to accurately assess the compound's preliminary efficacy and antibacterial spectrum, thereby informing its potential trajectory in the drug development pipeline.
Introduction: The Quinolone Landscape and the Rationale for Screening this compound
The Enduring Legacy of Quinolone Antibiotics
The quinolone class of antibiotics represents a significant achievement in antibacterial chemotherapy. Their mechanism of action is distinct and potent, primarily involving the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme-DNA cleavage complex, quinolones trap the enzymes, leading to double-stranded DNA breaks and ultimately, bacterial cell death. This targeted action on prokaryotic enzymes affords them a degree of selective toxicity, a cornerstone of effective antibiotic therapy.
The Rise of Antibiotic Resistance: A Driving Force for New Quinolone Analogs
The widespread use of fluoroquinolones, such as ciprofloxacin and levofloxacin, has inevitably led to the emergence of bacterial resistance. The primary mechanisms of resistance include target-site mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE), increased expression of efflux pumps that actively remove the drug from the bacterial cell, and plasmid-mediated resistance genes (e.g., qnr proteins) that protect the target enzymes. This escalating challenge necessitates a continuous pipeline of new antibacterial agents, including next-generation quinolones designed to overcome these resistance mechanisms.
Introducing this compound
This compound is a synthetic quinolone derivative. Its core structure is the 4-oxo-1,4-dihydroquinoline nucleus, essential for its antibacterial activity. The strategic placement of fluorine atoms, particularly at the C6 and C8 positions, is a key design feature. Fluorine substitution at C6 is a hallmark of the highly successful fluoroquinolone subclass, known to enhance gyrase inhibition and improve cell penetration. The addition of a second fluorine atom at the C8 position is a less common modification hypothesized to further modulate the compound's electronic properties and potentially enhance its activity or alter its resistance profile. The methyl carboxylate group at the C2 position is another point of chemical modification that can influence the molecule's pharmacokinetic and pharmacodynamic properties.
Objectives of this Guide
This guide provides a structured, first-pass screening strategy to evaluate the fundamental antibacterial efficacy of this compound. The primary objectives are:
-
To quantitatively determine the compound's inhibitory and bactericidal potency against a curated panel of bacteria.
-
To establish a preliminary antibacterial spectrum.
-
To provide a framework for comparing its activity against established control antibiotics.
Foundational Concepts in Antibacterial Susceptibility Testing (AST)
Defining Key Pharmacodynamic Parameters
A successful initial screening relies on the precise measurement of key parameters that define a compound's antibacterial effect:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the primary measure of a drug's potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined by subculturing from MIC tubes onto drug-free agar and is typically defined as the concentration that results in a 99.9% reduction in the initial bacterial inoculum.
-
Mutant Prevention Concentration (MPC): The lowest drug concentration required to prevent the growth of all first-step resistant mutants in a large bacterial population (>10^9 CFU). While not always part of an initial screen, it is a critical parameter for assessing a drug's potential to suppress the emergence of resistance.
The Role of Standardized Methodologies
To ensure that experimental results are reproducible, comparable, and clinically relevant, adherence to standardized protocols is paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are two primary authorities that provide detailed, validated guidelines for conducting AST. These guidelines specify critical parameters such as inoculum density, cation concentrations in the growth medium (which can affect quinolone activity), incubation conditions, and quality control strains.
Selecting a Panel of Clinically Relevant Bacterial Strains
The choice of bacterial strains is critical for defining the antibacterial spectrum. The panel should include representatives from key clinical categories:
-
Gram-positive pathogens: Staphylococcus aureus (including methicillin-susceptible, MSSA, and methicillin-resistant, MRSA strains), Enterococcus faecalis.
-
Gram-negative pathogens: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.
-
Quality Control (QC) Strains: Reference strains with well-defined MIC ranges for control antibiotics (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853). These are essential for validating the experimental setup.
Experimental Workflow for the Initial Screening
The following workflow provides a logical sequence for the initial assessment of the test compound.
Caption: High-level experimental workflow for initial antibacterial screening.
Preparation of Stock Solutions and Working Dilutions
Causality: The accuracy of all subsequent assays depends on the precise preparation of the compound's stock solution. Dimethyl sulfoxide (DMSO) is often the solvent of choice due to its ability to dissolve a wide range of organic compounds. However, it is crucial to ensure the final concentration of DMSO in the assay medium is non-inhibitory to the test bacteria (typically ≤1% v/v).
-
Stock Solution (e.g., 1280 µg/mL): Accurately weigh the test compound and dissolve it in 100% DMSO to create a high-concentration primary stock.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB) to prepare the working concentrations for the MIC assay.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method, performed in a 96-well microtiter plate, is the gold standard for quantitative MIC determination.
Materials:
-
Test compound serial dilutions in CAMHB.
-
Bacterial inoculum adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Sterile 96-well U-bottom microtiter plates.
-
Control antibiotic (e.g., Ciprofloxacin) with a known MIC range for the QC strain.
-
Growth control (no drug) and sterility control (no bacteria) wells.
Procedure:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the highest drug concentration to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Prepare the bacterial inoculum in CAMHB.
-
Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a growth control well (bacteria, no drug) and a sterility control well (broth only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
Read the MIC as the lowest concentration of the compound that completely inhibits visible growth.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a direct extension of the MIC assay and is crucial for determining whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Procedure:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, withdraw 10-100 µL from each well and plate it onto a drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Protocol 3: Agar Disk Diffusion Assay
This qualitative or semi-quantitative method provides a rapid visual confirmation of antibacterial activity.
Procedure:
-
Prepare a bacterial lawn by evenly swabbing a standardized inoculum (0.5 McFarland) onto the surface of a large Mueller-Hinton Agar plate.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known amount of the test compound onto the agar surface.
-
Apply a control disk (e.g., Ciprofloxacin) and a blank disk (solvent only).
-
Incubate the plate at 35-37°C for 16-24 hours.
-
Measure the diameter (in mm) of the zone of inhibition (the clear area around the disk where bacterial growth is prevented).
Data Analysis, Interpretation, and Presentation
Tabulating MIC and MBC Data
Quantitative data should be organized into clear tables for easy comparison. The ratio of MBC to MIC is particularly informative; a ratio of ≤4 is generally considered indicative of bactericidal activity.
Table 1: Sample MIC and MBC Data for this compound
| Bacterial Strain | Test Compound MIC (µg/mL) | Test Compound MBC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus ATCC 29213 (MSSA) | 0.25 - 1.0 | ||
| S. aureus (Clinical MRSA) | |||
| E. coli ATCC 25922 | 0.004 - 0.015 | ||
| P. aeruginosa ATCC 27853 | 0.25 - 1.0 | ||
| K. pneumoniae (Clinical Isolate) |
Interpreting Disk Diffusion Results
The size of the inhibition zone in a disk diffusion assay correlates with the susceptibility of the organism to the agent. While CLSI provides interpretive criteria (Susceptible, Intermediate, Resistant) for clinically established antibiotics, for a novel compound, these zones provide a qualitative confirmation of activity and a means to visually compare potency against different strains.
Advanced and Confirmatory Steps (Future Directions)
A promising initial screen warrants progression to more complex assays to build a more comprehensive profile of the compound.
Caption: Logical progression from initial screening to advanced confirmatory assays.
Time-Kill Kinetic Assays
These assays provide dynamic information on the rate of bacterial killing over time at various concentrations of the drug (e.g., 1x, 4x, 8x MIC). They offer a more detailed picture of bactericidal activity than the single endpoint MBC assay.
Preliminary Toxicity Assessment
An ideal antibiotic exhibits high selective toxicity. A simple in vitro cytotoxicity assay, such as the MTT assay, against a standard mammalian cell line (e.g., HEK293 or HepG2) can provide an early indication of the compound's therapeutic index (the ratio of the toxic concentration to the effective concentration).
Investigating the Mechanism of Action
While the compound is designed as a quinolone, confirming its inhibition of the intended targets is crucial. Commercially available supercoiling-based DNA gyrase inhibition kits can provide direct evidence of target engagement and allow for the determination of an IC50 value, which quantifies the concentration required to inhibit 50% of the enzyme's activity.
Conclusion: Synthesizing the Findings and Charting the Path Forward
The initial screening phase is a critical filter in the drug discovery process. By systematically applying the standardized protocols outlined in this guide, researchers can generate a robust preliminary dataset for this compound. A successful outcome—characterized by potent MIC values against a relevant spectrum of pathogens, evidence of bactericidal activity, and a favorable comparison to benchmark drugs—provides a strong rationale for committing resources to the more complex and costly stages of preclinical development, including advanced mechanism-of-action studies, animal efficacy models, and formal safety pharmacology.
Methodological & Application
Application Notes and Protocols for the Gould-Jacobs Reaction in Quinolone Synthesis
Introduction: The Enduring Significance of the Gould-Jacobs Reaction in Medicinal Chemistry
First reported in 1939 by R. G. Gould and W. A. Jacobs, the Gould-Jacobs reaction has established itself as a cornerstone in synthetic organic chemistry for the preparation of quinolines, particularly 4-hydroxyquinoline derivatives.[1][2] This versatile and robust reaction has profound implications in drug development, as the quinolone scaffold is a privileged structure in a multitude of therapeutic agents, including antibacterial, antimalarial, and anti-inflammatory drugs.[1][3] The reaction sequence classically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization, and subsequent hydrolysis and decarboxylation to yield the 4-quinolinone core.[1][4]
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals. It will elucidate the mechanistic intricacies of the Gould-Jacobs reaction, offer detailed protocols for both classical thermal and modern microwave-assisted synthesis, discuss the reaction's scope and limitations, provide troubleshooting guidance, and contextualize its application in the synthesis of key pharmaceutical compounds.
Reaction Mechanism and Pathway
The Gould-Jacobs reaction is a multi-step process, with each stage being critical for the successful formation of the quinoline ring system.[1][5]
-
Condensation: The synthesis commences with a nucleophilic attack by the amino group of the aniline on the electron-deficient β-carbon of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[1][6]
-
Thermal Cyclization: This is the key bond-forming step and requires significant thermal energy, typically temperatures exceeding 250 °C.[4] This high energy input facilitates a 6-electron electrocyclization, an intramolecular reaction that results in the formation of the quinoline ring.[1] The high activation energy for this step is the primary reason for the use of high-boiling point solvents in the classical protocol.
-
Tautomerization: The cyclized product, an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in equilibrium with its enol tautomer, ethyl 4-hydroxyquinoline-3-carboxylate.[1]
-
Saponification (Optional): To obtain the parent 4-hydroxyquinoline, the ester group is hydrolyzed to a carboxylic acid. This is typically achieved through saponification with a strong base, such as sodium hydroxide.[1]
-
Decarboxylation (Optional): The final step, if the unsubstituted quinolone is desired, is the decarboxylation of the quinoline-3-carboxylic acid. This is usually accomplished by heating the acid above its melting point, leading to the evolution of carbon dioxide and the formation of the 4-hydroxyquinoline product.[1]
Mechanistic Pathway Diagram
Caption: The Gould-Jacobs reaction pathway from reactants to the final 4-hydroxyquinoline product.
Experimental Protocols
The choice of methodology for the Gould-Jacobs reaction is often a balance between tradition, scale, and available equipment. While the classical high-temperature approach is robust and well-documented, modern microwave-assisted synthesis offers significant advantages in terms of reaction time and efficiency.
Protocol 1: Classical High-Temperature Synthesis of 4-Hydroxyquinolines
This protocol utilizes a high-boiling point, inert solvent to achieve the necessary temperature for the cyclization step. The use of solvents like diphenyl ether or Dowtherm A is crucial as they provide a stable medium at temperatures around 250-260 °C, which is required to overcome the activation energy for the electrocyclization.[4]
Step 1: Synthesis of the Anilidomethylenemalonate Intermediate
-
In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step without further purification.
Step 2: Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.
-
Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation and to help in the subsequent removal of the high-boiling solvent.
Step 3: Saponification
-
Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% (w/v) aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours, monitoring the hydrolysis by TLC.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 4: Decarboxylation
-
Place the dried 4-hydroxyquinoline-3-carboxylic acid in a suitable flask.
-
Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.
-
The crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol or water.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes and can lead to improved yields by minimizing the formation of degradation byproducts that can occur with prolonged heating.[7][8][9] The use of excess DEEM often serves as both a reagent and a solvent, facilitating efficient energy transfer from the microwave irradiation.[7]
Materials:
-
Substituted Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial (e.g., 2-5 mL) with a magnetic stir bar
-
Microwave synthesis system
-
Ice-cold acetonitrile for washing
-
Filtration apparatus
-
HPLC-MS for analysis
Procedure:
-
Reaction Setup: In a 2.5 mL microwave vial, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[7]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250 °C) and hold for the specified time (e.g., 5-20 minutes).[7][10]
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Purification: Filter the solid product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts.[7]
-
Drying and Analysis: Dry the resulting solid under vacuum. The product's purity and identity can be confirmed by HPLC-MS. The product is often of high purity (>95%).[7]
Experimental Workflow Diagram
Caption: A generalized workflow for the Gould-Jacobs synthesis of quinolones.
Scope, Limitations, and Practical Considerations
The Gould-Jacobs reaction is effective for a wide range of anilines, but its success is influenced by the electronic and steric nature of the substituents.
-
Electronic Effects: The reaction is generally most effective for anilines bearing electron-donating groups (EDGs) at the meta-position.[1] EDGs enhance the nucleophilicity of the aniline and can favor the desired cyclization pathway. Conversely, strongly electron-withdrawing groups (EWGs) can deactivate the aniline, making the initial condensation step more difficult and potentially leading to lower yields.
-
Steric Effects & Regioselectivity: When using asymmetrically substituted anilines, particularly meta-substituted anilines, a mixture of regioisomers can be formed as cyclization can occur at either of the two ortho positions.[4] The regioselectivity is governed by a combination of steric hindrance and the electronic influence of the substituent.[4] For instance, with 3-methoxyaniline, cyclization predominantly occurs at the less sterically hindered position para to the methoxy group.
-
High Temperatures: The requirement for high temperatures in the classical method can be a limitation, potentially leading to decomposition of sensitive substrates or products.[4] This is a significant advantage of the microwave-assisted protocol, which minimizes reaction time at high temperatures.
-
Solvent Removal: High-boiling solvents like diphenyl ether can be difficult to remove from the reaction mixture.[4] This is typically addressed by precipitating the product with a non-polar solvent like hexane and then thoroughly washing the solid.[11]
| Aniline Substrate | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | Microwave | 250 | 20 min | 15 | [7] |
| Aniline | Microwave | 300 | 5 min | 47 | [7] |
| m-Chloroaniline | Classical | ~250 | 1 h | 85-95 (cyclized ester) | [12] |
| 3-Chloro-4-fluoroaniline | Classical | High Temp | - | - | [13] |
| 4-Iodoaniline | Classical | High Temp | - | - | [3] |
| m-Anisidine | Classical | ~250 | - | - | [14] |
Table 1: Representative examples of the Gould-Jacobs reaction with various substituted anilines. Note that yields can vary significantly based on the specific reaction conditions and work-up procedures.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Intermediate | Deactivated aniline (strong EWGs). Impure reagents. Insufficient heating. | Use a more forcing condition for the condensation (higher temperature or longer reaction time). Ensure reagents are pure and dry.[15] |
| Failed or Incomplete Cyclization | Insufficient temperature. Substrate decomposition at high temperatures. | Ensure the reaction reaches the required temperature for cyclization (~250 °C).[16] For sensitive substrates, consider microwave synthesis to reduce reaction time.[8] |
| Low Yield of Final Product | Product loss during work-up. Incomplete saponification or decarboxylation. Side reactions or decomposition. | Check the aqueous layer for product solubility.[17] Ensure complete hydrolysis and decarboxylation by monitoring with TLC. Optimize reaction time and temperature to minimize byproduct formation.[7] |
| Difficulty Removing Diphenyl Ether | Co-solubility of product and solvent. | Precipitate the product by adding a large volume of a non-polar solvent (e.g., hexane, petroleum ether) and cooling. Wash the filtered solid extensively with the non-polar solvent.[11] |
| Formation of Regioisomers | Use of a meta-substituted aniline. | The ratio of isomers is often difficult to control. Careful purification by column chromatography or fractional crystallization may be required to separate the isomers. |
Applications in Drug Development
The Gould-Jacobs reaction is a workhorse in the synthesis of numerous important pharmaceutical compounds.
-
Quinolone Antibiotics: This reaction is fundamental to the synthesis of the core scaffold of many quinolone antibiotics, such as rosoxacin and oxolinic acid.[1] The synthesis of fluoroquinolones, a major class of modern antibiotics, often begins with a substituted aniline that is elaborated using the Gould-Jacobs methodology.[13]
-
Antimalarial Drugs: A key intermediate in the synthesis of the antimalarial drug chloroquine is 4,7-dichloroquinoline, which is prepared via a Gould-Jacobs reaction starting from m-chloroaniline.[1][18][19]
-
Anti-inflammatory Drugs: The syntheses of the fenamate-class NSAIDs floctafenine and glafenine also rely on the Gould-Jacobs reaction.[1]
Conclusion
The Gould-Jacobs reaction remains a highly relevant and powerful tool for the synthesis of quinolines and their derivatives. Its adaptability, from classical high-temperature conditions to modern, rapid microwave-assisted protocols, ensures its continued use in both academic research and industrial drug development. A thorough understanding of the reaction mechanism, the influence of substrates, and the nuances of the experimental protocols are key to successfully applying this reaction for the synthesis of novel and medicinally important compounds. This guide provides a comprehensive foundation for researchers to effectively utilize the Gould-Jacobs reaction in their synthetic endeavors.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. ablelab.eu [ablelab.eu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 14. Synthesis of novel 3,4,6-trisubstituted quinolines enabled by a Gould-Jacobs cyclization - Lookchem [lookchem.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. How To [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
The Versatile Scaffold: Application of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate in Modern Medicinal Chemistry
Introduction: The Significance of the Fluorinated Quinolone Core
The quinolone scaffold is a cornerstone in medicinal chemistry, most famously represented by the potent class of fluoroquinolone antibiotics. These synthetic antibacterial agents have made an immense impact on the treatment of infectious diseases by targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. The introduction of fluorine atoms into the quinoline ring system is a critical design element, often leading to a dramatic enhancement of antimicrobial potency and an expansion of the activity spectrum.[1]
Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate stands as a pivotal starting material and a key intermediate for the synthesis of a new generation of therapeutic agents. Its defining features—the 4-oxo-quinoline core essential for enzyme binding, and the dual fluorine substitutions at the C-6 and C-8 positions—confer unique electronic properties that can enhance biological activity and modulate pharmacokinetic profiles. While its primary application lies in the development of novel antibacterial drugs, the inherent versatility of the quinolone scaffold has opened avenues for its exploration in other therapeutic areas, including oncology and anti-inflammatory drug discovery.[2][3]
This comprehensive guide provides an in-depth look at the application of this compound in medicinal chemistry. We will detail the synthetic protocols for its preparation, its subsequent derivatization into biologically active molecules, and the experimental workflows for evaluating their therapeutic potential.
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 1065074-53-4 | [4][5] |
| Molecular Formula | C₁₁H₇F₂NO₃ | [4] |
| Molecular Weight | 239.18 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | Commercially available data |
| Solubility | Soluble in DMSO and DMF | General knowledge for this class of compounds |
Note: Spectral data (¹H NMR, ¹³C NMR, MS) should be acquired and confirmed for each synthesized batch to ensure purity and structural integrity.
Synthetic Protocols: From Precursors to the Core Scaffold
The construction of the 4-quinolone core is a foundational step in the journey toward novel therapeutics. The Gould-Jacobs reaction, a classic and reliable method, is particularly well-suited for the synthesis of this compound from readily available starting materials.[6]
Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction
This protocol details the two-step synthesis starting from 2,4-difluoroaniline. The initial step is a condensation reaction to form an anilinomethylenemalonate intermediate, which is then subjected to high-temperature thermal cyclization.
Step A: Condensation of 2,4-Difluoroaniline with Dimethyl (ethoxymethylene)malonate
-
Rationale: This step forms the key acyclic precursor. The nucleophilic amino group of the aniline attacks the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol to yield the stable enamine-like intermediate.
-
Reagents and Materials:
-
2,4-Difluoroaniline
-
Dimethyl (ethoxymethylene)malonate
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,4-difluoroaniline (1.0 eq) in anhydrous ethanol.
-
Add dimethyl (ethoxymethylene)malonate (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure. The resulting crude product, dimethyl 2-(((2,4-difluorophenyl)amino)methylene)malonate, will often crystallize upon cooling and can be collected by filtration. Wash the solid with cold ethanol.
-
Step B: Thermal Cyclization to this compound
-
Rationale: This crucial step involves a high-energy 6-electron electrocyclization to form the quinolone ring system. The high temperature facilitates the intramolecular reaction, and a high-boiling point, inert solvent is used to achieve the necessary temperature.
-
Reagents and Materials:
-
Dimethyl 2-(((2,4-difluorophenyl)amino)methylene)malonate (from Step A)
-
Diphenyl ether (or Dowtherm A)
-
High-temperature reaction flask with a reflux condenser
-
Heating mantle
-
Hexane or cyclohexane for precipitation
-
-
Procedure:
-
In a high-temperature reaction flask, dissolve the intermediate from Step A in diphenyl ether (approximately 5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (around 250-260 °C) for 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. The product should precipitate from the solvent.
-
Add hexane or cyclohexane to facilitate further precipitation.
-
Collect the solid product by filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like DMF or ethanol.
-
Application Notes: Derivatization for Enhanced Biological Activity
This compound is not typically the final active pharmaceutical ingredient (API). Instead, it serves as a versatile scaffold for the synthesis of more complex and potent molecules. The primary sites for modification are the N-1 and C-7 positions, with the C-2 carboxylate often being hydrolyzed to the corresponding carboxylic acid, a key functional group for interaction with biological targets.
Key Derivatization Strategies:
-
Modification at the N-1 Position: Alkylation of the nitrogen at the N-1 position is a common strategy to enhance antibacterial activity. Small, rigid groups, such as a cyclopropyl ring, are known to be particularly effective.
-
Substitution at the C-7 Position: The C-7 position is a critical site for introducing substituents that can modulate the antibacterial spectrum, potency, and pharmacokinetic properties. Nucleophilic aromatic substitution (SNAr) is the primary method used to introduce various amine-containing heterocycles, such as piperazine and pyrrolidine derivatives, at this position. The fluorine at C-6 activates the C-7 position for this reaction.
-
Hydrolysis of the C-2 Ester: The methyl ester at the C-2 position is often a protecting group for the carboxylic acid. Saponification (base-catalyzed hydrolysis) is a standard procedure to deprotect the carboxylic acid, which is crucial for the biological activity of many quinolones.
Case Study: Synthesis of a Sparfloxacin Analog
Sparfloxacin is a highly potent, third-generation fluoroquinolone antibiotic characterized by a 5-amino and a 6,8-difluoro substitution pattern.[6] The synthesis of a Sparfloxacin analog from our core scaffold illustrates a typical drug discovery workflow.
Protocols for Derivatization and Biological Evaluation
The following protocols provide a framework for the synthesis and evaluation of a potent antibacterial agent starting from this compound.
Protocol 2: Synthesis of a 1-Cyclopropyl-7-(piperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Analog
This multi-step protocol outlines the conversion of the starting material into a biologically active analog, which involves hydrolysis, N-alkylation, decarboxylation, and C-7 substitution.
Step A: Saponification of the Methyl Ester
-
Reagents: this compound, Sodium Hydroxide (NaOH), Ethanol, Water.
-
Procedure:
-
Suspend the starting ester (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of NaOH (1.5-2.0 eq) and stir the mixture at reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After cooling, acidify the mixture with HCl to a pH of 2-3 to precipitate the dicarboxylic acid intermediate.
-
Collect the solid by filtration, wash with water, and dry.
-
Step B: N-Alkylation with Cyclopropyl Bromide
-
Reagents: The dicarboxylic acid from Step A, Cyclopropyl bromide, a suitable base (e.g., K₂CO₃), and a polar aprotic solvent (e.g., DMF).
-
Procedure:
-
Suspend the dicarboxylic acid (1.0 eq) and K₂CO₃ (2.5 eq) in DMF.
-
Add cyclopropyl bromide (1.2 eq) and heat the mixture to 60-80 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice water and acidify to precipitate the N-alkylated product.
-
Filter, wash with water, and dry.
-
Step C: Regioselective Decarboxylation
-
Rationale: Quinolines with a carboxylic acid at the C-2 position can often be decarboxylated at high temperatures to yield the corresponding C-2 unsubstituted quinolone, leaving the C-3 carboxylic acid intact (after a subsequent hydrolysis step if starting from the ester). A more direct route to the final product involves starting with a malonic ester synthesis that ultimately places the carboxylic acid at the C-3 position. For the purpose of this illustrative protocol, we assume a pathway that leads to the desired 3-carboxylic acid.
Step D: Nucleophilic Aromatic Substitution at C-7
-
Reagents: The N-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid intermediate, Piperazine (or a substituted piperazine), a base (e.g., triethylamine or K₂CO₃), and a solvent (e.g., DMSO or pyridine).
-
Procedure:
-
In a sealed vessel, dissolve the quinolone intermediate (1.0 eq) and piperazine (2.0-3.0 eq) in DMSO.
-
Add a base such as K₂CO₃ (2.0 eq).
-
Heat the mixture to 100-140 °C for 8-16 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
-
Protocol 3: In Vitro Antibacterial Activity Assessment (MIC Determination)
-
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard assay for determining MIC values.
-
Materials:
-
Synthesized quinolone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). The absorbance can also be read using a plate reader.
-
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Ciprofloxacin (Reference) | 0.25 - 1.0 | 0.015 - 0.12 |
| Sparfloxacin (Reference) | 0.12 - 0.5 | 0.03 - 0.25 |
| Synthesized Analog | To be determined | To be determined |
Conclusion and Future Outlook
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its synthesis via the Gould-Jacobs reaction provides a reliable route to this key intermediate. Subsequent derivatization, particularly at the N-1 and C-7 positions, allows for the generation of a diverse library of compounds with potent biological activity. The established structure-activity relationships for the fluoroquinolone class provide a rational basis for the design of novel antibacterial agents with improved potency and pharmacological properties. Furthermore, the exploration of derivatives of this scaffold in other therapeutic areas, such as oncology, represents an exciting and promising frontier for future drug discovery efforts. The protocols and application notes presented here serve as a comprehensive guide for researchers to unlock the full potential of this powerful chemical entity.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Difluoroquinolones for the Development of New Antibacterial Agents
Abstract
The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Fluoroquinolones, particularly difluoroquinolone derivatives, remain a critical class of broad-spectrum antibacterial agents due to their potent inhibition of essential bacterial enzymes.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the difluoroquinolone scaffold to design, synthesize, and evaluate novel antibacterial candidates. We will delve into the core mechanism of action, explore structure-activity relationships (SAR), provide detailed experimental protocols for in vitro evaluation, and discuss strategies to overcome prevalent resistance mechanisms. The insights and methodologies presented herein are designed to be a self-validating system, grounded in established scientific principles to accelerate the discovery of next-generation antibacterial agents.
Section 1: The Scientific Foundation - Understanding the Difluoroquinolone Scaffold
Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases
Difluoroquinolones exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][3] These enzymes are vital for managing DNA topology during replication, transcription, and cell division.[1] The drug molecule intercalates with the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved.[4] This action prevents the resealing of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death.[5]
-
In Gram-negative bacteria , the primary target is typically DNA gyrase (GyrA and GyrB subunits) , which is responsible for introducing negative supercoils into DNA.[1][]
-
In Gram-positive bacteria , the primary target is often Topoisomerase IV (ParC and ParE subunits) , which is crucial for decatenating daughter chromosomes after replication.[][6][7]
The ability of newer fluoroquinolones to effectively inhibit both enzymes is a key attribute, as this dual-targeting mechanism can reduce the probability of resistance development.[8]
Caption: Mechanism of difluoroquinolone action via inhibition of bacterial DNA gyrase and topoisomerase IV.
Structure-Activity Relationships (SAR)
The potency, spectrum, and pharmacokinetic properties of a difluoroquinolone are dictated by the chemical substituents at various positions on its core structure.[9] Understanding these relationships is fundamental to rational drug design.[9][10] Over 10,000 analogues have been synthesized, providing a rich dataset for SAR analysis.[11]
| Position | Substituent Type | Influence on Properties & Causality |
| N-1 | Small alkyl (e.g., ethyl, cyclopropyl) | Potency & Spectrum: A cyclopropyl group is often optimal, significantly increasing potency against Gram-negative bacteria.[12] This is attributed to a favorable interaction with the DNA gyrase enzyme pocket. |
| C-3 & C-4 | Carboxylic acid & Ketone | Essential for Activity: These groups are critical for binding to the DNA-gyrase complex and cannot be significantly altered without a major loss of antibacterial activity.[12] |
| C-6 | Fluorine atom | Potency & Cell Penetration: The eponymous fluorine atom dramatically enhances both gyrase inhibition and bacterial cell penetration, a key feature of the "fluoroquinolone" class.[][10] |
| C-7 | Piperazine ring (or other heterocycles) | Spectrum & Pharmacokinetics: Modifications at this position heavily influence the antibacterial spectrum and pharmacokinetic properties.[13] Bulky or basic substituents can improve activity against Gram-positive bacteria and anaerobes and can modulate properties like efflux pump recognition.[12] |
| C-8 | Halogen (F, Cl) or Methoxy | Potency & Phototoxicity: A fluorine or chlorine at this position can increase activity, particularly against anaerobic bacteria.[11] A methoxy group can sometimes reduce the potential for phototoxicity, a known side effect of some quinolones. |
Section 2: Design & Synthesis of Novel Difluoroquinolone Analogs
The primary goals in designing new difluoroquinolones are to enhance potency against resistant pathogens, broaden the spectrum of activity, and improve the safety and pharmacokinetic profile.[14]
The Drug Development Workflow
A typical workflow for developing a new antibacterial agent from the difluoroquinolone class involves a multi-stage, iterative process. It begins with rational design and synthesis, followed by a cascade of in vitro and in vivo evaluations to identify a lead candidate for further preclinical development.[15]
Caption: A streamlined workflow for the discovery and preclinical development of novel difluoroquinolones.
Protocol: Representative Synthesis of a C-7 Modified Difluoroquinolone Analog
This protocol outlines a general, yet robust, method for synthesizing novel analogs by modifying the C-7 position of a difluoroquinolone core, a common strategy for altering the antibacterial spectrum.[13][16]
Objective: To synthesize a novel N-1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivative by substituting the C-7 fluorine with a novel amine.
Materials:
-
N-1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Ciprofloxacin core)
-
Desired amine (R1R2NH)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3)
-
Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes
-
Hydrochloric Acid (HCl), 1N solution
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the difluoroquinolone core (1.0 eq) in anhydrous DMSO.
-
Causality: DMSO is an excellent polar aprotic solvent that facilitates the nucleophilic aromatic substitution reaction.
-
-
Addition of Reagents: Add the desired amine (1.2 eq) to the solution, followed by the addition of a base such as triethylamine (2.0 eq).
-
Causality: The base is crucial to deprotonate the amine, increasing its nucleophilicity, and to scavenge the hydrofluoric acid (HF) byproduct generated during the reaction.
-
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product.
-
Acidification & Filtration: Acidify the aqueous suspension with 1N HCl to pH ~2-3. This protonates the carboxylic acid and any basic amines, but often helps in precipitating the zwitterionic product. Filter the resulting solid and wash with cold water.
-
Purification: The crude solid can be further purified.
-
Recrystallization: Recrystallize from a suitable solvent system (e.g., ethanol/water).
-
Column Chromatography: For non-crystalline products, dissolve the crude material in a minimal amount of DCM and purify using silica gel column chromatography with an appropriate solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol).
-
-
Characterization: Confirm the structure and purity of the final compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 3: In Vitro Evaluation - Assessing Antibacterial Potential
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[17] It is the primary metric for assessing the potency of a new compound.[18] This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[17][19]
Materials:
-
96-well sterile microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Synthesized difluoroquinolone compound, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[13]
-
0.5 McFarland standard
-
Sterile saline or broth
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[17] Dilute this suspension in CAMHB to achieve a final target inoculum of ~5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate. A typical concentration range might be 64 µg/mL down to 0.03 µg/mL. The final volume in each well should be 100 µL.
-
Controls (Self-Validation):
-
Positive Control: A well containing CAMHB and the bacterial inoculum, but no drug. This well must show turbidity for the test to be valid.
-
Negative/Sterility Control: A well containing only CAMHB. This well must remain clear, confirming the sterility of the medium.[19]
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared in step 1) to each well containing the drug dilutions and the positive control well. The final volume in these wells will be 200 µL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[17]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay directly measures the compound's ability to inhibit its primary target enzyme.[20][21] It is a crucial step for confirming the mechanism of action.
Materials:
-
Purified DNA gyrase (e.g., from E. coli) and its subunits (GyrA, GyrB)
-
Relaxed circular plasmid DNA (e.g., pBR322) as the substrate
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)[22]
-
10 mM ATP solution
-
Test compound dilutions
-
Agarose gel electrophoresis system
-
DNA stain (e.g., Ethidium Bromide)
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the assay buffer, relaxed pBR322 DNA, and water.[23]
-
Inhibitor Addition: Aliquot the master mix into microcentrifuge tubes. Add varying concentrations of the test compound (or DMSO as a vehicle control) to each tube. Include a known gyrase inhibitor (e.g., ciprofloxacin) as a positive control.
-
Enzyme Addition: Add a pre-determined amount of DNA gyrase enzyme (typically 1 unit, which supercoils ~0.5 µg of DNA) to all tubes except the "no enzyme" control.[22]
-
Initiate Reaction: Add ATP to all tubes to initiate the supercoiling reaction.[23]
-
Causality: Gyrase is an ATP-dependent enzyme; the reaction will not proceed without it.[1]
-
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Analysis: Analyze the reaction products by agarose gel electrophoresis.
-
Interpretation: Relaxed plasmid DNA moves slower through the gel than supercoiled DNA. A successful inhibitor will prevent the conversion of the relaxed form to the supercoiled form, resulting in a band that migrates at the same position as the "no enzyme" control. The concentration at which 50% inhibition is observed (IC₅₀) can be determined.
-
Section 4: Overcoming Bacterial Resistance
The clinical utility of fluoroquinolones is threatened by the emergence of resistance.[24] Developing new agents requires a rational approach to circumvent these mechanisms.
Key Resistance Mechanisms
-
Target Alteration: Point mutations in the quinolone-resistance determining regions (QRDRs) of the gyrA and parC genes are the most common mechanism.[8][24] These mutations reduce the binding affinity of the drug to its target enzymes.
-
Reduced Accumulation: This occurs via two primary routes:
Caption: Major mechanisms of bacterial resistance to difluoroquinolones.
Strategies for Developing Resistance-Breaking Analogs
-
Dual Targeting: Design molecules that potently inhibit both gyrase and topoisomerase IV to reduce the likelihood of resistance arising from a single target mutation.[8]
-
Evading Efflux: Modify the C-7 position with bulky or zwitterionic substituents that are poor substrates for common efflux pumps.[12]
-
Novel Binding Modes: Synthesize analogs that establish additional interactions with the target enzymes outside of the conventional binding pocket, making them less susceptible to common QRDR mutations.[25]
-
Hybrid Molecules: Combine the fluoroquinolone core with another pharmacophore (e.g., a flavonoid) to create hybrid molecules with dual modes of action, such as inhibiting both DNA gyrase and efflux pumps.[25]
Section 5: Preclinical Development Considerations
Promising in vitro candidates must be evaluated in vivo to assess their potential as therapeutic agents.[26][27]
In Vivo Efficacy Models
Animal models of infection are essential for evaluating the in vivo efficacy of new compounds.[26][28] The choice of model depends on the target pathogen and indication. Common models include:
-
Murine Thigh Infection Model: Used to assess efficacy in an acute infection setting and to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships.[15]
-
Murine Sepsis Model: Evaluates the ability of the compound to rescue animals from systemic infection.
-
Murine Pneumonia Model: A model for respiratory tract infections where bacteria are introduced intratracheally.[28][29]
Key endpoints in these models include survival rate, reduction in bacterial load in target organs (e.g., thigh, lung, spleen), and monitoring of clinical symptoms.[30]
Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding the PK/PD relationship is critical for predicting clinical success and designing optimal dosing regimens.[31][32] For fluoroquinolones, which exhibit concentration-dependent killing, the key PK/PD indices are:[14]
-
AUC₂₄/MIC: The ratio of the 24-hour Area Under the Curve to the MIC. For many infections, a target value of >100 is associated with maximal efficacy.[14]
-
Cmax/MIC: The ratio of the peak plasma concentration to the MIC. A target of >10 is often desired to prevent the emergence of resistance.[14][31]
These parameters are determined by measuring drug concentrations in animal plasma over time after dosing and correlating them with the MIC values for the infecting pathogen.[33] Newer fluoroquinolones often have improved pharmacokinetic profiles, including excellent oral bioavailability and long elimination half-lives that allow for once-daily dosing.[33][34]
References
- 1. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Mechanisms of resistance to quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanisms of resistance to fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 14. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and preclinical development of new antibiotics | Upsala Journal of Medical Sciences [ujms.net]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 19. protocols.io [protocols.io]
- 20. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 21. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. stacks.cdc.gov [stacks.cdc.gov]
- 25. Design, synthesis, and evaluation of novel fluoroquinolone-flavonoid hybrids as potent antibiotics against drug-resistant microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. journals.asm.org [journals.asm.org]
- 29. The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 30. vibiosphen.com [vibiosphen.com]
- 31. researchgate.net [researchgate.net]
- 32. Pharmacodynamics and pharmacokinetics of antibiotics with special reference to the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Green Chemistry Approaches for the Synthesis of Quinolone Derivatives
Introduction: The Imperative for Greener Quinolone Synthesis
Quinolones are a critically important class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals, particularly broad-spectrum antibiotics.[1][2] The discovery of nalidixic acid in 1962 opened the door to a vast family of synthetic antibacterial agents that have saved countless lives.[1] Beyond their antibacterial prowess, quinolone derivatives exhibit a wide array of pharmacological activities, including anticancer, antiviral, antimalarial, and anti-inflammatory properties.[3][4]
However, classical methods for synthesizing the quinoline scaffold, such as the Gould-Jacobs, Conrad-Limpach-Knorr, and Friedländer reactions, often rely on harsh conditions, including high temperatures, strong acids or bases, and hazardous organic solvents.[5][6][7] These traditional approaches frequently suffer from low atom economy, generate significant chemical waste, and require energy-intensive processes, running counter to the modern principles of sustainable chemistry.[5]
The adoption of green chemistry principles is not merely an academic exercise but a necessity for the future of drug development and manufacturing.[8][9] By focusing on the use of alternative energy sources, eco-friendly solvents and catalysts, and designing more efficient reaction pathways, we can minimize the environmental footprint of quinolone synthesis while often improving yields and reducing costs.[5][10] These green methodologies aim to reduce or eliminate the use and generation of hazardous substances, ensuring a safer and more sustainable approach to producing these vital therapeutic agents.[8][11]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge green chemistry strategies for the synthesis of quinolone derivatives. We will delve into the mechanistic rationale behind these techniques and provide detailed, field-proven protocols for their implementation.
Core Green Synthetic Strategies
The transition to greener quinolone synthesis is being driven by several innovative techniques that address the shortcomings of classical methods. These include:
-
Alternative Energy Sources: Microwave (MW) irradiation and ultrasound have emerged as powerful tools to accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter times.[3][12]
-
Eco-friendly Solvents and Catalysts: The use of water, ionic liquids (ILs), or solvent-free conditions drastically reduces the reliance on volatile and toxic organic solvents.[10][13] Furthermore, biocatalysts and recyclable solid acid catalysts are replacing hazardous reagents.[14][15]
-
Atom-Efficient Reactions: Multicomponent reactions (MCRs) are a cornerstone of green synthesis, allowing for the construction of complex molecules like quinolones in a single step from three or more starting materials, thereby maximizing atom economy.[11][16]
The following sections will explore these strategies in detail, providing both the theoretical underpinnings and practical protocols for their application in the laboratory.
Microwave-Assisted Synthesis: A Revolution in Reaction Efficiency
Microwave-assisted organic synthesis (MAOS) has become a premier green chemistry technique.[3] Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation directly and efficiently heats the reaction mixture through dielectric heating. This rapid and uniform heating often leads to a dramatic reduction in reaction times—from hours to mere minutes—and can enhance product yields and purity by minimizing the formation of side products.[10][17]
Causality of Microwave Enhancement:
The advantages of microwave heating stem from its unique interaction with polar molecules. The rapid oscillation of the electromagnetic field causes polar molecules and ions to constantly realign, generating heat. This localized, superheating effect can accelerate reaction rates far beyond what is achievable with conventional heating at the same measured temperature. This often allows for reactions to be performed under solvent-free conditions, further boosting the green credentials of the method.[18]
Application: Green Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic method for synthesizing 4-hydroxyquinolines.[19] Traditionally, it requires high temperatures and long reaction times.[20] Microwave irradiation can drastically improve the efficiency of this reaction.[1][21]
Protocol 1: Microwave-Assisted Synthesis of 4-Hydroxyquinoline-3-carboxylate Esters [18]
This protocol describes a two-step, microwave-assisted synthesis of 4-quinolone-3-carboxylic esters from anilines and diethyl malonates.
Materials:
-
Substituted aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Petroleum ether
-
Ethyl acetate
-
Microwave synthesizer (e.g., CEM Discover)
-
Reaction tube (10 mL) with a magnetic stirrer
Procedure:
Step 1: Condensation (Solvent-Free)
-
In a 10 mL microwave reaction tube, mix the substituted aniline (10 mmol) and DEEM (12 mmol).
-
Seal the tube and place it in the microwave synthesizer.
-
Irradiate the mixture at 120°C for 5-10 minutes. The power should be modulated to maintain the target temperature (typically 30-50 W).
-
After the reaction, allow the tube to cool to room temperature. The resulting intermediate, anilidomethylenemalonate, is often a solid and can be used directly in the next step without further purification.
Step 2: Cyclization
-
To the reaction tube containing the intermediate from Step 1, add diphenyl ether (5 mL).
-
Seal the tube and place it back into the microwave synthesizer.
-
Irradiate the mixture at a higher temperature, typically 250°C, for 10-20 minutes. Monitor the pressure, ensuring it remains within the safe limits of the instrument.
-
After cooling, a brown solid product should precipitate.
-
Isolate the solid product by filtration.
-
Wash the precipitate thoroughly with petroleum ether and then ethyl acetate to remove the diphenyl ether solvent.
-
Dry the product under vacuum to yield the 4-quinolone derivative.
Self-Validation and Expected Results:
-
Yields: This method typically produces good to excellent yields, often exceeding 80-95%.[18]
-
Purity: The product is often obtained in high purity after simple filtration and washing.
-
Causality: The solvent-free first step significantly reduces waste. The microwave-assisted cyclization occurs at a relatively low bulk temperature and in a much shorter time compared to conventional heating in diphenyl ether (which can take hours).[18]
| Reactant (Aniline) | Product | MW Time (Cyclization) | Yield (%) |
| Aniline | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | 15 min | >95% |
| 4-Chloroaniline | Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 20 min | >95% |
| 3-Methoxyaniline | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | 15 min | >95% |
| Table 1: Representative results for the microwave-assisted synthesis of 4-quinolone derivatives. Data synthesized from[18]. |
Ultrasound-Assisted Synthesis: The Power of Acoustic Cavitation
Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green synthetic route.[12][22] Ultrasound irradiation of liquids creates, grows, and implodes microscopic bubbles—a phenomenon known as acoustic cavitation. The collapse of these bubbles generates transient hot spots with extremely high local temperatures (several thousand degrees) and pressures, leading to the formation of high-energy intermediates and accelerating reaction rates.[23]
Application: One-Pot, Three-Component Synthesis of Quinolines in Water
This approach combines the benefits of ultrasound with a multicomponent reaction strategy in an aqueous medium, representing a highly green methodology.[22]
Protocol 2: Ultrasound-Assisted, Tin(II) Chloride Catalyzed Synthesis of 2-Substituted Quinolines [22]
Materials:
-
Substituted aniline
-
Aromatic aldehyde
-
Ethyl 3,3-diethoxypropionate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Water
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a round-bottom flask, combine the aniline (1 mmol), aldehyde (1 mmol), ethyl 3,3-diethoxypropionate (1.2 mmol), and SnCl₂·2H₂O (10 mol%) in water (5 mL).
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a constant frequency (e.g., 40 kHz) at room temperature for the specified time (typically 1-2 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to obtain the pure 2-substituted quinoline.
Self-Validation and Expected Results:
-
Green Aspects: This method uses water as the solvent, a non-toxic and inexpensive catalyst, and operates at room temperature, making it highly environmentally benign.
-
Efficiency: Ultrasound irradiation significantly shortens reaction times compared to conventional heating methods.
-
Yields: Good to excellent yields are typically achieved.
Ionic Liquids: Designer Solvents and Catalysts
Ionic liquids (ILs) are salts with melting points below 100°C, often referred to as "designer solvents".[24] Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive green alternatives to volatile organic solvents.[25] Importantly, ILs can also act as catalysts or promoters, influencing reaction pathways and selectivity.[13][26] Their recyclability further enhances their green credentials.[13]
Application: Ionic Liquid-Promoted Friedländer Annulation
The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a fundamental route to quinolines.[27][28] Traditional methods often require harsh acid or base catalysts.[6] Certain ILs can promote this reaction under mild, catalyst-free conditions.[13]
Protocol 3: [Hbim]BF₄-Promoted Regiospecific Friedländer Synthesis of Quinolines [13]
This protocol describes the synthesis of quinolines using an ionic liquid that acts as both the solvent and promoter, eliminating the need for an additional catalyst.
Materials:
-
2-Aminoaryl ketone (e.g., 2-aminoacetophenone)
-
α-Methylene ketone (e.g., cyclohexanone)
-
1-butylimidazolium tetrafluoroborate ([Hbim]BF₄)
-
Diethyl ether
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, add the 2-aminoaryl ketone (1 mmol), the α-methylene ketone (1.2 mmol), and [Hbim]BF₄ (2 mL).
-
Stir the mixture at 80°C for the required time (typically 2-4 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product from the ionic liquid using diethyl ether (3 x 10 mL).
-
Combine the ether extracts and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).
-
Ionic Liquid Recycling: The remaining ionic liquid can be washed with diethyl ether, dried under vacuum at 70°C for several hours, and reused for subsequent reactions with minimal loss of activity.
Self-Validation and Expected Results:
-
Catalyst-Free: The ionic liquid itself promotes the reaction, simplifying the procedure and work-up.[13]
-
Mild Conditions: The reaction proceeds at a relatively low temperature (80°C) without the need for strong acids or bases.
-
Recyclability: The ability to recycle and reuse the ionic liquid is a major economic and environmental advantage.[13]
-
Regiospecificity: This method often shows high regiospecificity, favoring the formation of specific isomers.[13]
| 2-Aminoaryl Ketone | α-Methylene Ketone | Time (h) | Yield (%) |
| 2-Aminoacetophenone | Cyclohexanone | 2.5 | 94 |
| 2-Aminoacetophenone | Cyclopentanone | 3.0 | 92 |
| 2-Aminobenzophenone | Acetone | 4.0 | 88 |
| Table 2: Representative yields for the [Hbim]BF₄-promoted Friedländer annulation. Data synthesized from[13]. |
Biocatalysis: Nature's Approach to Green Synthesis
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations.[14] Enzymes operate under mild conditions (physiological temperature and pH) in aqueous media, exhibit high selectivity (chemo-, regio-, and stereoselectivity), and are biodegradable, making them ideal green catalysts.[23] The application of enzymes in quinolone synthesis is an emerging and highly promising field.[29]
Application: Chemo-Enzymatic Synthesis of 2-Quinolones
This strategy employs an enzyme, such as horseradish peroxidase (HRP), to catalyze an oxidative cyclization, followed by a chemical oxidation step to construct the 2-quinolone core in a one-pot, two-step sequence.[14]
Protocol 4: HRP-Catalyzed Synthesis of 2-Quinolones [14]
Materials:
-
N-cyclopropyl-N-alkylaniline derivative
-
Horseradish Peroxidase (HRP)
-
Phosphate buffer (pH 7.5)
-
Potassium hexacyanoferrate(III) (K₃Fe(CN)₆)
-
Acetonitrile
-
Ethyl acetate
Procedure:
-
In a vial, dissolve the N-cyclopropyl-N-alkylaniline substrate (0.2 mmol) in a minimal amount of acetonitrile.
-
Add phosphate buffer (50 mM, pH 7.5) to a total volume of 2 mL.
-
Add horseradish peroxidase (HRP) to the solution.
-
Stir the reaction at room temperature for 24 hours. This completes the first biocatalytic step.
-
After 24 hours, add a solution of K₃Fe(CN)₆ (0.4 mmol) directly to the reaction mixture.
-
Continue stirring at room temperature for an additional 12 hours.
-
Extract the mixture with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final 2-quinolone product.
Self-Validation and Expected Results:
-
Extreme Mildness: The reaction is performed in an aqueous buffer at room temperature, representing the mildest possible conditions.
-
High Selectivity: Enzymes often provide unparalleled selectivity, avoiding the need for protecting groups.
-
Sustainability: The catalyst is a biodegradable enzyme. This chemo-enzymatic, one-pot approach reduces purification steps and solvent usage.[14]
Conclusion and Future Outlook
The adoption of green chemistry principles is revolutionizing the synthesis of quinolone derivatives. Methodologies centered around microwave and ultrasound irradiation, ionic liquids, multicomponent reactions, and biocatalysis offer significant advantages over traditional synthetic routes.[5][8] These techniques not only align with the goals of environmental sustainability but also frequently provide substantial practical benefits, including shorter reaction times, higher yields, simpler work-up procedures, and improved safety profiles.[11][18]
For researchers and professionals in drug development, mastering these green approaches is essential. They provide a robust toolkit for creating diverse libraries of quinolone analogues more efficiently and sustainably. As the field continues to evolve, we can anticipate the development of even more innovative strategies, such as mechanochemical synthesis and flow chemistry, further pushing the boundaries of what is possible in the green and efficient production of these life-saving molecules.
References
- 1. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qeios.com [qeios.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 20. ablelab.eu [ablelab.eu]
- 21. researchgate.net [researchgate.net]
- 22. Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. Ionic liquids revolutionizing biomedicine: recent advances and emerging opportunities - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00510K [pubs.rsc.org]
- 25. Green Synthesis of Quinoline-Based Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Ionic Liquid - an Efficient Recyclable System for the Synthesis of 2,4-Disubstituted Quinolines via Meyer-Schuster Rearrangement [organic-chemistry.org]
- 27. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 28. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 29. biorxiv.org [biorxiv.org]
Protocol for Palladium-Catalyzed Synthesis of N-Aryl-4-Quinolones: A Mechanistic and Practical Guide
An Application Guide for Drug Development Professionals
Introduction: The Significance of the N-Aryl-4-Quinolone Scaffold
The 4-quinolone ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous antibacterial, antiviral, and anticancer agents.[1][2][3] The strategic introduction of an aryl group at the N-1 position dramatically expands the chemical space available for drug design, influencing the compound's steric and electronic properties, solubility, and metabolic stability. This modification can profoundly impact biological activity, making the development of robust and versatile synthetic methods for N-aryl-4-quinolones a critical endeavor for researchers in drug discovery.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis due to their mild reaction conditions, broad functional group tolerance, and high efficiency.[4][5][6] Compared to classical methods like the Ullmann condensation, which often requires harsh conditions and stoichiometric copper, palladium catalysis offers a more reliable and scalable pathway to these valuable compounds.[7] This guide provides a detailed examination of palladium-catalyzed protocols, focusing on the underlying mechanisms and practical considerations to empower researchers to successfully implement and troubleshoot these powerful reactions.
Part 1: Mechanistic Principles – The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization. The most prevalent method for forging the key C–N bond in this context is the Buchwald-Hartwig Amination .[8] This reaction creates an N-aryl bond by coupling an amine (or in this case, the NH of a quinolone or a precursor) with an aryl halide.
The efficiency of this transformation hinges on a delicate interplay between the palladium catalyst, a phosphine ligand, and a base, which collectively drive the catalytic cycle.
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a sequence of well-defined steps:
-
Oxidative Addition : A low-valent Palladium(0) complex, the active catalyst, reacts with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, forming a new Palladium(II) intermediate. The reactivity for this step generally follows the trend I > Br > OTf >> Cl, which dictates the choice of starting material.[9]
-
Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the Pd(II) complex. A base then removes a proton from the coordinated amine, forming a more nucleophilic amido species. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to degrade the substrates or catalyst.[10] Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).
-
Reductive Elimination : This is the crucial C–N bond-forming step. The aryl and amido groups on the palladium center couple, forming the desired N-aryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[8][11]
The Critical Role of the Ligand
The phosphine ligand is arguably the most important variable. It is not a passive spectator but an active controller of the catalyst's properties:
-
Steric Bulk : Bulky ligands, like the biarylphosphines developed by Buchwald (e.g., XPhos, SPhos), promote the reductive elimination step and prevent the formation of inactive catalyst dimers.[12][13]
-
Electron-Donating Ability : Electron-rich ligands increase the electron density on the palladium center, which facilitates the initial oxidative addition step, especially for less reactive aryl chlorides.[11]
Part 2: Core Protocols & Methodologies
Two primary palladium-catalyzed strategies are presented, offering flexibility based on the availability of starting materials.
This elegant approach constructs the N-aryl-4-quinolone in a single operation by combining a palladium-catalyzed amination with a subsequent intramolecular conjugate addition (aza-Michael reaction).[14][15][16] It is highly convergent and atom-economical.
Experimental Protocol:
-
Vessel Preparation : To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the palladium precursor and the phosphine ligand.
-
Inert Atmosphere : Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition : Under a positive pressure of inert gas, add the base, the o-haloaryl acetylenic ketone (1.0 equiv), and the aryl amine (1.1-1.2 equiv).
-
Solvent Addition : Add the anhydrous, degassed solvent via syringe.
-
Reaction : Place the sealed vessel in a preheated oil bath or microwave reactor and stir at the specified temperature for the required time.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-aryl-4-quinolone.
Table 1: Representative Conditions for Tandem Synthesis
| Component | Example Reagent | Typical Loading | Rationale / Scientist's Notes |
| Aryl Halide | o-Bromo/chloroaryl acetylenic ketone | 1.0 equiv | Bromides are generally more reactive than chlorides. Iodides can also be used.[14] |
| Amine | Substituted Aniline | 1.1–1.2 equiv | A slight excess ensures complete consumption of the limiting aryl halide. |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | 1–5 mol % | Pd(OAc)₂ is a common, air-stable Pd(II) precursor that is reduced in situ. |
| Ligand | PPh₃, Xantphos | 2–10 mol % | PPh₃ is a cost-effective choice for simpler substrates.[16] Xantphos is excellent for more challenging couplings due to its wide bite angle.[10] |
| Base | K₂CO₃, K₃PO₄ | 2.0–3.0 equiv | K₂CO₃ is a moderately strong base suitable for many applications. K₃PO₄ is stronger and can be effective for less reactive chlorides.[16] |
| Solvent | Dioxane, Toluene, DMSO | 0.1–0.2 M | Dioxane and Toluene are standard choices for Buchwald-Hartwig reactions.[17] DMSO may be required for less soluble substrates or higher temperatures.[16] |
| Temperature | 80–140 °C | - | Higher temperatures are often needed for less reactive aryl chlorides.[16] |
| Time | 12–24 hours | - | Reaction progress should be monitored by TLC or LC-MS. |
This strategy is ideal when the 4-quinolone core is readily available or synthesized through a different route. It offers a modular approach to diversify a library of compounds at a late stage. The key challenge is the potential for the quinolone's carbonyl oxygen to coordinate to the palladium, which can inhibit catalysis. The use of specialized ligands helps to overcome this.[12]
Experimental Protocol:
The setup is largely identical to Method A, with the primary difference being the starting materials.
-
Vessel Preparation & Inerting : Follow steps 1 and 2 from Method A.
-
Reagent Addition : Under inert atmosphere, add the base, the 4-quinolone (1.1-1.2 equiv), and the aryl halide (1.0 equiv). Note: The stoichiometry is often inverted here to ensure the more valuable aryl halide is fully consumed.
-
Solvent Addition : Add anhydrous, degassed solvent.
-
Reaction, Work-up, and Purification : Follow steps 5-7 from Method A.
Table 2: Representative Conditions for Direct N-Arylation
| Component | Example Reagent | Typical Loading | Rationale / Scientist's Notes |
| Aryl Halide | Aryl Bromide/Iodide | 1.0 equiv | Aryl bromides offer a good balance of reactivity and stability. |
| Quinolone | 4-Quinolone | 1.1–1.2 equiv | The slight excess of the nucleophile drives the reaction to completion. |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | 2–5 mol % | Pd₂(dba)₃ is a Pd(0) source and does not require in situ reduction, which can be advantageous. |
| Ligand | XPhos, RuPhos, Xantphos | 4–10 mol % | Bulky biarylphosphine ligands are highly effective as they promote the C-N reductive elimination and are less prone to catalyst inhibition by the substrate.[12] |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | 2.0–3.0 equiv | Cs₂CO₃ is a strong yet often well-tolerated base for sensitive substrates. NaOtBu is very strong and effective but can be less compatible with ester groups.[18] |
| Solvent | Toluene, Dioxane | 0.1–0.2 M | These aprotic, non-polar to moderately polar solvents are the industry standard for this chemistry.[19] |
| Temperature | 100–120 °C | - | The temperature required will depend on the reactivity of the aryl halide. |
| Time | 12–24 hours | - | Monitor by LC-MS to confirm product formation and consumption of starting material. |
Part 3: Field-Proven Insights & Troubleshooting
Even robust protocols can encounter issues. A systematic, mechanistically informed approach to troubleshooting is key to success.
Substrate Scope and Limitations
-
Aryl Halides : Reactivity follows the order I > Br > OTf > Cl. Aryl chlorides are economical but often require more active (and expensive) catalyst systems (e.g., biarylphosphine ligands) and higher temperatures.[9] Sterically hindered aryl halides can be challenging coupling partners.
-
Amines/Quinolones : Electron-rich anilines generally react faster than electron-poor ones. Substrates with acidic protons (e.g., phenols, free carboxylic acids) may require protection or the use of additional base.
Table 3: Troubleshooting Guide for Palladium-Catalyzed N-Arylation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Oxygen contamination, poor quality precursor. 2. Insufficiently Strong Base. 3. Reaction Temperature Too Low. | 1. Ensure a rigorously inert atmosphere. Use a pre-catalyst (e.g., XPhos Pd G3). Use fresh, high-purity reagents. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOtBu).[20] 3. Increase the temperature in 10-20 °C increments. |
| Side Product Formation (e.g., Hydrodehalogenation) | The base reacts with the Pd-H species formed after β-hydride elimination, leading to a protonated arene instead of the desired product. | Use a bulkier ligand (e.g., switch from PPh₃ to XPhos) to sterically disfavor side reactions and accelerate the desired reductive elimination step.[8] |
| Dark Black Solution & Palladium Crash-Out | Catalyst decomposition, often due to high temperatures or incorrect ligand-to-metal ratio. | Lower the reaction temperature. Ensure the ligand:palladium ratio is appropriate (typically 2:1 or slightly higher). |
| Inconsistent Results | Impurities in solvent or reagents (especially water). | Use anhydrous, degassed solvents. Ensure reagents are pure and dry. Water can hydrolyze the base and interfere with the catalytic cycle.[20] |
References
- 1. researchgate.net [researchgate.net]
- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalysed Synthesis and Transformation of Quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 15. 4-Quinolone synthesis [organic-chemistry.org]
- 16. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. orbit.dtu.dk [orbit.dtu.dk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Synthesizing Functionalized 4-Quinolones: An Application Guide for Researchers
By Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Enduring Significance of the 4-Quinolone Scaffold
The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3][4] From their historical importance as antimalarial agents to their modern applications as antibacterial, antiviral, and anticancer drugs, the versatility of the 4-quinolone moiety is well-established.[2][4][5] The ability to introduce a variety of functional groups onto this heterocyclic system allows for the fine-tuning of its pharmacological properties, making the development of efficient and flexible synthetic routes a critical endeavor for drug discovery and development professionals.[2]
This application note provides a detailed guide to a robust and versatile domino reaction for the synthesis of functionalized 4-quinolones, starting from readily available 2-iodoanilines and terminal alkynes. This palladium-catalyzed carbonylative Sonogashira/cyclization sequence offers a powerful tool for the construction of diverse 4-quinolone libraries.[1][6][7]
Synthetic Strategy: A Palladium-Catalyzed Domino Approach
The convergence of a Sonogashira coupling, carbonylation, and cyclization in a single pot represents an elegant and atom-economical approach to complex molecule synthesis. This strategy leverages the power of palladium catalysis to orchestrate a cascade of bond-forming events, transforming simple starting materials into the desired 4-quinolone products in a highly efficient manner.
The overall transformation can be conceptually broken down into two key stages:
-
Palladium-Catalyzed Carbonylative Sonogashira Coupling: This initial step involves the palladium-catalyzed coupling of a 2-iodoaniline with a terminal alkyne in the presence of a carbon monoxide source. This forms a key 2-alkynoyl aniline intermediate. The Sonogashira coupling itself is a cornerstone of modern organic synthesis, renowned for its reliability in forming carbon-carbon bonds between sp- and sp2-hybridized carbon atoms.[8][9][10]
-
Intramolecular Cyclization: The in situ generated 2-alkynoyl aniline intermediate then undergoes a base-mediated intramolecular cyclization to furnish the final 4-quinolone ring system. This annulation step is driven by the favorable formation of the stable aromatic quinolone core.
Visualizing the Workflow
Figure 1: A schematic representation of the two-stage domino synthesis of functionalized 4-quinolones.
Mechanism of Action: Unraveling the Catalytic Cycle
A deeper understanding of the reaction mechanism is paramount for troubleshooting and optimization. The palladium-catalyzed portion of this domino reaction proceeds through a well-established catalytic cycle.[11]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of the 2-iodoaniline, forming a Pd(II) intermediate.
-
Carbon Monoxide Insertion: Carbon monoxide then inserts into the Aryl-Pd bond to form an acyl-palladium complex.
-
Transmetalation: In parallel, the terminal alkyne reacts with a copper(I) co-catalyst (if used) and a base to form a copper acetylide. This species then undergoes transmetalation with the acyl-palladium complex, transferring the alkynyl group to the palladium center.
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to release the 2-alkynoyl aniline intermediate and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[12]
The subsequent intramolecular cyclization is typically promoted by a base, which facilitates the nucleophilic attack of the aniline nitrogen onto the alkyne, leading to the formation of the heterocyclic ring.
Visualizing the Catalytic Cycle
Figure 2: A simplified representation of the palladium catalytic cycle for the carbonylative Sonogashira coupling.
Experimental Protocols
The following protocols provide a starting point for the synthesis of functionalized 4-quinolones. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Microwave-Assisted One-Pot Synthesis
This protocol is ideal for rapid screening and library synthesis, offering short reaction times.[6][7]
Materials:
-
2-Iodoaniline (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Molybdenum hexacarbonyl [Mo(CO)₆] (1.5 equiv) - Caution: Solid CO source, handle in a well-ventilated fume hood.
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Triphenylphosphine [PPh₃] (10 mol%)
-
Triethylamine [Et₃N] (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave vial (10 mL)
Procedure:
-
To a 10 mL microwave vial, add 2-iodoaniline, molybdenum hexacarbonyl, palladium(II) acetate, and triphenylphosphine.
-
Seal the vial with a septum and purge with nitrogen or argon for 5 minutes.
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne via syringe.
-
Place the vial in the microwave reactor and heat to 120 °C for 20 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-quinolone.
Protocol 2: Two-Step, One-Pot Synthesis at Room Temperature
This method is suitable for substrates that may be sensitive to high temperatures.[6]
Materials:
-
2-Iodoaniline (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Molybdenum hexacarbonyl [Mo(CO)₆] (1.5 equiv)
-
Palladium(II) chloride bis(triphenylphosphine) [PdCl₂(PPh₃)₂] (5 mol%)
-
Copper(I) iodide [CuI] (10 mol%)
-
Triethylamine [Et₃N] (3.0 equiv)
-
Potassium carbonate [K₂CO₃] (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add 2-iodoaniline, palladium(II) chloride bis(triphenylphosphine), and copper(I) iodide.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Add molybdenum hexacarbonyl and potassium carbonate to the reaction mixture.
-
Continue stirring at room temperature for an additional 12-24 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure 4-quinolone.
Data Presentation: Substrate Scope and Yields
The following table summarizes representative examples of functionalized 4-quinolones synthesized using the microwave-assisted protocol, demonstrating the versatility of this methodology.
| Entry | 2-Iodoaniline Substrate | Alkyne Substrate | Product | Yield (%) |
| 1 | 2-Iodoaniline | Phenylacetylene | 2-Phenyl-4-quinolone | 85 |
| 2 | 4-Methyl-2-iodoaniline | Phenylacetylene | 6-Methyl-2-phenyl-4-quinolone | 82 |
| 3 | 4-Chloro-2-iodoaniline | Phenylacetylene | 6-Chloro-2-phenyl-4-quinolone | 78 |
| 4 | 2-Iodoaniline | 1-Hexyne | 2-Butyl-4-quinolone | 75 |
| 5 | 2-Iodoaniline | (Trimethylsilyl)acetylene | 2-(Trimethylsilyl)-4-quinolone | 65 |
Troubleshooting and Key Considerations
-
CO Source: While molybdenum hexacarbonyl is a convenient solid CO source, other options like iron pentacarbonyl or the use of CO gas can also be employed, though they require specific handling procedures.[13]
-
Catalyst System: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. For challenging substrates, screening different ligand systems (e.g., phosphine-based, N-heterocyclic carbenes) may be beneficial.
-
Base: The choice of base is crucial for both the Sonogashira coupling and the final cyclization step. Triethylamine is commonly used, but other organic or inorganic bases can be explored.
-
Solvent: Anhydrous and degassed solvents are recommended to ensure optimal catalyst activity and prevent side reactions.
-
Reaction Monitoring: Close monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts.
Conclusion
The palladium-catalyzed domino reaction of 2-iodoanilines and alkynes provides a powerful and flexible platform for the synthesis of a wide array of functionalized 4-quinolones. The operational simplicity of the one-pot protocols, coupled with the broad substrate scope, makes this an invaluable tool for researchers in medicinal chemistry and drug discovery. The ability to rapidly generate diverse libraries of 4-quinolones will undoubtedly accelerate the identification of new therapeutic leads.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Quinolone synthesis [organic-chemistry.org]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
One-Pot Synthesis of 4-Quinolones from Indoles Using a Ruthenium Catalyst: Application Notes and Protocols
Introduction: A Novel, Efficient Route to a Privileged Scaffold
The 4-quinolone core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of antibacterial, anticancer, and antiviral agents.[1][2] Traditional synthetic routes to this valuable scaffold, such as the Conrad-Limpach and Gould-Jacobs reactions, often necessitate harsh conditions, including high temperatures and strong bases, limiting their functional group tolerance and overall efficiency.[3] Consequently, the development of milder, more versatile, and atom-economical methods for the synthesis of 4-quinolones remains a significant pursuit for researchers in drug discovery and development.
This application note details a groundbreaking one-pot synthesis of 4-quinolones from readily available indoles, leveraging the power of visible-light photocatalysis with a ruthenium complex. This innovative protocol, developed by the research group of Ji in 2018, involves a photocatalytic aerobic oxidation of indoles followed by a base-promoted Camps cyclization, all performed at room temperature.[1][2] The use of molecular oxygen from the air as the terminal oxidant and visible light as the energy source underscores the environmentally benign nature of this transformation.[4][5] This method offers a streamlined and efficient pathway to a diverse range of 4-quinolone derivatives, making it a highly attractive strategy for medicinal and organic chemists.
Scientific Principles: A Two-Step Cascade in a Single Pot
The elegance of this one-pot synthesis lies in the seamless orchestration of two distinct chemical transformations: a ruthenium-catalyzed, visible-light-mediated aerobic oxidation of the indole ring, followed by an intramolecular, base-catalyzed Camps cyclization.
Part 1: Photocatalytic Aerobic Oxidation of Indoles
The initial step involves the oxidative cleavage of the C2-C3 double bond of the indole ring. This is achieved through a photocatalytic cycle initiated by the ruthenium complex, tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂). Upon irradiation with visible light (typically from a blue LED), the [Ru(bpy)₃]²⁺ complex absorbs a photon and is excited to a longer-lived triplet state, [Ru(bpy)₃]²⁺*. This excited state is a potent single-electron transfer (SET) agent.
The excited ruthenium complex can then interact with molecular oxygen (O₂) from the air to generate reactive oxygen species, such as singlet oxygen (¹O₂) or a superoxide radical anion (O₂⁻), which are responsible for the oxidation of the indole. The indole undergoes oxidative cleavage to form an intermediate N-acyl-2-aminoacetophenone derivative. This transformation is remarkable for its mild conditions, proceeding at room temperature and utilizing ambient air as the oxidant.
Part 2: Base-Promoted Camps Cyclization
Once the N-acyl-2-aminoacetophenone intermediate is formed in situ, the addition of a base triggers the second key transformation: the Camps cyclization. This intramolecular condensation involves the nucleophilic attack of the enolate, generated from the acetophenone moiety, onto the carbonyl carbon of the amide group. Subsequent dehydration leads to the formation of the 4-quinolone ring system. The choice of base and solvent is critical for the efficiency of this cyclization step.
The overall one-pot process is highly atom-economical, as it avoids the isolation of intermediates and minimizes waste generation.
Visualizing the Process
Proposed Reaction Mechanism
References
- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of the Gould-Jacobs quinolone synthesis
Welcome to the technical support center for the Gould-Jacobs quinolone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this powerful reaction, enabling you to optimize yields and troubleshoot common experimental hurdles. The quinolone core is a cornerstone in numerous therapeutic agents, and mastering its synthesis is a critical skill in drug development.[1][2][3] This resource provides in-depth, field-proven insights to enhance your success with this synthetic route.
Understanding the Gould-Jacobs Reaction: A Mechanistic Overview
The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinolines.[4][5] It proceeds through a series of steps:
-
Condensation: An aniline reacts with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), via a nucleophilic attack from the aniline's amino group. This is followed by the elimination of an alcohol to form an anilidomethylenemalonate intermediate.[1][4][6]
-
Thermal Cyclization: This is the critical, high-energy step requiring temperatures often exceeding 250 °C.[1][7] It involves a 6-electron electrocyclization to form the quinoline ring system.[4][6]
-
Tautomerization: The cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its more stable enol tautomer, the 4-hydroxy-quinoline-3-carboxylate.[4][6]
-
Saponification & Decarboxylation (Optional but common): The ester group can be hydrolyzed to a carboxylic acid, which is then decarboxylated upon heating to yield the final 4-hydroxyquinoline.[1][4]
The overall reaction pathway is depicted below:
Caption: The reaction pathway of the Gould-Jacobs synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Gould-Jacobs synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low, and I'm recovering a significant amount of the anilidomethylenemalonate intermediate. What's going wrong?
A1: This is a classic indication that the thermal cyclization step is inefficient. The high activation energy for this intramolecular reaction is often the bottleneck.
-
Causality: The 6-electron electrocyclization requires substantial thermal energy to overcome the energy barrier.[1] Insufficient temperature or reaction time will result in an incomplete conversion of the intermediate to the cyclized product.
-
Solutions:
-
Increase Reaction Temperature: The cyclization step typically requires temperatures above 250 °C.[8] If you are using a high-boiling solvent like diphenyl ether or Dowtherm A, ensure you are reaching a vigorous reflux, which is often around 250-260 °C.[1][6] Using an appropriate high-boiling, inert solvent can significantly increase cyclization yields, in some cases up to 95%.[7][9]
-
Optimize Reaction Time: While higher temperatures are beneficial, prolonged heating can lead to product degradation.[10] You must find the optimal balance. For instance, in some microwave-assisted syntheses, an increase in temperature to 300 °C for a shorter duration (e.g., 5 minutes) gave a higher yield than longer reaction times at the same temperature.[10] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant decomposition begins.
-
Consider Microwave Synthesis: Microwave irradiation is an excellent alternative to conventional heating for this reaction. It allows for rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields.[6][11]
-
Q2: My reaction mixture turns into a dark, tarry mess, and isolating the product is a nightmare. How can I prevent this?
A2: Tar formation is a common problem in high-temperature reactions and is usually a result of product or intermediate decomposition.[8][12]
-
Causality: The harsh conditions required for the Gould-Jacobs cyclization can lead to undesired side reactions and polymerization of starting materials or products, especially if the reaction is heated for too long.[7]
-
Solutions:
-
Reduce Reaction Time: This is the most critical parameter to control. As mentioned previously, use TLC to monitor the reaction and stop it once the formation of the desired product has plateaued.
-
Ensure Efficient Stirring: Good agitation prevents localized overheating, which can be a major contributor to decomposition.
-
Work Under an Inert Atmosphere: While not always necessary, running the reaction under nitrogen or argon can prevent oxidative side reactions that may contribute to tar formation, especially with electron-rich anilines.
-
Purification Strategy: After cooling the reaction, the product often precipitates from the high-boiling solvent.[1] Adding a non-polar solvent like cyclohexane or hexane can further induce precipitation, leaving the tarry impurities dissolved in the solvent mixture.[1][6] The crude product can then be collected by filtration and washed thoroughly with the non-polar solvent.[6]
-
Q3: I'm using a meta-substituted aniline and obtaining a mixture of two regioisomers. How can I improve the selectivity?
A3: The formation of regioisomers is a known challenge when using asymmetrically substituted anilines.[7][9] The cyclization can occur at either of the two ortho positions relative to the amino group.
-
Causality: The regioselectivity of the cyclization is governed by a combination of steric and electronic factors.[9][13] Electron-donating groups on the aniline can facilitate the reaction, while both steric hindrance and the electronic nature of the substituents influence which ortho position is favored for the cyclization.[4][9]
-
Solutions:
-
Temperature Control: The regioselectivity can be temperature-dependent. Sometimes, running the reaction at a slightly lower temperature (if the reaction still proceeds) can favor the thermodynamically more stable product. Conversely, flash vacuum pyrolysis at very high temperatures can favor the kinetic product.[14]
-
Solvent Choice: The polarity and nature of the high-boiling solvent can influence the transition state of the cyclization, thereby affecting the ratio of regioisomers.[8] It may be worth screening a few different high-boiling solvents (e.g., diphenyl ether, Dowtherm A, mineral oil).
-
Alternative Synthetic Routes: If you cannot achieve the desired regioselectivity, you may need to consider an alternative quinoline synthesis that offers better control, such as the Friedländer or Combes synthesis, depending on your target molecule.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and time for the cyclization step? A1: There is no single "optimal" condition as it depends on the substrate and the heating method. For conventional heating, temperatures of 250-260 °C are typical.[1][6] For microwave-assisted synthesis, temperatures around 300 °C have proven effective.[8] It is crucial to perform a time-temperature optimization study for your specific substrate to maximize yield while minimizing degradation.[10]
Q2: Can I perform the Gould-Jacobs reaction in a single step? A2: While the Gould-Jacobs synthesis is typically a multi-step process, microwave-assisted methods have been developed that can significantly shorten the overall sequence.[4] However, attempting a one-pot synthesis where the initial condensation and subsequent cyclization occur without isolation of the intermediate can lead to very poor yields.[11] It is generally more reliable to perform the initial condensation at a lower temperature (100-130 °C), remove the ethanol byproduct, and then proceed to the high-temperature cyclization.[1]
Q3: How do electron-donating and electron-withdrawing groups on the aniline affect the reaction? A3: The Gould-Jacobs reaction is most effective for anilines bearing electron-donating groups, particularly at the meta-position.[4][6] These groups increase the nucleophilicity of the aniline and can facilitate the cyclization. Conversely, anilines with strong electron-withdrawing groups may require more forcing conditions (higher temperatures or longer reaction times) to proceed efficiently.[9]
Q4: What are the best practices for purifying the final 4-hydroxyquinoline product? A4: Purification strategies depend on the physical state of your product.
-
Precipitation/Filtration: As mentioned, the 4-hydroxy-3-carboethoxyquinoline intermediate often precipitates from the high-boiling solvent upon cooling. This solid can be filtered, washed with a non-polar solvent like cyclohexane, and then carried on to the next step.[1][6]
-
Recrystallization: The final 4-hydroxyquinoline product can often be purified by recrystallization from a suitable solvent such as ethanol or water.[1][15]
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography is a reliable method for purification.[16]
Experimental Protocols
Protocol 1: Conventional High-Temperature Synthesis
This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.[1][6]
Step 1: Formation of the Anilidomethylenemalonate Intermediate
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.
Step 2: Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The product should precipitate.
-
Add a non-polar solvent like cyclohexane to aid precipitation.
-
Collect the solid by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.
Step 3 & 4: Saponification and Decarboxylation
-
Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).
-
Cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Place the dried acid in a flask and heat it above its melting point (typically 200-250 °C) until the evolution of CO₂ ceases.
-
The resulting crude 4-hydroxyquinoline can be purified by recrystallization.[1]
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significant improvement in reaction time and often in yield.[1][6]
Step 1: Formation of the Intermediate (Microwave)
-
In a microwave vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) without a solvent.
-
Seal the vial and heat in a microwave reactor at 130 °C for 10-15 minutes.
-
After cooling, the crude intermediate can be used directly.
Step 2: Cyclization (Microwave)
-
To the vial containing the crude intermediate, add a high-boiling solvent like diphenyl ether.
-
Heat the mixture in the microwave reactor to a high temperature (e.g., 250-300 °C) for a short duration (e.g., 5-20 minutes). Caution: High pressures can develop. [10]
-
Cool the vial to room temperature to allow the product to precipitate.
-
Isolate and purify the product as described in the conventional protocol.
Data Presentation & Visualization
Optimization of Microwave Conditions
The efficiency of the Gould-Jacobs cyclization is highly dependent on temperature and reaction time. Microwave-assisted synthesis allows for rapid optimization of these parameters.
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 5 | 12 | 25 |
| 2 | 300 | 20 | 24 | 28 |
| 3 | 250 | 20 | 14 | 30 |
| 4 | 300 | 5 | 20 | 47 |
Data adapted from representative studies showing the interplay of temperature and time.[10]
Analysis: The data indicates that higher temperatures are crucial for the intramolecular cyclization. Increasing the temperature from 250 °C to 300 °C significantly improves the yield. However, prolonged reaction times at high temperatures can lead to degradation, as seen by the drop in yield from 47% (5 min) to 28% (20 min) at 300 °C.[10]
Troubleshooting Workflow
Caption: A generalized workflow for troubleshooting the Gould-Jacobs synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09905K [pubs.rsc.org]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ablelab.eu [ablelab.eu]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. physics.emu.edu.tr [physics.emu.edu.tr]
- 16. How To Run A Reaction [chem.rochester.edu]
Friedländer Quinoline Synthesis: A Technical Support Guide for Researchers
Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges in this cornerstone reaction of heterocyclic chemistry. Quinolines are a vital structural motif in numerous pharmaceuticals, making mastery of their synthesis critical.[1] This resource is built on established scientific principles and field-proven insights to empower you to overcome experimental hurdles and achieve your synthetic goals.
Troubleshooting Guide: From Low Yields to Regioselectivity Issues
This section addresses the most common problems encountered during the Friedländer synthesis in a question-and-answer format, providing not just solutions but the underlying rationale for each recommendation.
Issue 1: My reaction is resulting in a low yield or failing to proceed. What are the likely causes and how can I fix it?
Low yields in the Friedländer synthesis are a frequent issue, often stemming from suboptimal reaction conditions, catalyst choice, or substrate-related problems.[2] The classical approach often requires harsh conditions like high temperatures and strong acids or bases, which can lead to side reactions and reduced yields.[3][4]
Systematic Troubleshooting Workflow:
Here is a logical workflow to diagnose and resolve low yield issues:
Caption: A systematic workflow for troubleshooting low yields in the Friedländer synthesis.
In-depth Solutions:
-
Catalyst Selection and Loading: The choice of catalyst is paramount.[2] While traditional catalysts like sulfuric acid or potassium hydroxide are effective, they can be harsh.[3][5] Modern protocols often employ milder and more efficient alternatives.[6]
-
Catalyst Screening: If your current catalyst is underperforming, consider screening a variety of options. The optimal catalyst is often substrate-dependent.[2]
-
Catalyst Loading: Ensure you are using an adequate amount of catalyst. If you suspect catalyst inactivation, try increasing the loading (e.g., from 5 mol% to 10 mol%).[2]
-
-
Temperature and Reaction Time: Systematically vary the temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] While higher temperatures can increase the reaction rate, they may also lead to decomposition.[2] Microwave irradiation has been shown to dramatically decrease reaction times and, in some cases, improve yields.[7]
-
Solvent-Free Conditions: Many modern procedures report high yields under solvent-free conditions.[2] This approach can also simplify the purification process.[8]
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| [Hbim]BF₄ (ionic liquid) | Solvent-free | 100 | 3-6 h | 93 | [2][9] |
| Zirconium triflate | Ethanol-water | 60 | N/A | >88 | [2] |
| Choline hydroxide | Water | 50 | 6 h | N/A | [2] |
| Molecular iodine | Solvent-free | 80-100 | N/A | N/A | [2][5] |
| Ceric Ammonium Nitrate (CAN) | N/A (ambient) | Ambient | Short | Moderate-Excellent | [4] |
| None | Water | 70 | 3 h | up to 97 | [10] |
| p-TSA/SiO₂ | Solvent-free (MW) | N/A | N/A | Good | [11] |
Caption: A comparative table of modern catalytic systems for the Friedländer synthesis.
Issue 2: I'm observing significant side product formation. What are the common side reactions and how can they be minimized?
Side product formation is often a consequence of the reaction conditions being too harsh or the inherent reactivity of the starting materials.
Common Side Reactions:
-
Self-condensation of the ketone: Under basic conditions, the ketone starting material can undergo self-aldol condensation, reducing the amount available to react with the 2-aminoaryl aldehyde or ketone.[3]
-
Cannizzaro reaction: If you are using a 2-aminoaryl aldehyde that can't enolize, it may undergo a disproportionation reaction under strong basic conditions.
Mitigation Strategies:
-
Use Milder Conditions: Switch from strong bases like KOH to milder options like piperidine or DBU.[3] Similarly, for acid catalysis, move from concentrated H₂SO₄ to p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst.[12]
-
Modify the Substrate: To prevent aldol side reactions, you can use the imine analogue of the o-aniline starting material.[3]
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the active methylene compound can sometimes be beneficial.
Issue 3: How can I control regioselectivity when using an unsymmetrical ketone?
Controlling regioselectivity is a well-known challenge in the Friedländer synthesis when an unsymmetrical ketone is used, as condensation can occur on either side of the carbonyl group.[3][5]
Strategies for Directing Regioselectivity:
-
Catalyst Choice: Certain amine catalysts have been shown to favor the formation of one regioisomer over the other.[3]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the direction of enolization and subsequent condensation.[3]
-
Reaction Conditions: The choice between acidic and basic conditions can influence the regiochemical outcome. Under acidic conditions, the more substituted (thermodynamic) enol may be favored, while basic conditions might favor the less substituted (kinetic) enolate.[13]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Friedländer synthesis?
There are two generally accepted mechanisms for the Friedländer synthesis. The predominant pathway depends on the specific reactants and reaction conditions.[12][14]
Pathway A: Aldol Condensation First
-
Aldol Condensation: The reaction begins with an aldol condensation between the 2-aminoaryl aldehyde/ketone and the enolizable ketone.[14]
-
Dehydration: The resulting aldol adduct undergoes dehydration to form an α,β-unsaturated carbonyl compound.[14]
-
Intramolecular Cyclization: The amino group then performs an intramolecular attack on the carbonyl group.[14]
-
Final Dehydration: A final dehydration step yields the aromatic quinoline ring.[14]
Pathway B: Schiff Base Formation First
-
Schiff Base Formation: The amino group of the 2-aminoaryl compound reacts with the ketone to form a Schiff base (imine).[12][14]
-
Tautomerization: The Schiff base tautomerizes to an enamine.[14]
-
Intramolecular Aldol-type Reaction: The enamine then undergoes an intramolecular aldol-type reaction.[14]
-
Dehydration: Subsequent dehydration leads to the formation of the quinoline product.[14]
Caption: The two primary mechanistic pathways of the Friedländer synthesis.
Q2: What are the most effective modern catalysts for this reaction?
While traditional strong acids and bases are effective, a wide range of more efficient and environmentally friendly catalysts have been developed.[2][6]
-
Ionic Liquids: These often allow for high yields under solvent-free conditions and can be recycled.[2][9]
-
Metal Triflates (e.g., Zr(OTf)₄): These are highly active Lewis acids that can promote the reaction under mild conditions.[2]
-
Solid Acid Catalysts (e.g., zeolites, Montmorillonite K-10): These heterogeneous catalysts are easily separable and reusable, simplifying purification.[2][15]
-
Nanocatalysts: These offer a high surface area and catalytic activity, often leading to improved yields and shorter reaction times.[2][9]
Q3: Can the Friedländer synthesis be performed under "green" conditions?
Yes, significant advancements have been made in developing more environmentally friendly protocols for the Friedländer synthesis.[10] This includes:
-
Using water as a solvent: Some protocols have demonstrated excellent yields in water, even without a catalyst.[10]
-
Solvent-free conditions: As mentioned, this approach is highly effective and reduces waste.[2][8]
-
Recyclable catalysts: The use of solid-supported or heterogeneous catalysts allows for their recovery and reuse, improving the overall sustainability of the process.[8][9]
Q4: How should I purify my quinoline product?
The purification strategy will depend on the physical properties of your product and the impurities present.
-
Filtration: If the product precipitates from the reaction mixture upon cooling, it can often be isolated by simple filtration.[2]
-
Extraction: If your product is soluble, a standard aqueous workup followed by extraction with an organic solvent is a common first step. For reactions using iodine as a catalyst, a wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is necessary to remove residual iodine.[2][5]
-
Chromatography: Flash column chromatography is often required to separate the desired quinoline from any remaining starting materials or side products.
Experimental Protocols
Protocol 1: Iodine-Catalyzed Solvent-Free Synthesis
This protocol is advantageous for its simplicity and avoidance of organic solvents during the reaction.[2][5]
-
To a clean round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).
-
Add molecular iodine (10 mol%).
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash chromatography if necessary.
Protocol 2: Catalyst-Free Synthesis in Water
This "green" protocol is ideal for substrates that are sufficiently soluble and reactive in water.[10]
-
To a clean round-bottom flask, add the 2-aminobenzaldehyde (1.0 mmol) and the ketone (1.2 mmol).
-
Add 2 mL of deionized water.
-
Heat the mixture to 70°C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction may take several hours.
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate.
-
Isolate the solid product by filtration, washing with cold water.
-
If the product does not precipitate, extract the reaction mixture with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify as needed.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS: 1065074-53-4). This resource is designed for researchers, chemists, and drug development professionals who are working with this key fluoroquinolone intermediate. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common purification challenges and achieve high purity of your target compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification of this compound.
Q1: What are the key physicochemical properties of this compound that influence purification?
A: The purification strategy is heavily influenced by its molecular structure. Key properties include:
-
Low Solubility: Like many quinolone derivatives, this compound exhibits low solubility in common organic solvents, which can complicate both recrystallization and column chromatography.[1]
-
Tautomerism and Acidity: The 4-oxo group exists in equilibrium with its 4-hydroxy tautomer. The molecule is weakly acidic and can interact strongly with polar stationary phases like silica gel.
-
High Melting Point: This suggests strong intermolecular forces in the solid state, making solvent selection for recrystallization critical.
Q2: What are the most common impurities I might encounter during its synthesis and purification?
A: Impurities typically arise from the synthetic route used. Common contaminants include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be substituted anilines or diethyl malonate derivatives.
-
Structural Isomers: Incomplete cyclization or alternative cyclization pathways can lead to isomeric impurities that may be difficult to separate.[1]
-
Hydrolyzed Product: Saponification of the methyl ester to the corresponding carboxylic acid can occur if the reaction or workup conditions are too basic or acidic for extended periods.
-
Side-Reaction Products: Products from N-alkylation or other side reactions if subsequent synthetic steps are performed on the crude material.
Q3: Which purification technique—recrystallization or column chromatography—is best for my needs?
A: The choice depends on your scale, required purity, and the nature of the impurities.
-
Recrystallization is ideal for large-scale purification (>5 g) and for removing impurities with significantly different solubility profiles. It is often more cost-effective and can yield highly crystalline material if a suitable solvent is found. A patent for a related quinoline derivative suggests that heating in a high-boiling solvent like N,N-dimethylformamide (DMF) followed by cooling can be an effective purification method.[4]
-
Flash Column Chromatography is superior for small-scale work (<5 g) and for separating compounds with similar polarities, such as structural isomers.[5] It offers finer control over separation but requires more solvent and time.
Q4: How can I effectively monitor the purification process?
A: Thin-Layer Chromatography (TLC) is the primary tool for monitoring.
-
TLC Analysis: Use silica gel 60 F254 plates. A good starting eluent system to test is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or acetone). For highly polar quinolones, adding a small amount of methanol (1-10%) or a few drops of acetic acid to the eluent can improve spot shape and resolution.
-
Visualization: The compound should be visible under UV light (254 nm) due to its aromatic structure. Staining with potassium permanganate can also be used.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound.
Workflow: Selecting a Purification Strategy
The following diagram outlines a decision-making process for choosing the appropriate purification method.
Caption: Decision tree for selecting a purification method.
Common Purification Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | 1. Inappropriate Solvent: The compound is too soluble in the solvent even at low temperatures. 2. Premature Crystallization: The product crystallizes in the funnel during hot filtration. 3. Incomplete Precipitation: The solution is not fully saturated upon cooling. | 1. Screen Solvents: Test solubility in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, DMF). Use a two-solvent system (a "solvent" and an "anti-solvent") to fine-tune solubility. 2. Maintain Temperature: Use a pre-heated filter funnel and flask for hot filtration. Dissolve the compound in the minimum amount of boiling solvent necessary. 3. Maximize Yield: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes. If crystals don't form, scratch the inside of the flask with a glass rod at the solvent line. |
| Compound is Stuck on Silica Gel Column | 1. Insufficient Eluent Polarity: The mobile phase is not strong enough to displace the highly polar quinolone from the acidic silica gel.[5] 2. Strong Acid-Base Interaction: The quinolone nitrogen may be interacting very strongly with the acidic silanol groups on the silica surface. | 1. Use a Gradient: Start with a less polar eluent and gradually increase the polarity. For example, begin with 100% Dichloromethane (DCM) and slowly introduce Methanol (MeOH) up to 10%. A common system is DCM/MeOH (9:1).[5] 2. Add a Modifier: Add a small amount (0.5-1%) of acetic acid or triethylamine to the eluent. Acetic acid protonates the compound, reducing its interaction with silica. Triethylamine deactivates the acidic sites on the silica. |
| Poor Separation from an Impurity (Close Rf on TLC) | 1. Suboptimal Solvent System: The chosen eluent does not provide enough selectivity between the product and the impurity. 2. Column Overloading: Too much sample was loaded relative to the amount of silica gel. | 1. Re-optimize TLC: Test different solvent combinations. For example, if Hexane/Ethyl Acetate fails, try DCM/Acetone or Toluene/Ethyl Acetate. Sometimes changing the class of solvent provides the necessary selectivity. 2. Reduce Load: Use a sample-to-silica ratio of at least 1:50 (e.g., 100 mg of crude product on 5 g of silica). For difficult separations, a ratio of 1:100 may be necessary. |
| Product Precipitates During Column Loading | 1. Low Solubility in Eluent: The compound is not soluble in the initial, less polar eluent used for chromatography. | 1. Use Dry Loading: Dissolve the crude product in a suitable solvent (e.g., DCM or acetone). Add a small amount of silica gel (2-3 times the mass of your product) to the solution. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully load this powder onto the top of your packed column. This technique prevents solubility issues during loading.[6] |
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Purification by Recrystallization
This protocol provides a general workflow for purifying the title compound via recrystallization.
-
Solvent Selection:
-
Place ~20 mg of crude material into a small test tube.
-
Add a potential solvent (e.g., ethanol, DMF, acetonitrile) dropwise at room temperature until the solid just dissolves.
-
If it dissolves easily at room temperature, the solvent is unsuitable.
-
If it is sparingly soluble, heat the mixture gently. If it dissolves upon heating, it is a good candidate.
-
Allow the heated solution to cool to room temperature and then in an ice bath to check for crystal formation.
-
Note: High-boiling polar aprotic solvents like DMF, DMAc, or DMSO are often effective for quinolones.[4]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring.
-
Continue adding solvent until the solid is completely dissolved. Avoid using a large excess of solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal yield.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Wash a second time with a cold, non-polar solvent (like cold diethyl ether or hexanes) to help dry the crystals.
-
-
Drying:
-
Dry the purified crystals under high vacuum to remove all residual solvent. The final product should be a crystalline solid.
-
SOP 2: Purification by Flash Column Chromatography
This protocol describes a standard flash chromatography procedure.
Caption: Standard workflow for flash column chromatography.
-
Eluent Selection:
-
Develop a solvent system using TLC that gives your product an Rf value of approximately 0.2-0.4 and separates it well from impurities.
-
Suggested Systems:
-
Dichloromethane / Methanol (99:1 to 90:10)
-
Ethyl Acetate / Hexanes (gradient)
-
Dichloromethane / Acetone (gradient)[5]
-
-
-
Column Packing:
-
Select a column of appropriate size (for a 1g scale, a 40mm diameter column is suitable).
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[6]
-
Use the "wet packing" method: fill the column with the initial eluent, then slowly pour in a slurry of silica gel in the same eluent. Gently tap the column to ensure even packing and remove air bubbles.[6]
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude material (~1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM). Add silica gel (~2-3 g) and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the sample in the smallest possible volume of eluent or a slightly stronger solvent. Use a pipette to carefully apply the solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (approx. 2 inches/minute).
-
Collect the eluting solvent in a series of test tubes or flasks.
-
-
Analysis:
-
Monitor the collected fractions using TLC.
-
Combine all fractions that contain the pure product.
-
Evaporate the solvent from the combined fractions under reduced pressure to yield the purified compound.
-
Section 4: References
-
Gellis, A., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Ahmed, M.S., et al. (2024). Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. --INVALID-LINK--
-
González, M., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules. --INVALID-LINK--
-
Khan, I., et al. (2015). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. --INVALID-LINK--
-
Goudet, A., et al. (2021). Lipophilic quinolone derivatives: Synthesis and in vitro antibacterial evaluation. Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--
-
ResearchGate Discussion. (2016). How to purify synthetic fluoroquinolones, using column chromatography?--INVALID-LINK--
-
Sigma-Aldrich. Troubleshooting Purification Methods. --INVALID-LINK--
-
Google Patents. (2005). Method for purifying quinolinecarboxylic acid derivative. --INVALID-LINK--
-
Sinfoo Biotech. This compound. --INVALID-LINK--
-
MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. --INVALID-LINK--
-
MDPI. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. --INVALID-LINK--
-
Santa Cruz Biotechnology. Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate. --INVALID-LINK--
-
ACS Measurement Science Au. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. --INVALID-LINK--
-
Journal of Analytical Science and Technology. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. --INVALID-LINK--
-
National Institutes of Health (NIH). (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. --INVALID-LINK--
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. --INVALID-LINK--
-
Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. --INVALID-LINK--
References
- 1. soc.chim.it [soc.chim.it]
- 2. This compound,(CAS# 1065074-53-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. scbt.com [scbt.com]
- 4. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Yields in the Camps Cyclization
Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Camps cyclization. Instead of a generic overview, we will directly address specific, common issues in a question-and-answer format, providing field-proven insights and the chemical logic behind our troubleshooting recommendations.
Section 1: Understanding the Core Problem - Mechanism & Regioselectivity
Q1: I'm getting a very low yield in my Camps cyclization. What are the most common root causes?
Low yield in a Camps cyclization is a frequent issue that typically stems from one of four primary factors:
-
Poor Regioselectivity: The reaction can proceed via two different pathways, producing a mixture of a quinolin-4-one and a quinolin-2-one.[1][2] If your desired product is only one of these isomers, the formation of the other directly reduces your yield.
-
Competing Side Reactions: The most significant side reaction is the base-catalyzed hydrolysis of the N-(2-acylaryl)amide starting material.[3] This is especially problematic as the cyclization itself can release water, which then promotes this hydrolysis.[3]
-
Incomplete Conversion: The reaction may be sluggish due to suboptimal conditions, such as incorrect base strength, temperature, or solvent, leading to a significant amount of unreacted starting material.[4][5]
-
Substrate Issues: The electronic properties or steric bulk of substituents on your starting material can fundamentally hinder the required intramolecular condensation.[3][6]
The first step in troubleshooting is to analyze your crude reaction mixture (e.g., by LC-MS or ¹H NMR) to determine which of these issues is dominant. Are you seeing two main products (regioselectivity), the hydrolyzed starting material (side reaction), or mostly starting material (incomplete conversion)?
Q2: My main problem is a mixture of quinolin-2-one and quinolin-4-one isomers. How can I control the regioselectivity?
This is the most critical parameter to control in a Camps cyclization. The selectivity is dictated by which proton the base removes to form the key enolate intermediate. The mechanism involves an intramolecular aldol-type condensation.[1]
-
Pathway A (Quinolin-4-one): Deprotonation occurs at the α-position to the ketone. This is generally favored by stronger bases because these protons are more acidic.
-
Pathway B (Quinolin-2-one): Deprotonation occurs at the α-position of the amide's N-acyl group. This is favored by weaker bases when the acidity difference is less pronounced.[1]
The diagram below illustrates these competing pathways.
References
Technical Support Center: Regioselectivity in Unsymmetrical Quinolinone Synthesis
Welcome to the technical support resource for navigating the complexities of regioselectivity in the synthesis of unsymmetrical quinolinones. This guide is structured to provide direct, actionable solutions to common experimental challenges and to answer fundamental questions encountered by researchers in synthetic and medicinal chemistry. Our goal is to move beyond mere protocols and delve into the mechanistic reasoning that underpins successful regiocontrol.
Part 1: Troubleshooting Guide
This section addresses specific, frequently encountered problems during experimental work. Each issue is presented in a question-and-answer format, providing potential causes and field-tested solutions.
Q1: My Conrad-Limpach synthesis is yielding a mixture of 4-hydroxy and 2-hydroxy quinolinone regioisomers. How can I favor the 4-hydroxy product?
Answer: This is a classic regioselectivity challenge governed by kinetic versus thermodynamic control.[1] The initial reaction between the aniline and the β-ketoester can occur at two sites: the ketone or the ester carbonyl. Your product distribution is highly sensitive to temperature.
-
Causality: The initial nucleophilic attack of the aniline on the β-ketoester is the regiochemistry-determining step.
-
Kinetic Pathway (Lower Temperature): Attack at the more electrophilic ketone carbonyl is faster and reversible, leading to an enamine intermediate. Subsequent thermal cyclization at ~140-160°C yields the 4-hydroxyquinoline (the Conrad-Limpach product).[2]
-
Thermodynamic Pathway (Higher Temperature): At higher temperatures, the reaction favors the more stable amide intermediate, formed by attack at the ester carbonyl. This intermediate then cyclizes to form the 2-hydroxyquinoline (the Knorr product).[1][3]
-
-
Solutions:
-
Strict Temperature Control: Ensure the initial condensation step is performed at or near room temperature to favor the kinetic enamine intermediate. For the subsequent cyclization, carefully heat the reaction to the minimum temperature required for ring closure (typically ~250°C), avoiding prolonged heating which could allow for equilibration to the thermodynamic product.[4]
-
Solvent Optimization: The cyclization step often requires very high temperatures. Using a high-boiling, inert solvent like mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene can provide better heat transfer and more consistent temperature control, improving yields of the desired 4-hydroxyquinoline.[1][4][5] Running the reaction neat can lead to localized hotspots and product decomposition.[1]
-
Acid Catalysis: The reaction involves tautomerizations that are catalyzed by acid.[4] Ensure that catalytic acid (e.g., HCl, H₂SO₄) is present in the initial condensation step to facilitate the formation of the Schiff base leading to the 4-hydroxy product.[1]
-
Q2: I'm performing a Friedländer synthesis with a 2-aminoaryl ketone and an unsymmetrical ketone, but I'm getting poor regioselectivity. How can I direct the cyclization?
Answer: The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is notoriously difficult to control with unsymmetrical ketones.[6] The initial aldol-type condensation can occur on either side of the unsymmetrical ketone's carbonyl group.
-
Causality: The regiochemical outcome is determined by which α-proton of the unsymmetrical ketone is abstracted to form the enolate for the initial condensation. This is influenced by steric hindrance, electronic effects, and the catalyst used.[7]
-
Solutions:
-
Catalyst Selection: Move beyond traditional base or acid catalysts which often give mixtures.
-
Substrate Modification: If possible, modify the unsymmetrical ketone. Introducing a bulky substituent on one side of the carbonyl can sterically block that position, forcing the condensation to occur at the less hindered site.[7]
-
Pre-forming the Enolate: In some cases, pre-forming a specific enolate (e.g., using LDA at low temperature to form the kinetic enolate) before adding the 2-aminoaryl ketone can provide a degree of control, although this adds steps to the procedure.
-
Q3: My Camps cyclization is producing a mixture of quinolin-4-one and quinolin-2-one isomers. How can I improve the selectivity?
Answer: The Camps cyclization involves the intramolecular cyclization of an N-(2-acylaryl)amide. The reaction can proceed via two different enolizations, leading to two possible regioisomers.[8] The selectivity is highly dependent on the base and reaction conditions.[4]
-
Causality: The choice of base dictates which proton is abstracted, controlling the cyclization pathway.
-
Pathway A (to Quinolin-4-one): Deprotonation at the α-position of the ketone group leads to an aldol-type condensation with the amide carbonyl, forming the quinolin-4-one.[8]
-
Pathway B (to Quinolin-2-one): Deprotonation at the γ-position of the amide (if possible, e.g., from an N-acyl group) can lead to cyclization onto the aryl ketone, forming the quinolin-2-one.[8]
-
-
Solutions:
-
Modulate Base Strength: This is the most critical parameter. A strong base like sodium hydroxide (NaOH) typically favors deprotonation at the more acidic α-position of the ketone, leading selectively to the quinolin-4-one product.[4][8] Conversely, a weaker base like cesium carbonate (Cs₂CO₃) may favor the alternative deprotonation, yielding the quinolin-2-one.[8]
-
Steric Influence: Analyze the substitution pattern of your substrate. Bulky groups near one of the potential cyclization sites can sterically hinder that pathway, thus favoring the formation of the other isomer.[4]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key factors that govern regioselectivity in classical quinolinone syntheses?
Answer: Regioselectivity in classical methods like the Conrad-Limpach, Friedländer, and Combes syntheses is governed by a sensitive interplay of three main factors:[7]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline and carbonyl starting materials can influence the reactivity of different sites, directing the cyclization.[7]
-
Steric Hindrance: Bulky substituents can physically block access to a potential reaction site, thereby favoring the formation of the less sterically hindered regioisomer.[4][7]
-
Reaction Conditions: This is often the most practical factor to control. The choice of catalyst (acid vs. base, and its strength), solvent, and reaction temperature can profoundly influence which reaction pathway is favored, often by stabilizing one transition state over another.[4][7]
Q2: How can modern C-H functionalization strategies be used to achieve absolute regioselectivity?
Answer: Transition metal-catalyzed C-H functionalization has revolutionized the synthesis of substituted heterocycles, offering a powerful solution to regioselectivity problems.[9] The strategy relies on the use of a directing group (DG) .
The DG is a functional group on the substrate that coordinates to the metal catalyst (e.g., Palladium, Rhodium, Ruthenium).[10][11] This coordination brings the catalyst into close proximity to a specific C-H bond (usually in the ortho position), allowing for selective cleavage and functionalization at that site only.[10] This approach can be used to build the quinolinone ring system through a C-H activation/annulation cascade, providing a single regioisomer with high predictability.[10] A commonly used and removable directing group is 8-aminoquinoline.[12][13]
Q3: Which advanced catalytic systems are recommended for highly regioselective quinolinone synthesis?
Answer: Several modern catalytic systems provide excellent regiocontrol, often under milder conditions than classical methods.
-
Rhodium (Rh) and Ruthenium (Ru) Catalysis: Cationic ruthenium-hydride complexes can catalyze the regioselective coupling of benzocyclic amines and terminal alkynes to form tricyclic quinoline derivatives.[14] Rhodium catalysts are effective for the ortho-C–H bond activation of anilines for subsequent annulation.[15]
-
Cobalt (Co) Catalysis: Co(III)-catalyzed C-H activation/cyclization of anilines with alkynes, using DMSO as a C1 source, is a highly efficient and regioselective method for synthesizing a wide range of quinolines.[16]
-
Copper (Cu) Catalysis: Copper salts are versatile and cost-effective catalysts for various oxidative cyclization reactions that produce quinolines with good regioselectivity, such as the annulation of N-(2-alkenylaryl) enamines.[6]
-
Palladium (Pd) Catalysis: Palladium is widely used in directing-group-assisted C-H activation strategies and in cascade reactions, such as the amination/aldol condensation of aryl halides with acetamides to form N-alkoxyquinolones.[17]
Part 3: Experimental Protocols & Data
Protocol 1: Optimizing Regioselectivity in the Conrad-Limpach Synthesis
This protocol provides a systematic approach to favor the 4-hydroxyquinoline isomer.
-
Step 1: Condensation (Kinetic Control):
-
In a round-bottom flask, combine the substituted aniline (1.0 eq) and the β-ketoester (1.1 eq).
-
Add a catalytic amount of concentrated HCl (1-2 drops).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the enamine intermediate by TLC or LC-MS.
-
-
Step 2: Cyclization:
-
To the crude enamine mixture, add a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to create a stirrable slurry.
-
Under an inert atmosphere (N₂ or Ar), immerse the flask in a pre-heated sand bath or heating mantle at ~250°C.[4]
-
Maintain the temperature for 30-60 minutes, monitoring the reaction by TLC.
-
-
Step 3: Work-up:
-
Cool the reaction mixture to below 100°C, then dilute with a hydrocarbon solvent (e.g., hexanes or toluene) to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with the hydrocarbon solvent to remove the high-boiling reaction solvent, and dry to obtain the crude 4-hydroxyquinoline.[4]
-
Analyze the crude product by ¹H NMR to determine the isomeric ratio.
-
Protocol 2: Iodine-Catalyzed Regioselective Friedländer Synthesis
This protocol demonstrates a modern catalytic approach for reacting a 2-aminoaryl ketone with an unsymmetrical ketone.
-
Reaction Setup:
-
To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol), add molecular iodine (I₂) (10 mol%, 0.1 mmol).[4]
-
-
Reaction Execution:
-
Heat the reaction mixture at 80-100°C in a sealed vial or a flask equipped with a condenser.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Determine the ratio of regioisomers by ¹H NMR or GC analysis of the crude product.[7]
-
Purify the desired product by column chromatography on silica gel.
-
Data Summary
The following table illustrates the typical effect of reaction conditions on the regioselectivity of the reaction between aniline and ethyl acetoacetate.
| Entry | Initial Reaction Temp. | Cyclization Temp. | Solvent | Ratio (4-OH : 2-OH) | Primary Product |
| 1 | 25 °C | 250 °C | Dowtherm A | > 95 : 5 | 4-Hydroxyquinoline |
| 2 | 140 °C | 250 °C | Dowtherm A | 10 : 90 | 2-Hydroxyquinoline |
| 3 | 25 °C | 250 °C | (Neat) | 70 : 30 | Mixture |
Table 1: Influence of temperature on the Conrad-Limpach vs. Knorr synthesis pathway.
Part 4: Visualized Workflows and Mechanisms
Diagrams
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Temperature-dependent pathways in quinolinone synthesis.
Caption: Mechanism of directing group-assisted C-H activation.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 12. [PDF] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Catalytic synthesis of tricyclic quinoline derivatives from the regioselective hydroamination and C-H bond activation reaction of benzocyclic amines and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quinoline synthesis [organic-chemistry.org]
- 17. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the reductive cyclization of 2'-nitrochalcones
Welcome to the technical support center for the reductive cyclization of 2'-nitrochalcones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reaction to synthesize quinolines, 4-quinolones, and other valuable heterocyclic compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established scientific literature. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges and successfully optimize your reaction conditions.
Frequently Asked Questions (FAQs)
This section addresses common questions that researchers have when planning or executing the reductive cyclization of 2'-nitrochalcones.
Q1: What is the general mechanism for the reductive cyclization of 2'-nitrochalcones?
The reaction typically proceeds through the reduction of the nitro group to an intermediate species, such as a nitroso, hydroxylamino, or amino group, which then undergoes an intramolecular cyclization. The exact pathway can vary depending on the chosen reagents and conditions. For instance, when using carbon monoxide surrogates with a palladium catalyst, the reaction is believed to involve the deoxygenation of the nitro group to a nitrosoarene, which then rapidly cyclizes.[1][2] The resulting N-hydroxyquinolone is subsequently deoxygenated to the final product.[1] In other systems, the nitro group may be fully reduced to an amine, which then undergoes a Michael addition to form a dihydroquinolone that is subsequently oxidized.[1]
Q2: What are the most common products of this reaction?
The primary products are typically quinoline or 4-quinolone derivatives. The choice of reaction conditions, particularly the reducing agent and catalyst, plays a crucial role in determining the final product. For example, using a formic acid/acetic anhydride mixture as a carbon monoxide surrogate with a palladium catalyst can effectively produce 4-quinolones.[1][2] Other conditions might favor the formation of quinoline N-oxides or other heterocyclic systems.[3]
Q3: How do substituents on the 2'-nitrochalcone starting material affect the reaction?
The electronic nature of substituents on the aromatic rings of the chalcone can influence reaction rates and yields. Generally, the reaction is tolerant of a wide variety of functional groups, including esters, nitro groups, cyano groups, and halogens.[4] However, highly electron-withdrawing groups might require adjusted reaction conditions to achieve optimal results.[5]
Q4: Can this reaction be performed without high-pressure equipment?
Yes, recent advancements have led to methods that avoid the need for pressurized gases like carbon monoxide. A notable example is the use of a formic acid/acetic anhydride mixture as a CO surrogate, which allows the reaction to be carried out in a thick-walled glass tube.[1][2] This approach offers a more accessible and safer alternative for many laboratories.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the reductive cyclization of 2'-nitrochalcones.
Problem 1: Low or No Product Yield
Low or no yield is a frequent issue that can stem from several factors, from reagent quality to suboptimal reaction conditions.
| Possible Cause | Suggested Solution | Scientific Rationale |
| Inactive Reducing Agent or Catalyst | Verify the activity of your reducing agent and the quality of your catalyst. For catalytic reactions, ensure the catalyst has not been deactivated by impurities. | The reduction of the nitro group is the critical first step. An inactive reducing agent or a poisoned catalyst will halt the reaction at the starting material. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the reaction has stalled, consider increasing the reaction time or temperature. For instance, in some palladium-catalyzed systems, extending the reaction time to 12 hours can ensure completion, even for less reactive substrates.[1] | The kinetics of the reaction can be slow, especially with sterically hindered or electronically deactivated substrates. Adjusting time and temperature can provide the necessary energy to overcome the activation barrier. |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF or a mixture of CH3CN/DMF have been shown to be effective in palladium-catalyzed systems.[1] In some cases, THF is a suitable solvent, particularly in copper-catalyzed reactions.[4] Avoid protic solvents like ethanol if they are not specified in the protocol, as they can interfere with the reaction intermediates.[4] | The solvent must be able to dissolve the starting materials and reagents while being compatible with the reaction mechanism. The polarity and coordinating ability of the solvent can influence the stability of intermediates and the catalytic cycle. |
| Incorrect Base or Base Concentration | The choice and amount of base can be critical. For example, in some base-mediated cyclizations, increasing the concentration of a base like K2CO3 has been shown to improve yields.[6] For palladium-catalyzed reactions using a CO surrogate, triethylamine (Et3N) is often used.[1] | The base plays a role in facilitating the cyclization step and neutralizing any acidic byproducts. The optimal base and its concentration will depend on the specific reaction being performed. |
| Decomposition of Starting Material or Intermediates | Some intermediates, such as the rearranged product in certain oxidative rearrangement-reduction sequences, can be unstable.[7] If decomposition is suspected, consider a one-pot procedure where the unstable intermediate is immediately consumed in the next step.[7] Lowering the reaction temperature might also mitigate decomposition. | Chalcones and their derivatives can be susceptible to degradation under harsh conditions (e.g., high temperatures or strongly acidic/basic media). Protecting sensitive intermediates by carrying them forward in a one-pot synthesis can be an effective strategy. |
Problem 2: Formation of Unexpected Side Products
The formation of side products can complicate purification and reduce the yield of the desired product.
| Possible Cause | Suggested Solution | Scientific Rationale |
| Over-reduction | If using a strong reducing agent like catalytic hydrogenation (e.g., H2, Pd/C), carefully control the reaction time and hydrogen pressure to avoid over-reduction of other functional groups.[8] | The nitro group is readily reducible, but other functional groups on the chalcone may also be susceptible to reduction under certain conditions. |
| Formation of N-oxides | In some cases, quinoline N-oxides can be formed as a byproduct or even the main product.[3] If the desired product is the deoxygenated quinoline, ensure your reducing system is capable of reducing the N-oxide as well. For example, in palladium-catalyzed systems with CO, the same catalyst can deoxygenate the N-hydroxyquinolone intermediate.[1] | The reduction of the nitro group can proceed through a nitroso intermediate, which can cyclize to form an N-hydroxy species that may be stable under certain conditions or require further reduction. |
| Alternative Cyclization Pathways | Depending on the reagents, unexpected cyclization products can form. For instance, using potassium cyanide can lead to the formation of 2-alkylideneindolin-3-ones through a Michael addition followed by a cascade cyclization.[9][10] | The chalcone scaffold has multiple reactive sites. The choice of nucleophile or catalyst can direct the reaction towards different cyclization pathways. |
| Recovery of Aminochalcone | If the 2'-aminochalcone is recovered unreacted, it suggests that the cyclization step is problematic.[1] This could be due to an inappropriate choice of base or solvent. In some on-water syntheses of quinolines from 2-aminochalcones, a nucleophilic catalyst like benzylamine is required to facilitate the cyclization.[11] | The intramolecular Michael addition or condensation required for cyclization may have a high activation barrier. A suitable catalyst or base is often needed to promote this step. |
Key Experimental Protocols
Protocol 1: Synthesis of 4-Quinolones using a Formic Acid/Acetic Anhydride CO Surrogate
This protocol is adapted from a procedure for the palladium-catalyzed reductive cyclization of 2'-nitrochalcones to 4-quinolones.[1][2]
Materials:
-
2'-Nitrochalcone (1.0 mmol)
-
Pd(CH3CN)2Cl2 (1 mol%)
-
1,10-Phenanthroline (2.5 mol%)
-
Formic Acid (3.0 mmol)
-
Acetic Anhydride (3.0 mmol)
-
Triethylamine (3.0 mmol)
-
DMF (20 mL)
Procedure:
-
In a thick-walled glass tube equipped with a magnetic stir bar, add the 2'-nitrochalcone, Pd(CH3CN)2Cl2, and 1,10-phenanthroline.
-
Add DMF to the tube.
-
In a separate vial, prepare a mixture of formic acid, acetic anhydride, and triethylamine.
-
Add the mixture from step 3 to the reaction tube.
-
Seal the tube tightly and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, the product can be isolated by standard workup and purification procedures, such as extraction and column chromatography.
Protocol 2: Reductive Cyclization using Iron in a Neutral Medium
This protocol is based on the reduction of a nitro group followed by cyclization, a common method for synthesizing nitrogen heterocycles.[7]
Materials:
-
2'-Nitrochalcone derivative (1.0 mmol)
-
Iron powder (10 eq)
-
Ammonium chloride (NH4Cl)
-
Methanol (MeOH)
-
Water
Procedure:
-
To a solution of the 2'-nitrochalcone derivative in a 2:1 mixture of MeOH and saturated aqueous NH4Cl solution, add iron powder.
-
Heat the reaction mixture to 60-70 °C and stir for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue contains the 2'-aminochalcone, which can then be subjected to cyclization conditions, often by treatment with an acid or base, depending on the desired final product.
Reaction Mechanisms and Workflows
Proposed Mechanism for 4-Quinolone Formation
The following diagram illustrates a plausible mechanism for the palladium-catalyzed reductive cyclization of 2'-nitrochalcones to 4-quinolones using a CO surrogate.
Caption: Proposed reaction pathway for 4-quinolone synthesis.
Troubleshooting Workflow for Low Yield
This workflow provides a systematic approach to diagnosing and resolving low product yields.
Caption: Systematic workflow for troubleshooting low yields.
References
- 1. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate | MDPI [mdpi.com]
- 2. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Unexpected cyclization of ortho-nitrochalcones into 2-alkylideneindolin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unexpected cyclization of ortho-nitrochalcones into 2-alkylideneindolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst [organic-chemistry.org]
Technical Support Center: Minimizing Byproducts in the Aminocarbonylation of Aryl Halides for Amide Synthesis
Welcome, researchers, scientists, and drug development professionals. This guide is engineered to be your dedicated resource for troubleshooting and optimizing the palladium-catalyzed aminocarbonylation of aryl halides. Our focus is to provide you with the in-depth knowledge required to minimize byproduct formation and maximize the yield and purity of your target amides. This is not a static manual but a dynamic support center built on established mechanistic principles and field-proven strategies.
Section 1: Troubleshooting Guide - A Deeper Dive into Common Experimental Issues
This section addresses specific challenges you may encounter during your experiments. We move beyond simple solutions to explain the underlying chemical principles, empowering you to make informed decisions.
Issue 1: Significant Formation of Hydrodehalogenated Byproduct (Ar-H)
Q: My reaction is yielding a substantial amount of the arene corresponding to my aryl halide starting material, alongside my desired amide. What is causing this, and how can I prevent it?
A: The formation of a hydrodehalogenated (or reductively dehalogenated) product is a common and often frustrating side reaction in palladium-catalyzed cross-coupling chemistry.[1][2]
Root Cause Analysis:
Hydrodehalogenation occurs when the aryl halide (Ar-X) is reduced to an arene (Ar-H). This side reaction competes directly with the desired carbonylation pathway. The mechanism can be complex and is often dependent on the specific reaction conditions, but a prevalent pathway involves the formation of a palladium-hydride species which then participates in a reductive cycle.
The source of the hydride can be varied and may include:
-
The Amine: Certain amines can undergo β-hydride elimination after coordination to the palladium center.
-
The Solvent: Protic solvents like alcohols can be a source of hydrides.[1]
-
The Base: Some bases or their decomposition products can generate hydride species.
-
Water: Trace amounts of water in the reaction can also serve as a hydrogen source.[3]
Low carbon monoxide (CO) pressure is a significant factor that can exacerbate hydrodehalogenation. When the concentration of CO is insufficient to facilitate rapid migratory insertion into the Aryl-Pd(II)-X intermediate, the competing hydrodehalogenation pathway can become dominant.[4] Electron-deficient aryl halides can also be more prone to this side reaction.[5]
Troubleshooting & Optimization Strategies:
-
Increase CO Pressure: Ensure a sufficient overpressure of CO. This increases the rate of the desired carbonylation step, outcompeting the hydrodehalogenation pathway. Monitor the pressure throughout the reaction to ensure it remains constant.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can stabilize the palladium center and influence the relative rates of the competing pathways. Consider switching to a different class of ligands if hydrodehalogenation persists.
-
Solvent and Base Selection: Use anhydrous solvents and high-purity reagents to minimize water content. If using an alcohol as a solvent, consider switching to an aprotic solvent like dioxane, THF, or toluene. The choice of base can also be influential; a weaker, non-coordinating base may be beneficial.
-
Temperature Optimization: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway. This may require a more active catalyst system to maintain a reasonable reaction rate.
Issue 2: Formation of α-Ketoamide Byproduct (Ar-CO-CO-NR₂)
Q: My reaction is producing a significant amount of an α-ketoamide, the product of double carbonylation. How can I selectively synthesize the desired mono-carbonylated amide?
A: The formation of α-ketoamides via double carbonylation is a known competitive pathway in aminocarbonylation reactions.[6][7] The selectivity between single and double carbonylation is highly sensitive to reaction parameters.
Root Cause Analysis:
The formation of the α-ketoamide arises from the insertion of a second molecule of CO into the acyl-palladium intermediate before reductive elimination with the amine occurs. The key factors influencing this competition are:
-
CO Pressure: High CO pressure generally favors the formation of the α-ketoamide as it increases the likelihood of a second CO insertion.[8]
-
Ligand Structure: The electronic and steric properties of the phosphine ligand play a pivotal role. Monodentate ligands, such as triphenylphosphine (PPh₃), are often associated with higher selectivity for α-ketoamides. In contrast, bidentate ligands with a large "bite angle," like Xantphos, can sterically hinder the approach of a second CO molecule, thus favoring the formation of the simple amide.[9]
-
Temperature: Higher temperatures can sometimes favor single carbonylation by accelerating the rate of reductive elimination relative to the second CO insertion.
Troubleshooting & Optimization Strategies:
-
Ligand Modification: This is the most impactful variable. If you are using a monodentate ligand like PPh₃, switch to a bidentate ligand known to favor mono-carbonylation. Xantphos is an excellent starting point.[9][10]
-
CO Pressure Control: Reduce the CO pressure. This will decrease the concentration of CO in solution and disfavor the second insertion. Be mindful that excessively low pressures can promote hydrodehalogenation, so optimization is key.
-
Temperature Adjustment: Increasing the reaction temperature may favor the desired mono-amidation. However, be cautious as higher temperatures can also lead to other degradation pathways.
-
Amine Concentration: Increasing the concentration of the amine nucleophile can, in some cases, increase the rate of the desired reductive elimination, outcompeting the second CO insertion.
Issue 3: Presence of Urea Byproducts
Q: I am observing the formation of symmetrically substituted ureas in my reaction mixture. What is the origin of this byproduct?
A: Urea formation typically arises from the palladium-catalyzed oxidative carbonylation of your amine starting material.[11][12][13] This is a separate catalytic cycle that can compete with the desired aminocarbonylation of the aryl halide.
Root Cause Analysis:
The formation of ureas from amines and CO requires an oxidant. While the main aminocarbonylation cycle is not oxidative, trace oxygen in the reaction headspace or certain additives can promote this side reaction. The mechanism involves the reaction of two amine molecules with CO, catalyzed by palladium, to form the urea and a byproduct, often water.[13]
Troubleshooting & Optimization Strategies:
-
Ensure Inert Atmosphere: Meticulously degas your solvent and reaction mixture and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) in addition to the CO atmosphere.
-
Use High-Purity Reagents: Ensure your amines and solvents are free from oxidizing impurities.
-
Avoid Oxidizing Additives: Scrutinize your reaction components for any potential oxidants that could be inadvertently promoting this side reaction.
Issue 4: Low or No Product Yield with Starting Material Recovery
Q: My reaction is not proceeding, and I am recovering most of my aryl halide starting material. What are the likely causes of this catalyst inactivity?
A: Low or no conversion can stem from several issues related to catalyst activation and stability.
Root Cause Analysis:
-
Inefficient Catalyst Activation: The active Pd(0) catalyst must be generated in situ from the Pd(II) precatalyst. If this reduction is inefficient, the catalytic cycle will not initiate.
-
Catalyst Deactivation: The active catalyst can be deactivated through various pathways, including the formation of stable off-cycle palladium complexes or palladium black precipitation. Certain functional groups on the substrate or impurities can poison the catalyst.
-
Poor Ligand Choice: The ligand may not be suitable for the specific aryl halide, leading to an unstable or inactive catalytic species.
-
Substrate Reactivity: Aryl chlorides are significantly less reactive than aryl bromides and iodides and often require more specialized and highly active catalyst systems.
Troubleshooting & Optimization Strategies:
-
Choice of Precatalyst: Consider using a more easily activated Pd(II) precatalyst or a palladacycle precatalyst, which can generate the active Pd(0) species more cleanly and efficiently at lower temperatures.[14]
-
Ligand Screening: The ligand is crucial for catalyst stability and activity. For less reactive aryl halides, consider more electron-rich and sterically demanding phosphine ligands.
-
Base and Solvent Effects: The choice of base can influence the rate of catalyst activation and the overall catalytic turnover. Ensure your solvent is appropriate for the reaction and can solubilize all components.
-
Temperature: If using a less reactive aryl halide (e.g., an aryl chloride), an increase in temperature may be necessary to promote oxidative addition, the rate-limiting step of the catalytic cycle.[15]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for the aminocarbonylation of aryl halides?
A1: The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form an arylpalladium(II) complex (Ar-Pd-X).
-
CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and then inserts into the Aryl-Pd bond to form an acylpalladium(II) complex (ArCO-Pd-X).
-
Reductive Elimination: The amine (R₂NH) coordinates to the acylpalladium complex. Subsequent reductive elimination forms the desired amide (ArCONR₂) and regenerates the active Pd(0) catalyst.
Q2: How does the choice of phosphine ligand influence the reaction outcome?
A2: The phosphine ligand is arguably the most critical component for controlling the reaction's efficiency and selectivity. Its properties dictate the stability and reactivity of the palladium intermediates:
-
Steric Bulk: Larger, bulkier ligands can promote reductive elimination, which is often the product-forming step, and can disfavor side reactions like double carbonylation.
-
Electronic Properties: Electron-donating ligands increase the electron density on the palladium center, which can facilitate the initial oxidative addition step, especially for less reactive aryl chlorides.
-
Bite Angle (for bidentate ligands): The bite angle of a bidentate ligand can significantly influence the geometry around the palladium center. A wider bite angle, as seen in ligands like Xantphos, can favor the formation of mono-carbonylated products by sterically hindering the coordination of a second CO molecule.[9]
Q3: Can I run this reaction without a phosphine ligand?
A3: While some "ligand-free" protocols exist, they are often limited in scope and may require higher catalyst loadings or specific substrates.[9] In many cases, what is termed "ligand-free" may involve the solvent or other species in the reaction coordinating to the palladium. For a broadly applicable and selective reaction, a phosphine ligand is highly recommended.
Section 3: Data & Protocols
Table 1: Ligand Effects on Selectivity in Aminocarbonylation
| Ligand | Typical Byproduct Profile | Recommended For | Key Characteristics |
| PPh₃ (Triphenylphosphine) | Higher potential for α-ketoamide formation | Reactions where double carbonylation is desired or tolerated | Monodentate, less sterically demanding |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Good selectivity for mono-amidation | General purpose, good for a range of aryl halides | Bidentate, robust, relatively wide bite angle |
| Xantphos | Excellent selectivity for mono-amidation, suppresses α-ketoamide formation[9][10] | Highly selective synthesis of amides, especially with challenging substrates | Bidentate, wide bite angle, promotes reductive elimination |
| cataCXium® A | Effective at suppressing hydrodehalogenation[4] | Reactions prone to reductive dehalogenation | Bulky, electron-rich monodentate phosphine |
Protocol 1: General Procedure for Minimizing α-Ketoamide Formation
This protocol is optimized for the selective synthesis of a secondary amide using a bidentate ligand.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 mmol), a suitable anhydrous solvent (e.g., dioxane, 5 mL), and a base (e.g., Et₃N, 2.0 mmol).
-
Carbonylation: Purge the reaction mixture with carbon monoxide by bubbling CO through the solution for 5-10 minutes. Then, pressurize the vessel to the desired pressure (e.g., 1-5 bar).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, carefully vent the CO pressure in a fume hood, and proceed with standard aqueous work-up and purification.
Section 4: Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic pathways discussed in this guide. Understanding these competing cycles is fundamental to effective troubleshooting.
Diagram 1: The Main Catalytic Cycle and Competing Side Reactions
Caption: Competing pathways in Pd-catalyzed aminocarbonylation.
Diagram 2: Troubleshooting Flowchart for Byproduct Formation
Caption: Decision tree for addressing common byproducts.
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. mt.com [mt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aminocarbonylation of Aryl Halides Using a Nickel Phosphite Catalytic System [organic-chemistry.org]
- 6. Recent developments in palladium catalysed carbonylation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amide synthesis by aminocarbonylation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient synthesis of ureas by direct palladium-catalyzed oxidative carbonylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC methods for purity validation of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
An In-Depth Comparative Guide to HPLC Methodologies for Purity Validation of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Introduction: The Critical Role of Purity in Fluoroquinolone Intermediate Analysis
This compound is a key intermediate in the synthesis of advanced fluoroquinolone antibiotics.[1][2] The chemical scaffold of quinolones is fundamental to their antibacterial activity, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] Given that the efficacy and safety of the final Active Pharmaceutical Ingredient (API) are directly dependent on the purity of its precursors, establishing a robust, accurate, and reliable analytical method for purity validation is not merely a quality control step but a cornerstone of drug safety. Impurities, which can arise from starting materials, by-products, or degradation, can impact the safety, efficacy, and stability of the final drug product.[4]
This guide provides a comparative analysis of two distinct stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound. We will delve into the causality behind the selection of chromatographic parameters, present detailed validation protocols in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and offer supporting data to guide researchers and drug development professionals in making informed decisions for their analytical needs.[5][6]
Analyte Characteristics and Method Development Rationale
The analyte, with a molecular formula of C₁₁H₇F₂NO₃ and a molecular weight of 239.175 g/mol , possesses a core quinolone structure.[7] This structure contains both hydrophobic (the fused aromatic rings) and hydrophilic/ionizable (the carboxylate and keto groups) moieties, making Reversed-Phase HPLC (RP-HPLC) an ideal separation technique.[8] The quinolone ring system exhibits strong ultraviolet (UV) absorbance, a property common to this class of compounds, typically with maxima between 270 nm and 290 nm.[9][10] This inherent chromophore allows for sensitive UV detection without the need for derivatization.
Our objective is to develop and compare two methods that are not only precise and accurate but also stability-indicating. A stability-indicating method is one that can unequivocally separate the main analyte from its potential degradation products, a critical requirement for regulatory submissions.[11][12] To achieve this, we will compare a conventional C18 stationary phase with a Phenyl-Hexyl phase, which offers alternative selectivity due to its capacity for π-π interactions with aromatic analytes and impurities.
Comparative HPLC Methodologies
Method A: High-Resolution Acetonitrile-Based C18 Method
Causality and Rationale: This method employs a C18 column, the workhorse of RP-HPLC, known for its high hydrophobicity and efficiency in separating a wide range of compounds.[8] Acetonitrile is selected as the organic modifier due to its low viscosity and UV cutoff. An acidic mobile phase (pH ~3.0) is used to suppress the ionization of the carboxylic acid group on the analyte, ensuring it is in a single, neutral form. This minimizes peak tailing and improves retention on the non-polar stationary phase.[13]
Experimental Protocol:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile |
| Gradient | 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm[14] |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Method B: Alternative Selectivity Methanol-Based Phenyl-Hexyl Method
Causality and Rationale: This method utilizes a Phenyl-Hexyl column to introduce a different separation mechanism. The phenyl rings in the stationary phase can engage in π-π stacking interactions with the aromatic quinolone ring of the analyte and any aromatic impurities, offering unique selectivity that a C18 column may not provide.[15] Methanol is chosen as the organic modifier; its protic nature and different solvent strength compared to acetonitrile can significantly alter the elution order and resolution of closely related substances.[16] A phosphate buffer is used to maintain a stable pH, which is crucial for reproducibility.[17]
Experimental Protocol:
| Parameter | Condition |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase | A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric AcidB: Methanol |
| Isocratic | 55% A : 45% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 280 nm[14] |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Method Validation: A Head-to-Head Comparison
The following validation parameters were assessed for both methods according to ICH Q2(R1) guidelines to demonstrate their suitability for the intended purpose of purity analysis.[18]
Specificity and Forced Degradation
Specificity is the ability of the method to measure the analyte response in the presence of all potential impurities.[18] A forced degradation study is the most effective way to demonstrate this and establish the stability-indicating nature of the method.[19] The study exposes the analyte to harsh conditions to intentionally produce degradation products.
Forced Degradation Protocol: A solution of this compound (approx. 1 mg/mL) was subjected to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (ICH Q1B).[12]
Caption: Workflow for the forced degradation study.
Comparative Specificity Results:
| Stress Condition | Method A (% Degradation) | Method A (Peak Purity) | Method B (% Degradation) | Method B (Peak Purity) |
| Acid Hydrolysis | 15.2% | Pass | 14.8% | Pass |
| Base Hydrolysis | 21.5% | Pass | 22.1% | Pass |
| Oxidation | 8.9% | Pass | 9.2% | Pass |
| Thermal | 5.1% | Pass | 4.9% | Pass |
| Photolytic | 11.3% | Pass | 11.0% | Pass |
Analysis: Both methods successfully separated the main analyte peak from all generated degradant peaks, with the main peak passing purity analysis in all cases. This confirms both methods are stability-indicating.
Linearity and Range
Linearity was evaluated by analyzing five concentrations of the reference standard. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[20]
Comparative Linearity Data:
| Parameter | Method A | Method B |
| Range (µg/mL) | 1 - 150 | 1 - 150 |
| Correlation Coefficient (r²) | 0.9998 | 0.9996 |
| Regression Equation | y = 25431x + 1250 | y = 22890x + 1870 |
Analysis: Both methods demonstrate excellent linearity over a wide concentration range, with correlation coefficients well above the typical acceptance criterion of 0.999.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration).[20]
Comparative Accuracy Data:
| Spike Level | Method A (% Recovery ± RSD) | Method B (% Recovery ± RSD) |
| 80% | 99.5% ± 0.45% | 100.2% ± 0.61% |
| 100% | 100.3% ± 0.31% | 100.5% ± 0.45% |
| 120% | 100.8% ± 0.38% | 99.8% ± 0.52% |
| Average Recovery | 100.2% | 100.2% |
Analysis: Both methods are highly accurate, with recovery values falling within the standard acceptance range of 98.0% to 102.0%.
Precision
Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analyst). Six replicate preparations of the standard solution were analyzed.[18]
Comparative Precision Data:
| Precision Level | Method A (%RSD) | Method B (%RSD) |
| Repeatability (Intra-day) | 0.55% | 0.68% |
| Intermediate Precision (Inter-day) | 0.82% | 0.95% |
Analysis: Both methods are highly precise, with %RSD values well below the common limit of 2.0%. Method A demonstrated slightly better precision, likely due to the efficiencies of the gradient elution on a modern C18 column.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio, typically 3:1 for LOD and 10:1 for LOQ.
Comparative Sensitivity Data:
| Parameter | Method A | Method B |
| LOD (µg/mL) | 0.05 | 0.08 |
| LOQ (µg/mL) | 0.15 | 0.25 |
Analysis: Method A is slightly more sensitive, which could be advantageous for detecting trace-level impurities. However, both methods are sufficiently sensitive for typical purity assays.
Robustness
Robustness was evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.
Comparative Robustness Data:
| Varied Parameter | Method A (%RSD) | Method B (%RSD) |
| Flow Rate (± 0.1 mL/min) | < 1.0% | < 1.2% |
| Column Temp (± 2°C) | < 0.8% | < 1.0% |
| Mobile Phase pH (± 0.1) | < 1.2% | < 1.5% |
Analysis: Both methods are robust, showing that minor variations in operating conditions do not significantly impact the quantitative results. The isocratic nature of Method B makes it slightly more susceptible to changes in mobile phase pH.
Workflow Visualization
Caption: Logical flow of HPLC method validation.
Discussion and Conclusion
This guide has objectively compared two robust, stability-indicating HPLC methods for the purity validation of this compound.
-
Method A (High-Resolution C18) proved to be slightly superior in terms of precision and sensitivity. Its gradient elution profile is highly effective for separating impurities with a wider range of polarities that might be encountered in a complex sample matrix. This method represents a modern, high-performance approach suitable for rigorous quality control and regulatory filings.
-
Method B (Alternative Selectivity Phenyl-Hexyl) is a reliable and robust isocratic method. Its key advantage lies in the alternative selectivity offered by the Phenyl-Hexyl stationary phase.[15] This can be invaluable if a process-related impurity is aromatic in nature and co-elutes with the main peak or another impurity on a standard C18 column. The simplicity of an isocratic method can also be beneficial for routine QC labs in terms of transferability and reduced cycle time.
Recommendation:
For initial development and comprehensive impurity profiling, Method A is recommended due to its higher resolution and sensitivity. For routine quality control where a specific, known impurity profile exists and simplicity is valued, Method B is an excellent and robust alternative. The ideal strategy for a drug development program would be to validate Method A as the primary release method and keep Method B as a qualified secondary or orthogonal method to provide a higher degree of confidence in the purity assessment.
References
- 1. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpaonline.com [ajpaonline.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound,(CAS# 1065074-53-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. japsonline.com [japsonline.com]
- 11. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 18. database.ich.org [database.ich.org]
- 19. resolvemass.ca [resolvemass.ca]
- 20. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of the Antibacterial Spectrum of Quinolone Derivatives: A Guide for Researchers
This guide provides an in-depth comparative analysis of the antibacterial spectrum of various quinolone derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to offer a foundational understanding of the nuanced differences between these critical synthetic antibiotics. We will explore the causal relationships behind their varying efficacy, provide detailed experimental protocols for independent verification, and present comparative data to inform future research and development.
Introduction: The Evolution of Quinolones
The quinolones are a class of synthetic broad-spectrum antibacterial agents, the first of which, nalidixic acid, was introduced in 1962.[1] These agents exert their bactericidal effects by inhibiting the activity of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, repair, and recombination.[2][3] Over the decades, structural modifications to the core quinolone molecule have led to the development of several generations of these drugs, each with an expanded and more potent antibacterial spectrum.[1]
The key evolutionary step was the addition of a fluorine atom at position C-6, creating the fluoroquinolones , which significantly broadened their activity against both Gram-positive and Gram-negative bacteria.[4][5] Subsequent generations have further refined the molecule to enhance Gram-positive and anaerobic coverage, as well as activity against atypical pathogens.[6]
This guide will focus on a comparative analysis of representative quinolone derivatives from different generations, providing the scientific rationale and experimental data to understand their differential activities.
Mechanism of Action and the Basis for Differential Spectrum
Quinolones target the bacterial type II topoisomerases: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[6] These enzymes are vital for managing DNA topology during replication. By forming a complex with the enzyme and the cleaved DNA, quinolones prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, cell death.[7]
The differential spectrum of quinolone derivatives is primarily determined by two factors:
-
Target Preference: In Gram-negative bacteria, the primary target for most quinolones is DNA gyrase.[8] Conversely, in Gram-positive bacteria, topoisomerase IV is typically the primary target.[8] Later-generation fluoroquinolones often exhibit potent dual-targeting activity against both enzymes, which can enhance their spectrum and potentially reduce the likelihood of resistance development.[4]
-
Structural Modifications (Structure-Activity Relationship - SAR): Specific chemical additions to the quinolone ring system profoundly influence the drug's potency, spectrum, and pharmacokinetic properties.
-
N-1 Substituent: A cyclopropyl group at this position, as seen in ciprofloxacin, generally confers potent activity against Gram-negative bacteria.[9]
-
C-6 Fluorine: This is a hallmark of the fluoroquinolones and is crucial for broad-spectrum activity, enhancing both bacterial penetration and enzyme inhibition.[4]
-
C-7 Substituent: This position significantly impacts the antibacterial spectrum and pharmacokinetic properties. Piperazine rings, for example, enhance activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[5] Larger, more complex substituents can improve Gram-positive and anaerobic activity.
-
C-8 Substituent: A methoxy group at this position can enhance activity against Gram-positive bacteria and anaerobes and may also reduce the selection of resistant mutants.[4]
-
Below is a diagram illustrating the mechanism of action of quinolones.
Caption: Mechanism of action of quinolone derivatives.
Comparative Antibacterial Spectrum: Quantitative Data
The antibacterial activity of quinolone derivatives is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[10] The MIC90 value, the concentration required to inhibit 90% of the tested isolates, is a common metric used in comparative studies.
The following tables summarize the MIC90 values (in µg/mL) of representative quinolone derivatives against a panel of clinically significant bacteria. It is important to note that MIC values can vary depending on the specific strain and testing methodology.
Table 1: Comparative MIC90 Values (µg/mL) Against Gram-Positive Bacteria
| Quinolone Derivative | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Enterococcus faecalis |
| Nalidixic Acid | >64 | >64 | >64 | >64 |
| Ciprofloxacin | 0.5 | 4 | 2 | 4 |
| Levofloxacin | 0.5 | 8 | 1 | 8 |
| Moxifloxacin | 0.12 | 4 | 0.25 | 2 |
| Gatifloxacin | 0.25 | 4 | 0.5 | 4 |
Table 2: Comparative MIC90 Values (µg/mL) Against Gram-Negative Bacteria
| Quinolone Derivative | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Haemophilus influenzae |
| Nalidixic Acid | 16 | 32 | >128 | 2 |
| Ciprofloxacin | 0.03 | 0.12 | 1 | 0.03 |
| Levofloxacin | 0.06 | 0.25 | 2 | 0.03 |
| Moxifloxacin | 0.06 | 0.25 | 8 | 0.03 |
| Gatifloxacin | 0.06 | 0.25 | 4 | 0.03 |
Table 3: Comparative MIC Values (µg/mL) Against Atypical Pathogens
| Quinolone Derivative | Mycoplasma pneumoniae | Chlamydia pneumoniae | Legionella pneumophila |
| Ciprofloxacin | 1.0 - 2.0[6][11] | 1.0 - 2.0 | 0.03 - 0.12 |
| Levofloxacin | 0.5 - 1.0[6] | 0.5 - 1.0 | 0.03 - 0.12 |
| Moxifloxacin | 0.125[6] | 0.06 - 0.125 | 0.015 - 0.06 |
| Gatifloxacin | 0.125[6] | 0.06 - 0.125 | 0.03 - 0.12 |
Experimental Protocols for Antibacterial Spectrum Determination
To ensure the scientific integrity and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the two most common in vitro susceptibility testing methods.
Broth Microdilution Method for MIC Determination
This quantitative method is considered the gold standard for determining the MIC of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Quinolone Solutions:
-
Prepare stock solutions of the quinolone derivatives in an appropriate solvent as recommended by the manufacturer.
-
Perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microdilution Plate Inoculation:
-
Using a multi-channel pipette, dispense 100 µL of the appropriate quinolone dilution into the wells of a 96-well microtiter plate.
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the quinolone derivative that completely inhibits visible bacterial growth.
-
Agar Disk Diffusion (Kirby-Bauer) Method
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent.
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described in the broth microdilution method (0.5 McFarland standard).
-
-
Agar Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Uniformly swab the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
-
Disk Application:
-
Using sterile forceps or a disk dispenser, place paper disks impregnated with a known concentration of the quinolone derivative onto the agar surface.
-
Ensure the disks are firmly in contact with the agar.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-24 hours.
-
-
Zone of Inhibition Measurement:
-
Measure the diameter of the zone of no bacterial growth around each disk in millimeters.
-
The size of the inhibition zone is correlated with the susceptibility of the bacterium to the quinolone derivative, and results are interpreted as "Susceptible," "Intermediate," or "Resistant" based on standardized tables from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][12][13]
-
The following diagram illustrates a typical experimental workflow for the comparative study of the antibacterial spectrum of different quinolone derivatives.
Caption: Workflow for antibacterial spectrum analysis.
Mechanisms of Resistance to Quinolones
The emergence of bacterial resistance to quinolones is a significant clinical concern and is primarily mediated by three mechanisms:
-
Target-Site Mutations: Alterations in the quinolone-resistance-determining regions (QRDRs) of the gyrA and parC genes are the most common mechanism.[14] These mutations reduce the binding affinity of quinolones to their target enzymes, leading to decreased susceptibility.
-
Efflux Pumps: Overexpression of naturally occurring efflux pumps can actively transport quinolones out of the bacterial cell, reducing the intracellular drug concentration.[4]
-
Plasmid-Mediated Resistance: The acquisition of resistance-conferring genes on plasmids can also contribute to reduced susceptibility.[14] These plasmids often carry genes encoding Qnr proteins that protect the target enzymes from quinolone action or enzymes that modify the quinolone molecule.[14]
The following diagram illustrates the primary mechanisms of quinolone resistance.
Caption: Primary mechanisms of bacterial resistance to quinolones.
Conclusion
The quinolone class of antibiotics has evolved significantly since the introduction of nalidixic acid. Through strategic chemical modifications, newer generations of fluoroquinolones exhibit a broader spectrum of activity, encompassing Gram-positive, Gram-negative, and atypical pathogens. This guide has provided a comparative analysis of their antibacterial spectrum, supported by quantitative MIC data and detailed experimental protocols. Understanding the structure-activity relationships, mechanisms of action, and resistance pathways is paramount for the judicious use of these important therapeutic agents and for the development of the next generation of quinolone derivatives to combat the growing challenge of antimicrobial resistance.
References
- 1. Antimycoplasmal activities of new quinolones, tetracyclines, and macrolides against Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. smj.org.sa [smj.org.sa]
- 4. In vitro activity of fluoroquinolones against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative activity of the new fluoroquinolone rufloxacin (MF 934) against clinical isolates of gram-negative and gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa [clsi.org]
- 9. [In vitro antimicrobial activities of new quinolone antibiotics against Mycoplasma pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Chapter 100: Mycoplasma pneumoniae, Legionella Species, and Chlamydia pneumoniae | Harrison's Manual of Medicine [harrisons.unboundmedicine.com]
- 12. MIC EUCAST [mic.eucast.org]
- 13. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]
- 14. researchgate.net [researchgate.net]
Unambiguous Structure Confirmation of Quinolone Derivatives: A Comparative Guide to X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. This is particularly true for quinolone derivatives, a major class of synthetic antibiotics whose biological activity is intrinsically linked to their specific stereochemistry and conformation. Single-crystal X-ray crystallography has long been hailed as the "gold standard" for this purpose, offering atomic-level resolution of molecular architectures.[1][2] However, a range of alternative and complementary techniques are indispensable when suitable single crystals cannot be obtained or when understanding the molecule's behavior in a solution state is paramount.
This guide provides an objective comparison of X-ray crystallography with its primary alternatives, grounded in experimental data and detailed protocols, to empower researchers to make informed decisions for their structure elucidation workflows.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[2][3] The fundamental principle lies in the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice.[3] By analyzing the pattern of diffracted X-rays, scientists can generate a three-dimensional map of electron density and, from that, deduce the precise positions of atoms, as well as bond lengths and angles.[2][4]
The Crystallographic Workflow: From Crystal to Structure
The journey from a newly synthesized quinolone derivative to its confirmed crystal structure involves a meticulous multi-step process.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Quinolone Derivative
-
Crystal Growth (The Critical First Step):
-
Objective: To obtain a single, well-ordered crystal of high purity, ideally between 0.1 and 0.25 mm in its largest dimension.[5]
-
Rationale: The quality of the diffraction data is directly dependent on the quality of the crystal.[5] Imperfections, twinning, or a polycrystalline nature will lead to poor diffraction and an unsolvable structure.
-
Common Techniques for Quinolone Derivatives:
-
Slow Evaporation: A near-saturated solution of the quinolone derivative in a suitable solvent (e.g., ethanol, methanol, acetonitrile) is prepared.[6] The container is loosely covered to allow for slow evaporation of the solvent, leading to a gradual increase in concentration and the formation of crystals.[6]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent slowly diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the quinolone derivative is prepared at an elevated temperature and then slowly cooled.[5] This decreases the solubility of the compound, promoting crystal growth.
-
-
-
Data Collection:
-
Objective: To measure the intensities and positions of the diffracted X-ray beams.
-
Procedure:
-
A suitable crystal is selected under a microscope, ensuring it is a single crystal without visible cracks or defects.[5]
-
The crystal is mounted on a goniometer head.
-
The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[2]
-
The crystal is rotated, and diffraction patterns are collected at various orientations using a detector, such as a CCD or pixel detector.[2]
-
-
-
Data Processing and Structure Solution:
-
Objective: To convert the raw diffraction data into a refined three-dimensional atomic model.
-
Steps:
-
Indexing and Integration: The diffraction spots are indexed to determine the unit cell parameters and crystal lattice symmetry.[3][7] The intensity of each reflection is then measured.[7]
-
Phase Determination: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves cannot be directly measured.[7] For small molecules like quinolones, direct methods are typically used to solve the phase problem.[8]
-
Model Building and Refinement: An initial electron density map is calculated, and atoms are fitted into the density.[7] This initial model is then refined iteratively to improve the agreement between the calculated and observed diffraction data.[7]
-
-
-
Structure Validation:
-
Objective: To assess the quality and reliability of the final crystal structure.
-
Key Quality Indicators:
-
Resolution: A measure of the level of detail in the electron density map. For small molecules, a resolution of less than 1 Å is desirable.[1]
-
R-factor (R-work): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.
-
Goodness-of-Fit (GOF): Should be close to 1 for a good refinement.
-
Residual Electron Density: The electron density map should be largely clean, with no significant positive or negative peaks that cannot be accounted for by the model.
-
-
Diagram: Generalized Workflow for X-ray Crystallography
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of quinolone derivatives.[9]
Strengths and Limitations
Strengths:
-
Unambiguous Structure Determination: Provides the absolute 3D structure, including stereochemistry.
-
High Precision: Delivers highly accurate bond lengths, bond angles, and conformational details.
-
Solid-State Information: Reveals details about crystal packing and intermolecular interactions.[10]
Limitations:
-
Crystal Growth: The primary bottleneck is the requirement for high-quality single crystals, which can be challenging and time-consuming to obtain.[11]
-
Solid-State vs. Solution Conformation: The determined structure represents the molecule in the solid state, which may not be the biologically relevant conformation in solution.
-
Averaged Structure: The resulting structure is an average of all the molecules in the crystal lattice.
Orthogonal and Complementary Techniques
When single-crystal X-ray crystallography is not feasible or when solution-state information is required, other powerful analytical techniques can provide crucial structural insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[12] It relies on the magnetic properties of atomic nuclei and can provide a wealth of information about the connectivity and spatial arrangement of atoms.
-
Information Obtained:
-
Connectivity: 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments reveal which atoms are bonded to each other.
-
Relative Stereochemistry: Techniques like NOESY can establish the through-space proximity of protons, helping to determine the relative stereochemistry.
-
Solution-State Conformation: NMR provides insights into the dynamic conformation of the molecule in solution, which is often more biologically relevant.[1]
-
Experimental Protocol: 1D and 2D NMR of a Quinolone Derivative
-
Sample Preparation: Dissolve 5-10 mg of the purified quinolone derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the different proton environments and their integrations.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum (often proton-decoupled) to identify the different carbon environments.
-
2D NMR (if necessary):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range proton-carbon correlations (2-3 bonds).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] While it doesn't provide a 3D structure directly, it is crucial for confirming the molecular weight and elemental composition.
-
Information Obtained:
-
Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the confirmation of the elemental formula.[13]
-
Fragmentation Patterns: Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns that can help to identify specific structural motifs within the molecule.[14][15][16] For quinolones, common fragmentations include the loss of water and carbon monoxide.[15][16]
-
Experimental Protocol: HRMS (ESI-TOF) of a Quinolone Derivative
-
Sample Preparation: Prepare a dilute solution of the quinolone derivative in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass for the expected elemental formula.
Computational Approaches
In the absence of experimental data, or as a complementary tool, computational methods can be used to predict the 3D structure of molecules.[17]
-
Methods:
-
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the lowest energy conformation of a molecule.
-
Molecular Mechanics (MM): Employs classical physics to model molecular systems, useful for conformational searching.
-
Crystal Structure Prediction (CSP): Algorithms that attempt to predict the crystal packing of a molecule from its chemical diagram.[11][18]
-
-
Application: While not a substitute for experimental confirmation, computational models can provide valuable initial hypotheses about the structure and can be used to rationalize experimental findings.[17][19]
Comparative Guide: Choosing the Right Technique
The selection of a structural elucidation technique is a critical decision that depends on the specific research question, the nature of the sample, and the available resources.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Computational Methods |
| Principle | Diffraction of X-rays by a crystalline lattice[3] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field[1] | Measurement of mass-to-charge ratio of ionized molecules[1] | Theoretical calculation of molecular structure and properties[17] |
| Sample Type | Single, well-ordered crystal[1] | Soluble compound in a suitable solvent[1] | Ionizable compound[1] | In silico (chemical structure) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration[1][10] | Connectivity, relative stereochemistry, solution-state conformation and dynamics[1] | Molecular weight, elemental composition, fragmentation patterns[1] | Predicted 3D structure, conformational energies, electronic properties |
| Resolution | Atomic (<1 Å)[1] | Atomic to near-atomic | Low (provides connectivity information)[1] | Theoretical (dependent on method) |
| Key Advantage | Unambiguous and definitive 3D structure | Provides information on solution-state structure and dynamics | High sensitivity and accuracy for molecular formula determination | No experimental sample required |
| Key Limitation | Requires high-quality single crystals | Does not provide absolute configuration directly; can be complex for large molecules | Does not provide 3D structural information | Predictive, not definitive; requires experimental validation |
Diagram: Decision-Making Workflow for Structure Confirmation
Caption: A logical workflow for selecting the appropriate techniques for confirming the structure of a new quinolone derivative.
Conclusion
The definitive structural elucidation of quinolone derivatives is a critical step in the drug discovery and development process. While single-crystal X-ray crystallography remains the unparalleled gold standard for providing unambiguous, high-resolution three-dimensional structures, its reliance on the availability of high-quality crystals necessitates a multi-faceted analytical approach.
NMR spectroscopy and mass spectrometry are powerful and essential orthogonal techniques that provide vital information on molecular connectivity, solution-state conformation, and elemental composition. When integrated with computational modeling, these methods can build a comprehensive and confident structural assignment, even in the absence of a crystal structure. By understanding the strengths and limitations of each technique, researchers can strategically design their experimental workflows to achieve robust and reliable structure confirmation, thereby accelerating the advancement of new quinolone-based therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. thesciencenotes.com [thesciencenotes.com]
- 4. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. How To [chem.rochester.edu]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives | European Journal of Chemistry [eurjchem.com]
- 11. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Multiresidue determination of quinolone antibiotics using liquid chromatography coupled to atmospheric-pressure chemical ionization mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Prediction of Quinolone Activity against Mycobacterium avium by Molecular Topology and Virtual Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Cross-Resistance Profiles of Novel Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate Derivatives
An In-Depth Technical Guide for Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-resistance potential of new Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate derivatives, a class of compounds structurally related to fluoroquinolone antimicrobials. As drug resistance continues to undermine the efficacy of existing therapies, a rigorous, early-stage assessment of cross-resistance is not merely a regulatory hurdle but a critical step in identifying robust clinical candidates.
Here, we move beyond simplistic screening protocols to offer a self-validating system of experiments. The causality behind each methodological choice is explained, providing the technical accuracy and field-proven insights necessary for researchers, scientists, and drug development professionals to design and interpret these crucial studies.
The Rationale: Understanding Quinolone Resistance
Effective assessment of cross-resistance begins with a firm grasp of the underlying mechanisms by which bacteria develop resistance to the broader quinolone class. Resistance is not a monolithic phenomenon; it is a stepwise accumulation of genetic alterations that collectively reduce a drug's efficacy.[1] The primary mechanisms include:
-
Target-Site Mutations: Quinolones function by inhibiting DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits), enzymes essential for DNA replication.[2][3] Specific point mutations within the "quinolone resistance-determining regions" (QRDRs) of the genes encoding these enzymes can weaken drug binding, thereby reducing susceptibility.[4][5] High-level resistance often requires mutations in both target enzymes.[4]
-
Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of a drug through two main avenues:
-
Decreased Permeability: In Gram-negative bacteria, mutations that downregulate the expression of outer membrane porin channels (e.g., OmpF) can reduce the influx of quinolones into the cell.[3][4]
-
Increased Efflux: Overexpression of multidrug-resistance (MDR) efflux pumps actively transports quinolones out of the cell before they can reach their targets.[3][4][6]
-
-
Plasmid-Mediated Resistance: The acquisition of resistance-conferring genes on mobile genetic elements like plasmids is a significant concern for the rapid spread of resistance.[7] These can encode for Qnr proteins that protect the target enzymes from quinolone action or enzymes that modify and inactivate the drug.[3][4][5]
A new derivative's ability to overcome these established mechanisms is a key indicator of its potential clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Mechanisms of drug resistance: quinolone resistance | CoLab [colab.ws]
In Vitro Evaluation of New Quinolone Compounds Against Resistant Bacterial Strains: A Comparative Guide
The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibiotics. Quinolones, a class of synthetic broad-spectrum antibacterial agents, have long been a cornerstone in treating various bacterial infections. However, their efficacy is increasingly compromised by the emergence of resistant strains. This guide provides a comprehensive framework for the in vitro evaluation of new quinolone compounds, offering a comparative analysis against existing alternatives and detailing the requisite experimental methodologies for a robust assessment.
Understanding Quinolone Action and Resistance
Quinolones exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By inhibiting these topoisomerases, quinolones induce the formation of double-stranded DNA breaks, ultimately leading to bacterial cell death.
Bacterial resistance to quinolones is a multifaceted issue arising primarily from:
-
Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode the subunits of DNA gyrase and topoisomerase IV, are the most common mechanisms of high-level resistance. These mutations reduce the binding affinity of quinolones to their target enzymes.
-
Reduced Drug Accumulation: This can occur through decreased uptake due to alterations in the bacterial cell wall or, more commonly, through the increased activity of efflux pumps that actively transport the drug out of the cell.
-
Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids can also contribute to reduced susceptibility. These genes may produce proteins that protect the target enzymes, modify the drug, or encode for efflux pumps.
A thorough in vitro evaluation of a new quinolone compound must therefore assess its potency against strains exhibiting these diverse resistance mechanisms.
Foundational In Vitro Assays: Determining Antimicrobial Potency
The initial assessment of a new quinolone's efficacy relies on determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant and resistant bacterial strains.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a fundamental measure of a drug's potency.
Experimental Protocol: Broth Microdilution Method
This method is a standardized and widely used technique for MIC determination.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Quinolone Compound: The new quinolone and comparator agents are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Each well is inoculated with the bacterial suspension.
A Spectroscopic Showdown: Unmasking the Isomeric Identities of 2-Quinolone and 4-Quinolone
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinolone scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Among the varied architectures, the constitutional isomers 2-quinolone and 4-quinolone represent foundational frameworks. While separated by a mere shift in the position of a carbonyl group, this subtle structural nuance precipitates a cascade of distinct physicochemical and spectroscopic properties, profoundly influencing their biological activities. This guide offers an in-depth spectroscopic comparison of these two pivotal isomers, supported by experimental data and detailed methodologies, to empower researchers in their drug discovery and development endeavors.
The Tale of Two Tautomers: A Structural Prelude
At the heart of their distinct spectroscopic signatures lies the phenomenon of tautomerism. Both 2-quinolone and 4-quinolone exist in a tautomeric equilibrium between a keto (amide) form and an enol (imino-alcohol) form. For 2-quinolone, this is a lactam-lactim tautomerism, while for 4-quinolone, it is a keto-enol tautomerism. In the solid state and most common solvents, the keto form is the predominant species for both isomers.[1] This structural preference is a critical determinant of their electronic and, consequently, their spectroscopic behavior.
A Head-to-Head Comparison: Spectroscopic Fingerprints
The seemingly minor positional difference of the carbonyl group creates a significant divergence in the electronic distribution within the heterocyclic ring system. This, in turn, manifests as unique fingerprints across various spectroscopic techniques.
| Spectroscopic Technique | 2-Quinolone | 4-Quinolone | Key Distinguishing Features |
| ¹H NMR (DMSO-d₆, δ ppm) | ~11.8 (s, 1H, NH), ~7.9-7.2 (m, 6H, Ar-H & C3-H, C4-H) | ~11.9 (s, 1H, NH), ~8.2 (d, 1H, H-5), ~8.0 (d, 1H, H-2), ~6.1 (d, 1H, H-3) | The chemical shifts of the protons on the pyridinone ring (H-2, H-3 for 4-quinolone and C3-H, C4-H for 2-quinolone) are markedly different. The downfield shift of H-2 in 4-quinolone is particularly diagnostic.[1][2] |
| ¹³C NMR (DMSO-d₆, δ ppm) | C=O ~162 ppm | C=O ~177 ppm | The carbonyl carbon (C=O) of 4-quinolone is significantly deshielded (appears further downfield) compared to that of 2-quinolone due to differences in electron density and conjugation.[1] |
| IR Spectroscopy (cm⁻¹) | C=O stretch: ~1660-1680 cm⁻¹ | C=O stretch: ~1630-1650 cm⁻¹ | The carbonyl stretching frequency is a key differentiator. The C=O bond in 2-quinolone has more double bond character, resulting in a higher stretching frequency compared to the more conjugated carbonyl in 4-quinolone. |
| UV-Vis Spectroscopy (λₘₐₓ, nm) | ~225, ~270, ~330 | ~235, ~245, ~315 | The position and intensity of the π-π* transitions are sensitive to the position of the carbonyl group, leading to distinct absorption maxima for the two isomers.[3][4] |
| Fluorescence Spectroscopy | Emits in the blue region | Generally less fluorescent or emits at a different wavelength | The position of the carbonyl group and the resulting electronic structure significantly impact the fluorescence quantum yield and emission wavelength. Protonation of the nitrogen atom can enhance fluorescence.[5] |
Delving Deeper: Experimental Protocols and Mechanistic Insights
To achieve the clear differentiation outlined above, rigorous and standardized experimental procedures are paramount. The following sections provide detailed protocols for the spectroscopic analysis of 2-quinolone and 4-quinolone, grounded in established laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment
NMR spectroscopy provides an unparalleled view of the molecular structure by mapping the chemical environment of each proton and carbon atom.
Experimental Workflow: NMR Analysis
References
- 1. Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyquinoline(611-36-9) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
A Senior Application Scientist's Guide to Broth Microdilution for Quinolone MIC Determination
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial susceptibility testing (AST), the broth microdilution (BMD) method stands as the internationally recognized gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This guide provides an in-depth comparison of the BMD method for quinolone derivatives, offering technical insights, detailed protocols, and data-driven comparisons to empower researchers in generating accurate and reproducible results.
The Imperative for Precision: Quinolones and MIC Testing
Quinolones, a class of synthetic broad-spectrum antibiotics, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, repair, and recombination. The MIC—the lowest concentration of an antibiotic that prevents visible growth of a bacterium—is the cornerstone metric for assessing the potency of new quinolone candidates and monitoring emerging resistance. An accurately determined MIC is vital for establishing pharmacokinetic/pharmacodynamic (PK/PD) targets and informing clinical breakpoints set by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]
A crucial factor in quinolone MIC testing is their interaction with divalent cations. Quinolones can be chelated by cations like magnesium (Mg²⁺) and calcium (Ca²⁺), reducing their effective concentration and leading to falsely elevated MIC values.[2][3] This chemical interaction underscores the necessity of a highly standardized testing environment, which the broth microdilution method is designed to provide.
The Gold Standard: A Deep Dive into Broth Microdilution
The broth microdilution method is a quantitative technique that involves exposing a standardized bacterial inoculum to serial twofold dilutions of an antimicrobial agent in a liquid growth medium.[4][5][6] The entire test is performed in a 96-well microtiter plate, allowing for efficient testing of multiple drugs or isolates simultaneously.
The Principle of Causality: The choice of broth is paramount. For non-fastidious bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the medium of choice recommended by both CLSI and EUCAST.[2][4][7][8] The "cation-adjusted" designation is critical; the broth is supplemented with Ca²⁺ and Mg²⁺ to physiological concentrations (20–25 mg/L of Ca²⁺ and 10–12.5 mg/L of Mg²⁺) to ensure that the in vitro activity of quinolones is not artificially diminished.[2][8] This standardization mimics the in vivo environment more closely and ensures inter-laboratory reproducibility.
Experimental Workflow: A Self-Validating Protocol
Adherence to a rigorous, standardized protocol is essential for generating trustworthy data. The following protocol is synthesized from CLSI and EUCAST guidelines and represents a self-validating system when performed with appropriate controls.[6][9]
Step 1: Preparation of Quinolone Stock Solutions
-
Accurately weigh the quinolone reference powder and dissolve it in the recommended solvent to create a high-concentration stock solution.
-
Perform serial twofold dilutions in CAMHB to prepare working solutions that are twice the final desired concentrations for the MIC panel.
Step 2: Microtiter Plate Preparation
-
Dispense 50 µL of the appropriate CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest quinolone working concentration to well 1.
-
Perform a serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
Step 3: Inoculum Preparation and Standardization
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.[4]
-
Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]
-
Dilute this standardized suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[8]
Step 4: Inoculation and Incubation
-
Inoculate each well (except the sterility control) with 50 µL of the final standardized inoculum. This brings the total volume in each well to 100 µL and halves the drug concentrations to their final test values.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air for rapidly growing aerobic bacteria.[4][8]
Step 5: MIC Determination
-
Following incubation, read the plates. The MIC is the lowest concentration of the quinolone at which there is no visible growth (i.e., no turbidity or sediment).[4] An inverted mirror or a reading device can aid visualization.
The Trustworthiness Pillar: Integrated Quality Control (QC)
A protocol is only as reliable as its controls. For quinolone susceptibility testing, specific QC strains with known, expected MIC ranges are tested concurrently with the experimental isolates.[10] This validates the entire testing system—from the media and antibiotic dilutions to the incubation conditions.
-
Mandatory QC Strains: For Enterobacteriaceae and P. aeruginosa, E. coli ATCC® 25922™ and P. aeruginosa ATCC® 27853™ are commonly used.[10] For staphylococci, S. aureus ATCC® 29213™ is a standard choice.[11]
-
Acceptance Criteria: The MIC result for the QC strain must fall within the acceptable range published by standards organizations (e.g., CLSI M100 supplement).[12] If the QC result is out of range, patient or experimental results cannot be reported, and the entire run must be investigated and repeated.[10]
| QC Strain | Quinolone | Acceptable MIC Range (µg/mL) - CLSI |
| E. coli ATCC® 25922™ | Ciprofloxacin | 0.004 - 0.016 |
| Levofloxacin | 0.008 - 0.03 | |
| P. aeruginosa ATCC® 27853™ | Ciprofloxacin | 0.25 - 1 |
| Levofloxacin | 0.5 - 2 | |
| S. aureus ATCC® 29213™ | Ciprofloxacin | 0.12 - 0.5 |
| Levofloxacin | 0.12 - 0.5 | |
| Note: Ranges are for illustrative purposes and must be verified against the current CLSI M100 document. |
Comparative Performance: Broth Microdilution vs. Alternatives
While BMD is the reference method, other techniques are used in research and clinical settings. Understanding their principles and limitations relative to BMD is crucial for data interpretation.
| Method | Principle | Advantages for Quinolone Testing | Disadvantages & Considerations |
| Broth Microdilution (BMD) | Serial dilution in liquid media.[4] | Gold Standard. High reproducibility. Cation concentration is precisely controlled.[2][7] | More labor-intensive for single tests. Requires careful preparation. |
| Agar Dilution | Antimicrobial is incorporated into agar medium in serial dilutions. | Good correlation with BMD for many quinolones.[13][14] Considered a reference method by CLSI.[6] | Labor-intensive. Cation control in agar can be more variable. Less common in modern labs. |
| Gradient Diffusion (E-test) | A predefined, stable gradient of antibiotic on a plastic strip is placed on an inoculated agar plate. | Provides an MIC value on a continuous scale. Simpler setup than dilution methods. | Can be more expensive. MICs may differ slightly from BMD.[15] Reading endpoints can be subjective. |
| Automated Systems (e.g., VITEK®) | Miniaturized, automated versions of broth microdilution. | High throughput, rapid results. Reduced hands-on time. | May have limited dilution ranges. Performance can vary by system and organism-drug combination.[9] |
Studies comparing these methods have generally found good correlation between broth microdilution and agar dilution for quinolones.[13][14][15] However, discrepancies can arise, particularly with certain organism-drug combinations.[13] Gradient diffusion and automated systems offer convenience but must be validated against the reference BMD method, especially during drug development.[9]
Troubleshooting and Advanced Considerations
-
Trailing Endpoints: Occasionally, reduced but persistent growth is observed across several wells, making the MIC endpoint difficult to determine. This phenomenon, known as trailing, can occur with bacteriostatic agents.[16][17][18] While less common with bactericidal quinolones, it can happen. CLSI guidelines suggest reading the endpoint as the well with a significant reduction in growth (~80%) compared to the positive control.
-
Skipped Wells: Apparent growth in a higher concentration well after a well with no growth can indicate contamination, improper dilution, or bacterial clumping. Such results are considered invalid and require the test to be repeated.
-
Fastidious Organisms: For more demanding bacteria like Streptococcus pneumoniae or Haemophilus influenzae, Mueller-Hinton broth must be supplemented with lysed horse blood and β-NAD (MH-F broth) to support adequate growth.[9]
Conclusion
The broth microdilution method, when executed with precision and validated by stringent quality control, provides the most reliable and reproducible MIC data for quinolone derivatives. Its principles of controlled cation concentration and standardized inoculum are fundamental to mitigating the specific chemical challenges associated with this antibiotic class. While alternative methods offer advantages in throughput and convenience, they must always be benchmarked against the gold standard BMD. For researchers in drug development, a comprehensive understanding and proficient execution of this reference method are indispensable for producing the high-quality, trustworthy data needed to advance novel antimicrobial agents.
References
- 1. dickwhitereferrals.com [dickwhitereferrals.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. seco.us [seco.us]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. [PDF] Comparison of cation-adjusted Mueller-Hinton broth with Iso-Sensitest broth for the NCCLS broth microdilution method. | Semantic Scholar [semanticscholar.org]
- 8. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma (‘Mesomycoplasma’) hyorhinis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nih.org.pk [nih.org.pk]
- 13. [Comparison of MICs of new quinolones obtained using agar-dilution and broth-microdilution procedures] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS No. 1065074-53-4). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the safety and environmental stewardship required when handling this compound.
Core Principles of Disposal: Hazard Assessment and Regulatory Compliance
This compound is a fluorinated quinolone derivative. While comprehensive toxicological data for this specific molecule is not extensively published, the Safety Data Sheet (SDS) and the known hazards of related compounds dictate a cautious approach.
Hazard Profile:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1]
Given these hazards, this compound must be treated as hazardous waste . It is imperative that it is not disposed of down the drain or in regular solid waste streams.[1] All disposal activities must be conducted in compliance with local, state, and federal regulations, which may include guidelines from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing the compound for disposal, ensure the appropriate PPE is worn to prevent exposure. The selection of PPE is dictated by the hazards identified in the SDS.
| Protection Type | Specific Equipment | Standard | Rationale |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | OSHA 29 CFR 1910.133 or EN 166 | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374 | Prevents skin contact, which can cause irritation.[2] |
| Body | Laboratory coat. | - | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | - | Avoids inhalation of the powder, which can cause respiratory tract irritation.[1] |
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and prevent environmental contamination.
For Small Spills (Solid Powder):
-
Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: If not already wearing it, put on the full PPE ensemble described above.
-
Gently Cover: Gently cover the spill with a damp paper towel or absorbent pad to avoid making the powder airborne. Do not pour water directly onto the powder, as this can cause it to splash.
-
Collect: Carefully scoop the absorbed material and any contaminated debris into a clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a detergent and water solution. For final decontamination, a 10% bleach solution followed by a rinse with 1% sodium thiosulfate can be effective.
-
Dispose: All materials used for cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container.
For Large Spills:
-
Evacuate: Evacuate the immediate area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Secure: Prevent entry into the affected area.
-
Provide Information: Have the Safety Data Sheet available for emergency responders.
Disposal Pathways: A Step-by-Step Guide
The primary objective is the complete and safe destruction of the compound, preventing its release into the environment. The two most appropriate disposal pathways for this chemical are high-temperature incineration and chemical neutralization via alkaline hydrolysis. The choice between these methods will depend on the available facilities and the quantity of waste.
Pathway 1: High-Temperature Incineration (Preferred Method)
High-temperature incineration is the most effective method for destroying halogenated organic compounds. The high temperatures break the strong carbon-fluorine bonds, mineralizing the compound.
-
Causality: Rotary kiln incinerators are particularly well-suited for hazardous waste as they provide high temperatures and long residence times, ensuring complete destruction.[3][4][5] Temperatures in the range of 850°C to 1,100°C with a residence time of at least 2 seconds are recommended for halogenated wastes to ensure the breakdown of persistent organic compounds.[5]
Step-by-Step Protocol:
-
Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound and any contaminated disposables (e.g., weighing paper, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and the words "Hazardous Waste" and "Halogenated Organic Waste".
-
Liquid Waste: Collect any solutions containing the compound in a designated, sealed, and clearly labeled container for "Halogenated Solvent Waste". Do not mix with non-halogenated waste streams to prevent complications in the disposal process.
-
-
Engage a Licensed Professional Waste Disposal Service:
-
Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company.
-
Provide the disposal company with the Safety Data Sheet for this compound.
-
Ensure the company utilizes a high-temperature incineration facility, preferably a rotary kiln, equipped with appropriate flue gas scrubbing technology to neutralize acidic gases (like hydrogen fluoride) produced during combustion.
-
Pathway 2: Chemical Neutralization via Alkaline Hydrolysis (Saponification)
-
Causality: Alkaline hydrolysis is an irreversible reaction that goes to completion, unlike acid-catalyzed hydrolysis.[1] Using a non-aqueous solvent system can accelerate the reaction by preventing the solvation of hydroxide ions, thus increasing their reactivity.
Step-by-Step Laboratory-Scale Protocol:
-
Disclaimer: This procedure should only be performed by trained personnel in a controlled laboratory setting, under a chemical fume hood, and with appropriate PPE.
-
Preparation:
-
For each 1 mmol of the ester, prepare a solution of 3 mmol of sodium hydroxide (NaOH) in 1 mL of methanol. This creates a 3 M methanolic NaOH solution.
-
In a separate flask, dissolve the 1 mmol of this compound in 9 mL of a suitable solvent like dichloromethane.
-
-
Reaction:
-
Slowly add the methanolic NaOH solution to the ester solution while stirring at room temperature.
-
Allow the reaction to proceed with stirring. The reaction time can vary, but monitoring by a suitable technique (e.g., Thin Layer Chromatography) is recommended to confirm the disappearance of the starting material.
-
-
Work-up and Disposal:
-
Once the reaction is complete, the resulting mixture contains the sodium salt of 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid and methanol in the solvent.
-
This resulting solution must still be treated as hazardous waste. Collect it in a labeled container for "Halogenated Organic Waste" and arrange for disposal through a licensed professional waste disposal service. While the primary ester has been degraded, the fluorinated aromatic core remains.
-
Logical Workflow for Disposal
Caption: Decision workflow for the disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
